molecular formula C13H26O2 B123370 Tridecanoic acid CAS No. 638-53-9

Tridecanoic acid

Katalognummer: B123370
CAS-Nummer: 638-53-9
Molekulargewicht: 214.34 g/mol
InChI-Schlüssel: SZHOJFHSIKHZHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tridecanoic acid is a C13 straight-chain saturated fatty acid. It has a role as a plant metabolite. It is a long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a tridecanoate.
This compound has been reported in Leea guineensis, Inula grandis, and other organisms with data available.
TRIDECANOATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHOJFHSIKHZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021684
Record name Tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [Acros Organics MSDS], Solid
Record name Tridecanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18193
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.033 mg/mL
Record name N-Tridecanoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

638-53-9, 68002-90-4, 64118-44-1
Record name Tridecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fatty acids, C10-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tridecanoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIDECANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TRIDECANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tridecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fatty acids, C10-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tridecanoic-2,2-D2 acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19936LIY2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44.5 °C
Record name N-Tridecanoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Tridecanoic Acid in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the enzymatic pathways, regulatory mechanisms, and experimental methodologies central to the bacterial synthesis of tridecanoic acid, a 13-carbon odd-chain saturated fatty acid.

Executive Summary

This compound (C13:0), an odd-chain saturated fatty acid (OCFA), is a product of bacterial fatty acid biosynthesis that has garnered interest in various research and development sectors. Unlike the more common even-chain fatty acids, the synthesis of this compound is initiated by a propionyl-CoA primer, a key distinction that dictates its production. This technical guide provides a comprehensive overview of the core principles governing this compound biosynthesis in bacteria. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this metabolic pathway. The guide details the enzymatic steps, regulatory controls, and quantitative production data. Furthermore, it furnishes detailed experimental protocols for the analysis and quantification of this compound and the characterization of the key enzymes involved.

The Core Biosynthetic Pathway: A Deviation from the Norm

The biosynthesis of this compound in bacteria follows the general framework of the Type II Fatty Acid Synthesis (FASII) system, which is characterized by a series of discrete, monofunctional enzymes. The defining feature of odd-chain fatty acid synthesis is the utilization of propionyl-CoA as the starter unit instead of the acetyl-CoA used for even-chain fatty acids.[1][2]

The synthesis is an iterative cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. To produce this compound (a C13 fatty acid), the cycle begins with a C3 primer (propionyl-CoA) and undergoes five rounds of elongation, with each round adding a two-carbon unit from malonyl-CoA.

Key Enzymes and Reactions

The core enzymatic players in the biosynthesis of this compound are:

  • β-ketoacyl-ACP synthase III (FabH): This enzyme initiates the entire process.[3] Its substrate specificity is a primary determinant for whether an odd-chain or even-chain fatty acid will be synthesized.[4] FabH catalyzes the Claisen condensation of a primer molecule (propionyl-CoA for this compound) with a malonyl-acyl carrier protein (malonyl-ACP).[5]

  • β-ketoacyl-ACP reductase (FabG): This enzyme catalyzes the first reduction in the elongation cycle, converting the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP.

  • β-hydroxyacyl-ACP dehydratase (FabZ): FabZ removes a molecule of water from the β-hydroxyacyl-ACP, creating a trans-2-enoyl-ACP intermediate.[6]

  • Enoyl-ACP reductase (FabI): This enzyme performs the second reduction, converting the trans-2-enoyl-ACP to a saturated acyl-ACP, which is now two carbons longer.

  • β-ketoacyl-ACP synthase I/II (FabB/FabF): For subsequent rounds of elongation after the initial condensation by FabH, FabB or FabF catalyze the condensation of the growing acyl-ACP with another molecule of malonyl-ACP.[4]

The overall pathway is depicted in the following diagram:

Tridecanoic_Acid_Biosynthesis Propionyl_CoA Propionyl-CoA FabH FabH Propionyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH beta_keto_C5_ACP β-Ketovaleryl-ACP FabH->beta_keto_C5_ACP FabG1 FabG beta_keto_C5_ACP->FabG1 beta_hydroxy_C5_ACP β-Hydroxyvaleryl-ACP FabG1->beta_hydroxy_C5_ACP NADPH FabZ1 FabZ beta_hydroxy_C5_ACP->FabZ1 trans_2_C5_ACP trans-2-Pentenoyl-ACP FabZ1->trans_2_C5_ACP H₂O FabI1 FabI trans_2_C5_ACP->FabI1 Valeryl_ACP Valeryl-ACP (C5) FabI1->Valeryl_ACP NADH/NADPH Elongation_Cycles 5x Elongation Cycles (FabB/F, FabG, FabZ, FabI) Valeryl_ACP->Elongation_Cycles Tridecanoyl_ACP Tridecanoyl-ACP (C13) Elongation_Cycles->Tridecanoyl_ACP + 5 Malonyl-ACP Thioesterase Thioesterase Tridecanoyl_ACP->Thioesterase Tridecanoic_Acid This compound Thioesterase->Tridecanoic_Acid

Figure 1: Biosynthetic pathway of this compound in bacteria.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, primarily revolving around the availability of the propionyl-CoA precursor and the transcriptional and allosteric control of the FASII enzymes.

Precursor Availability: The Propionyl-CoA Pool

The intracellular concentration of propionyl-CoA is the most significant limiting factor for odd-chain fatty acid synthesis.[7] Bacteria that naturally produce higher levels of OCFAs often have metabolic pathways that generate a larger pool of propionyl-CoA. Metabolic engineering strategies to enhance this compound production frequently focus on increasing this precursor pool.

Transcriptional Regulation

The genes encoding the FASII enzymes are often clustered in bacterial genomes and are subject to transcriptional regulation. Key transcriptional regulators include:

  • FadR: In Escherichia coli, FadR is a dual-function regulator that represses the genes for fatty acid degradation (β-oxidation) and activates the expression of fabA and fabB, which are involved in unsaturated fatty acid synthesis.[8]

  • FapR: In Bacillus subtilis, FapR acts as a repressor of most fatty acid and phospholipid biosynthesis genes.[8] Its activity is antagonized by malonyl-CoA, linking the rate of fatty acid synthesis to the availability of the building blocks.[9]

  • FabT: In Streptococcus pneumoniae, FabT is a transcriptional repressor that controls the expression of the fab gene cluster.[10]

Allosteric Regulation

The activity of the FASII enzymes can also be regulated by the binding of small molecules. A key form of allosteric regulation is the feedback inhibition of FabH and other FASII enzymes by long-chain acyl-ACPs. This mechanism helps to maintain homeostasis of fatty acid levels within the cell.

The regulatory network is summarized in the diagram below:

Regulation_Pathway Propionyl_CoA Propionyl-CoA Pool FASII_Enzymes FASII Enzymes Propionyl_CoA->FASII_Enzymes Initiation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII_Enzymes Elongation Transcriptional_Regulators Transcriptional Regulators (FadR, FapR, FabT) Malonyl_CoA->Transcriptional_Regulators Antagonizes FapR FASII_Genes FASII Genes (fabH, fabG, etc.) FASII_Genes->FASII_Enzymes Expression Tridecanoic_Acid This compound (as Acyl-ACP) FASII_Enzymes->Tridecanoic_Acid Synthesis Tridecanoic_Acid->FASII_Enzymes Feedback Inhibition Transcriptional_Regulators->FASII_Genes Activation/ Repression GCMS_Workflow start Bacterial Cell Pellet saponification Saponification (NaOH, Methanol, Heat) start->saponification methylation Methylation (HCl, Methanol, Heat) saponification->methylation extraction Extraction (Hexane:Methyl tert-butyl ether) methylation->extraction wash Base Wash (NaOH solution) extraction->wash analysis GC-MS Analysis wash->analysis end Quantification of This compound Methyl Ester analysis->end

References

Tridecanoic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is increasingly recognized for its unique metabolic properties and potential as a biomarker for dietary intake and gut microbiome activity. Unlike its even-chain counterparts, the metabolism of this compound yields propionyl-CoA, which has significant implications for gluconeogenesis and the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth overview of the natural sources of this compound, its discovery, and detailed methodologies for its isolation and characterization. Furthermore, it explores the metabolic and potential signaling pathways involving this intriguing fatty acid. All quantitative data are presented in structured tables, and key experimental and metabolic pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

While the precise historical moment of the first isolation and characterization of this compound is not extensively documented in readily available literature, its recognition as a naturally occurring fatty acid has emerged from the broader investigation of lipid composition in various natural sources. Initially considered a rare and minor component, its presence was confirmed through the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Early research into the composition of dairy fats and microbial lipids likely led to its identification. A laboratory preparation method involves the permanganate (B83412) oxidation of 1-tetradecene.[1] The synthesis of deuterated forms of this compound has been crucial for its use as a probe in biochemical studies, particularly concerning desaturase enzymes.[2]

Natural Sources of this compound

This compound is found in a variety of natural sources, albeit typically in low concentrations. Its primary origins are microbial synthesis, particularly within the rumen of ruminant animals and the human gut, as well as in certain plants and dairy products.

Dairy Products and Ruminant Fats

Dairy products are a primary dietary source of this compound for humans.[3] Its presence in milk and meat from ruminants like cows and goats is a direct result of the biohydrogenation and de novo synthesis of fatty acids by rumen bacteria.[4] These microorganisms can produce odd-chain fatty acids, which are then absorbed by the animal and incorporated into their milk and tissues.

Plant Sources

This compound has been identified in various plants, though often in trace amounts. Notable plant sources include nutmeg (Myristica fragrans), coconut (Cocos nucifera), muskmelon, and black elderberry.[5][6] The essential oil of nutmeg contains a complex mixture of compounds, and while myristic acid is a major component of nutmeg's fixed oil, this compound is also present.[7][8] In coconut oil, it is a minor fatty acid compared to lauric and myristic acids.[9][10]

Microbial Synthesis

Beyond the rumen, microorganisms in the human gut can also synthesize odd-chain fatty acids like this compound.[4] This endogenous production contributes to the circulating pool of these fatty acids in the human body. Additionally, this compound has been identified as a product of the anaerobic biodegradation of n-hexadecane by certain microbial consortia.[3]

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly based on factors such as animal diet, lactation stage, and processing methods. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Dairy Products
Source Concentration (mg/100g of product)
Cow's Milk (Whole, 3.25% milkfat)~1.03 (calculated from 4.49 uM)[1]
Goat's Milk5.85 (calculated from 0.15% of total fatty acids and average fat content)[11][12][13]
Goat's Milk (Low Input-Organic)Data reported as g/100g of total fatty acids[14]
Goat's Milk (Low Input-Conventional)Data reported as g/100g of total fatty acids[14]
Goat's Milk (High Input-Conventional)Data reported as g/100g of total fatty acids[14]
Table 2: Concentration of this compound in Plant-Based Sources
Source Concentration
Coconut OilTrace amounts, significantly less than lauric (C12) and myristic (C14) acids.[9][10]
Nutmeg (Myristica fragrans)Present in the essential oil, but quantitative data in mg/100g is not readily available. It is a minor component.[15][16]

Experimental Protocols

Isolation of this compound Methyl Ester from Monochoria hastata

This protocol outlines the extraction and purification of this compound methyl ester from the leaves of Monochoria hastata.

I. Plant Material Preparation and Extraction:

  • Collect fresh leaves of Monochoria hastata.

  • Air-dry the leaves in the shade until brittle and then grind them into a fine powder.

  • Accurately weigh approximately 100 g of the dried leaf powder.

  • Place the powder in a cellulose (B213188) thimble and perform Soxhlet extraction with ethyl acetate (B1210297) for 48 hours.

  • Concentrate the ethyl acetate extract using a rotary evaporator to obtain the crude extract.

II. Purification by High-Performance Liquid Chromatography (HPLC):

  • Dissolve the crude extract in a suitable solvent.

  • Perform HPLC using a C18 column.

  • Elute with a gradient of methanol (B129727) and water.

  • Monitor the eluent at 254 nm.

  • Collect the fractions corresponding to the peak of this compound methyl ester.

  • Evaporate the solvent from the collected fractions under a stream of nitrogen to obtain the purified compound.

Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general method for the analysis of this compound in biological samples, such as plasma or tissues, after conversion to its fatty acid methyl ester (FAME).

I. Lipid Extraction (Folch Method):

  • To 1 mL of a liquid sample (e.g., plasma), add a known amount of an internal standard (e.g., deuterated this compound).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

  • Cap the vial tightly and heat at 80°C for 1 hour.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs.

III. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: SP-2560 capillary column (100 m x 0.25 mm i.d., 0.2 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 3 min, finally ramp to 320°C at 20°C/min and hold for 12 min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

  • Quantification:

    • Create a calibration curve using a standard of this compound methyl ester.

    • Use the internal standard to correct for variations in sample preparation and injection.

Metabolic and Signaling Pathways

β-Oxidation of this compound

As an odd-chain fatty acid, this compound undergoes β-oxidation in the mitochondria, similar to even-chain fatty acids. However, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids.[4] Propionyl-CoA is then converted to succinyl-CoA, which can enter the Tricarboxylic Acid (TCA) cycle, thus having an anaplerotic effect.[14]

Beta_Oxidation_Tridecanoic_Acid Tridecanoyl_CoA Tridecanoyl-CoA (C13) Beta_Oxidation_Cycle1 β-Oxidation (5 cycles) Tridecanoyl_CoA->Beta_Oxidation_Cycle1 Propionyl_CoA Propionyl-CoA (C3) Beta_Oxidation_Cycle1->Propionyl_CoA 1 molecule Acetyl_CoA Acetyl-CoA (C2) Beta_Oxidation_Cycle1->Acetyl_CoA 5 molecules Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: β-Oxidation of this compound.

Potential Signaling Pathways

While specific signaling pathways directly initiated by this compound are still under active investigation, its nature as a medium-chain fatty acid (MCFA) suggests potential interactions with receptors known to bind MCFAs.

GPR84 Activation: G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids. Activation of GPR84, often by C9-C14 fatty acids, has been linked to pro-inflammatory responses in immune cells like macrophages and neutrophils.[17][18] It is plausible that this compound could act as a ligand for GPR84, thereby modulating immune cell function.

GPR84_Signaling Tridecanoic_Acid This compound GPR84 GPR84 Tridecanoic_Acid->GPR84 Binds G_protein Gαi/o GPR84->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inflammatory_Response Pro-inflammatory Response G_protein->Inflammatory_Response Downstream Effectors cAMP ↓ cAMP AC->cAMP

Caption: Plausible GPR84 Signaling Pathway for this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: Fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[19][20] While long-chain fatty acids are well-established PPAR activators, some medium-chain fatty acids have also been shown to interact with these receptors.[21] this compound could potentially modulate the activity of PPARα and/or PPARγ, thereby influencing gene expression related to lipid homeostasis and inflammation.[19]

Conclusion

This compound, once considered a minor and rare fatty acid, is now gaining attention for its unique metabolic fate and potential biological activities. Its presence in the diet, primarily from dairy products, and its synthesis by the gut microbiota, highlight its relevance to human health. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately isolate and quantify this odd-chain fatty acid. The exploration of its metabolic and potential signaling pathways, particularly through β-oxidation and interaction with receptors like GPR84 and PPARs, opens new avenues for research into its physiological roles. Further investigation is warranted to fully elucidate the specific signaling cascades initiated by this compound and its potential as a therapeutic agent or a refined biomarker in various physiological and pathological conditions.

References

An In-depth Technical Guide on the Interaction of Tridecanoic Acid with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid, a 13-carbon saturated fatty acid, is increasingly recognized for its diverse roles in biological systems. While historically less studied than its even-chain counterparts, recent research has begun to shed light on its significant interactions with a variety of proteins, influencing cellular signaling, metabolism, and antimicrobial responses. This technical guide provides a comprehensive overview of the current understanding of this compound-protein interactions, with a focus on quantitative binding data, detailed experimental methodologies, and the visualization of associated biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, facilitating further exploration into the therapeutic and biological potential of this compound.

Introduction

This compound (C13:0) is an odd-chain saturated fatty acid found in various natural sources, including dairy products. Its unique carbon number results in a distinct metabolic fate compared to more common even-chain fatty acids, ultimately yielding propionyl-CoA which can enter the Krebs cycle. Beyond its role in energy metabolism, this compound and its derivatives have been shown to interact with a range of protein targets, modulating their function and influencing downstream cellular processes. Understanding the specifics of these interactions is crucial for elucidating the mechanisms behind the observed biological effects of this compound and for harnessing its potential in therapeutic applications.

This guide summarizes the known quantitative data on this compound-protein interactions, provides detailed protocols for key experimental techniques used to study these interactions, and visualizes relevant biological pathways and experimental workflows.

Quantitative Data on this compound-Protein Interactions

The quantitative characterization of the binding affinity and inhibitory potential of this compound against various protein targets is essential for understanding its biological function and for drug development purposes. The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with specific proteins.

LigandProtein TargetAssay TypeQuantitative ValueReference
This compound methyl ester (TAME) DNA Gyrase (E. coli)Molecular DockingBinding Affinity: -4.5 kcal/mol[1]

Note: Experimental data on the direct binding of this compound to a wide range of proteins is still limited in publicly available literature. The data presented here represents the currently available information. Further research is needed to expand this dataset.

Key Protein Interactions and Signaling Pathways

This compound has been implicated in several key biological processes through its interaction with various proteins. These interactions can modulate signaling pathways and enzymatic activities, leading to diverse cellular responses.

Inhibition of Bacterial DNA Gyrase

A notable interaction of a this compound derivative is the inhibition of bacterial DNA gyrase. The methyl ester of this compound (TAME) has been shown to be a good inhibitor of this essential bacterial enzyme[1]. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. This makes DNA gyrase an attractive target for the development of novel antibacterial agents.

Below is a diagram illustrating the inhibitory effect of TAME on the DNA supercoiling activity of DNA gyrase.

DNA_Gyrase_Inhibition Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binds Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA ATP-dependent supercoiling TAME TAME Inhibition TAME->Inhibition Inhibition->DNA Gyrase Inhibits FABP_Workflow cluster_extracellular Extracellular Space cluster_cell Cell This compound (ext) This compound FABP FABP This compound (ext)->FABP Enters cell and binds to Cell Membrane TA-FABP Complex This compound-FABP Complex FABP->TA-FABP Complex Mitochondria Mitochondria TA-FABP Complex->Mitochondria β-oxidation Nucleus Nucleus TA-FABP Complex->Nucleus PPARs PPARs Nucleus->PPARs Activates Gene Expression Gene Expression PPARs->Gene Expression Modulates ITC_Workflow Prepare Protein Solution Prepare Protein Solution Degas Solutions Degas Solutions Prepare Protein Solution->Degas Solutions Prepare Ligand Solution\n(this compound) Prepare Ligand Solution (this compound) Prepare Ligand Solution\n(this compound)->Degas Solutions Load Protein into Cell Load Protein into Cell Degas Solutions->Load Protein into Cell Load Ligand into Syringe Load Ligand into Syringe Degas Solutions->Load Ligand into Syringe Titration Titration Load Protein into Cell->Titration Load Ligand into Syringe->Titration Measure Heat Change Measure Heat Change Titration->Measure Heat Change Data Analysis Data Analysis Measure Heat Change->Data Analysis Determine\nKd, n, ΔH, ΔS Determine Kd, n, ΔH, ΔS Data Analysis->Determine\nKd, n, ΔH, ΔS

References

The Enigmatic Role of Tridecanoic Acid in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0) is an odd-chain saturated fatty acid that has historically received less attention than its even-chain counterparts. Primarily of microbial origin, its role in mammalian systems has largely been considered in the context of metabolism, where its beta-oxidation uniquely yields propionyl-CoA, contributing to anaplerosis. However, emerging research into the broader family of medium-chain fatty acids (MCFAs) as signaling molecules necessitates a closer examination of this compound's potential to modulate cellular information cascades. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in cell signaling, extrapolating from data on similar MCFAs to propose potential mechanisms of action and providing detailed experimental protocols to facilitate further investigation into this intriguing molecule.

Introduction

Fatty acids are no longer viewed merely as metabolic substrates and structural components of cell membranes; they are now recognized as critical signaling molecules that regulate a plethora of cellular processes, including inflammation, metabolism, and cell proliferation.[1] this compound, a 13-carbon saturated fatty acid, is found in trace amounts in human plasma and is thought to originate mainly from the gut microbiome and dietary sources like dairy products.[2][3] While direct evidence for its signaling role is sparse, its classification as a medium-chain fatty acid (MCFA) positions it as a potential ligand for receptors known to be activated by fatty acids of similar chain length. This guide will explore the hypothetical signaling roles of this compound through two primary receptor families: G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).

Potential Signaling Pathways for this compound

G Protein-Coupled Receptor 84 (GPR84)

GPR84 is a G protein-coupled receptor predominantly expressed in immune cells, including macrophages, neutrophils, and microglia.[4][5] It is recognized as a receptor for medium-chain fatty acids with carbon chain lengths of 9 to 14.[6][7] This range strongly suggests that this compound (C13) could be an endogenous ligand for GPR84.

Activation of GPR84 is primarily coupled to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade can modulate various cellular functions, including chemotaxis and the production of inflammatory cytokines.[4][6] In macrophages, GPR84 activation has been shown to enhance pro-inflammatory responses.[8]

GPR84_Signaling_Pathway This compound (C13:0) This compound (C13:0) GPR84 GPR84 This compound (C13:0)->GPR84 Binds to G_protein Gi/o GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) G_protein->Cellular_Response cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Gene_Expression Modulation of Gene Expression (e.g., Cytokines) CREB->Gene_Expression

Figure 1: Hypothesized GPR84 signaling pathway for this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[2][9] Fatty acids and their derivatives are natural ligands for PPARs.[2][10] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Medium-chain fatty acids (C8-C10) have been identified as partial agonists of PPARγ and pan-PPAR partial agonists.[1][11][12] Given its chain length, this compound may also interact with and activate PPARs.

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver and heart, while PPARγ is crucial for adipogenesis and lipid storage.[2][13]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound (C13:0) This compound (C13:0) PPAR PPAR This compound (C13:0)->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Gene Target Gene PPRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (Lipid Metabolism, Inflammation) Protein->Cellular_Response

Figure 2: Potential PPAR signaling pathway for this compound.

Quantitative Data

Direct quantitative data on the binding affinity and activation potential of this compound for specific signaling receptors are currently unavailable in the scientific literature. However, data for other medium-chain fatty acids that are known to activate GPR84 and PPARs can provide a valuable reference point for future studies.

Table 1: GPR84 Activation by Medium-Chain Fatty Acids

Fatty Acid (Carbon:Double Bonds)ReceptorAssay TypeEC50 (µM)Reference
Capric Acid (C10:0)GPR84[³⁵S]GTPγS binding~30[6]
2-Hydroxy Lauric Acid (C12:0)GPR84[³⁵S]GTPγS binding9.9[6]
3-Hydroxy Lauric Acid (C12:0)GPR84[³⁵S]GTPγS binding13[6]

Table 2: PPARγ Activation by Medium-Chain Fatty Acids

Fatty Acid (Carbon:Double Bonds)ReceptorAssay TypeFold Activation (vs. control)Concentration (µM)Reference
Decanoic Acid (C10:0)PPARγLuciferase Reporter Assay3.310[14]
Decanoic Acid (C10:0)PPARγLuciferase Reporter Assay4.350[14]

Experimental Protocols

The following protocols are designed to enable the investigation of this compound's effects on the GPR84 and PPAR signaling pathways.

General Preparation of this compound Solutions for Cell Culture

Due to the poor solubility of fatty acids in aqueous media, proper preparation is crucial for obtaining reproducible results.

  • Stock Solution Preparation:

    • Dissolve this compound in ethanol (B145695) or DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Complexing with Bovine Serum Albumin (BSA):

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration and molar ratio (a 3:1 to 6:1 molar ratio of fatty acid to BSA is common).

    • Incubate the solution at 37°C for at least 30 minutes to allow for complex formation.

    • Sterile-filter the final solution before adding to cell cultures.

GPR84 Activation Assay: Intracellular Calcium Flux

Activation of Gi/o-coupled receptors like GPR84 can lead to a transient increase in intracellular calcium concentration ([Ca²⁺]i) through the βγ subunits of the G protein.

  • Cell Culture:

    • Culture cells endogenously expressing GPR84 (e.g., primary neutrophils or macrophages) or a cell line stably transfected with a GPR84 expression vector in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[15][16]

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader equipped with the appropriate filters for the chosen dye.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the this compound-BSA complex (and appropriate vehicle controls) to the wells and immediately begin recording the fluorescence intensity over time.

    • A positive control, such as a known GPR84 agonist or a calcium ionophore (e.g., ionomycin), should be included.[15]

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Data are often presented as the ratio of fluorescence at two different emission or excitation wavelengths (for ratiometric dyes like Fura-2) or as a fold change over baseline.[16]

Calcium_Flux_Workflow cluster_prep Preparation cluster_measurement Measurement & Analysis Cell_Culture Culture GPR84-expressing cells in 96-well plate Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Wash_Cells Wash to remove extracellular dye Dye_Loading->Wash_Cells Baseline Establish baseline fluorescence Wash_Cells->Baseline Add_TA Add this compound and controls Baseline->Add_TA Record_Fluorescence Record fluorescence over time Add_TA->Record_Fluorescence Data_Analysis Analyze change in fluorescence Record_Fluorescence->Data_Analysis

Figure 3: Experimental workflow for measuring intracellular calcium flux.

PPAR Activation Assay: Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (luciferase).[14][17]

  • Cell Culture and Transfection:

    • Use a cell line suitable for transfection, such as HEK293T or HepG2.

    • Co-transfect the cells with three plasmids:

      • An expression vector for the human PPAR isoform of interest (e.g., PPARα or PPARγ).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.

  • Treatment:

    • After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing the this compound-BSA complex or a vehicle control.

    • Include a known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ) as a positive control.[14]

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the activity of both luciferases using a luminometer and appropriate commercial assay kits.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control reporter activity for each sample.

    • Express the results as fold activation relative to the vehicle-treated control.

Luciferase_Assay_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture suitable cell line Transfection Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter - Control reporter Cell_Culture->Transfection Treatment Treat with this compound, positive control, and vehicle Transfection->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Measure_Luciferase Measure luciferase activity Lysis->Measure_Luciferase Normalization Normalize to control reporter Measure_Luciferase->Normalization Fold_Activation Calculate fold activation vs. vehicle Normalization->Fold_Activation

Figure 4: Experimental workflow for the PPAR luciferase reporter assay.

Conclusion and Future Directions

The role of this compound in cell signaling remains a nascent field of research. While direct evidence is currently lacking, its structural similarity to known medium-chain fatty acid ligands for GPR84 and PPARs provides a strong rationale for its investigation as a signaling molecule. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the potential effects of this compound on these and other signaling pathways. Future research should focus on obtaining quantitative binding and activation data, elucidating downstream gene expression changes, and exploring the physiological relevance of this compound signaling in the context of immunity and metabolism. Such studies will be crucial in unraveling the full biological significance of this unique odd-chain fatty acid.

References

Tridecanoic Acid (C13:0) as a Biomarker for Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridecanoic acid (C13:0) is a rare, odd-chain saturated fatty acid (OCFA) found in trace amounts in human plasma. Unlike its more abundant even-chain counterparts, its metabolism yields propionyl-CoA, providing an alternative entry point into the tricarboxylic acid (TCA) cycle—a process known as anaplerosis. While direct clinical evidence is still emerging, the well-documented association of longer-chain OCFAs (C15:0 and C17:0) with reduced risk for metabolic and cardiovascular diseases has positioned C13:0 as a promising, albeit under-validated, biomarker. Its origins, primarily from gut microbial metabolism and to a lesser extent from dairy fats, make it a potential indicator of diet-microbiome interactions and their influence on host health. This guide provides a comprehensive overview of the metabolism of C13:0, its potential as a disease biomarker, relevant signaling pathways, and detailed experimental protocols for its quantification.

Metabolism of this compound: The Anaplerotic Pathway

The metabolic fate of odd-chain fatty acids is distinct from that of even-chain fatty acids. The β-oxidation of this compound proceeds through successive cycles, each removing a two-carbon acetyl-CoA unit, until the final three-carbon fragment, propionyl-CoA, is produced.[1] This propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA enters the TCA cycle, replenishing its intermediates.[2] This anaplerotic function is significant, as it can support gluconeogenesis and cellular energy production, a pathway not available from even-chain fatty acids which exclusively yield acetyl-CoA.[1]

Caption: Metabolic pathway of this compound (C13:0).

This compound as a Biomarker for Disease

Direct research linking C13:0 to specific diseases is limited; its potential is largely inferred from studies of C15:0 and C17:0.[3] However, its unique origin and metabolism provide a strong rationale for its investigation as a biomarker in several areas.

  • Metabolic Diseases: Epidemiological studies consistently show an inverse correlation between circulating levels of C15:0 and C17:0 and the risk of developing type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3] Given their shared metabolic pathways, C13:0 may offer similar insights, potentially reflecting a metabolically favorable interaction between diet and gut microbiota.[1]

  • Cardiovascular Health: Higher levels of OCFAs from dairy fat are associated with lower risk of cardiovascular disease.[4] While saturated fats are generally linked to increased cardiovascular risk, OCFAs appear to be an exception.[5]

  • Diet-Microbiome Interactions: As C13:0 in humans is primarily attributed to microbial metabolism in the gut, its plasma concentration could serve as a sensitive tracer of specific gut microbiome activities and their response to dietary inputs.[1][3]

Caption: Hypothesized role of C13:0 as a biomarker.

Quantitative Data Summary

Comprehensive quantitative data establishing reference ranges for this compound in healthy versus diseased populations are currently lacking. This is primarily due to its extremely low endogenous abundance, with concentrations often falling below the routine detection limits of many lipidomic studies.[6][7] Therefore, data from the more extensively studied odd-chain fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are often used as proxies to understand the potential role of this class of fatty acids.

Table 1: Plasma Concentrations of Major Odd-Chain Fatty Acids and Associations with Disease Risk (Proxy Data) Note: Data for C13:0 is not available. The following table summarizes findings for related, more abundant OCFAs.

Fatty AcidTypical Plasma Concentration (% of Total FAs)Associated Disease RiskReferences
This compound (C13:0) Not routinely quantified; <0.5%Direct epidemiological data limited[6][7]
Pentadecanoic Acid (C15:0) ~0.2%Inverse association with Type 2 Diabetes & Cardiovascular Disease[3][4]
Heptadecanoic Acid (C17:0) ~0.3%Inverse association with Type 2 Diabetes & Cardiovascular Disease[3][4]

Potential Mechanisms & Signaling Pathways

The biological effects of this compound and its metabolites are likely mediated through several signaling pathways. While direct evidence for C13:0 is scarce, plausible mechanisms can be extrapolated from its metabolic products and related fatty acids.

Propionyl-CoA and Epigenetic Modification

The end-product of C13:0 metabolism, propionyl-CoA, is a substrate for histone propionylation, an epigenetic modification on lysine (B10760008) residues.[2] This modification can alter chromatin structure and regulate gene expression, linking fatty acid metabolism directly to transcriptional control.[8][9] Dysregulation of propionyl-CoA levels has been shown to impact histone acylation and transcription in cardiac cells.[2]

Caption: Propionyl-CoA linking C13:0 metabolism to histone modification.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are nuclear receptors that act as transcription factors regulating lipid and glucose metabolism. Fatty acids are natural ligands for PPARs, particularly PPARα, which is highly expressed in metabolically active tissues like the liver.[10][11] Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid uptake and oxidation.[12] It is plausible that this compound can act as a PPARα agonist, thereby promoting its own catabolism and contributing to improved lipid homeostasis.

Caption: Hypothesized activation of PPARα by this compound.
JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates inflammation, immunity, and cell growth.[13] Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Notably, the related OCFA, pentadecanoic acid (C15:0), has been shown to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling in human breast cancer stem-like cells. This suggests a potential anti-inflammatory and anti-proliferative role for OCFAs, which may also extend to this compound.

Caption: Hypothesized inhibition of JAK/STAT signaling by C13:0.

Experimental Protocols

The gold-standard method for the quantitative analysis of fatty acids, including this compound, in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[14] This requires lipid extraction from the sample matrix followed by a derivatization step to convert the fatty acids into volatile esters. Due to its naturally low abundance, C13:0 is also frequently used as an internal standard for the quantification of other fatty acids.[15]

Workflow for GC-MS Analysis of this compound

Caption: Experimental workflow for C13:0 analysis by GC-MS.
Detailed Protocol: Total Fatty Acid Analysis from Serum

6.2.1. Materials

  • Serum or Plasma Sample

  • Internal Standard (e.g., Triheptadecanoin, C17:0, if not measuring C13:0)

  • Chloroform (B151607) (CHCl₃), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • 0.9% Sodium Chloride (NaCl) solution

  • 12-14% Boron trifluoride in Methanol (BF₃-MeOH)

  • Hexane (B92381), HPLC Grade

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)

  • Vortex mixer and Centrifuge

  • Water bath or heating block

6.2.2. Step 1: Lipid Extraction (Modified Folch Method) [4][16]

  • Pipette 100 µL of serum/plasma into a 15 mL glass centrifuge tube.

  • Add internal standard if required.

  • Add 2.0 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Cap the tube tightly and vortex vigorously for 2 minutes to create a single-phase homogenate.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully aspirate the upper aqueous layer and the protein interface.

  • Transfer the lower chloroform layer containing the lipids to a new clean glass tube.

6.2.3. Step 2: Solvent Evaporation [17]

  • Dry the extracted lipid sample in the chloroform layer completely under a gentle stream of nitrogen or using a vacuum concentrator at 37°C.

6.2.4. Step 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) [6][18][19]

  • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.

  • Cap the tube tightly and vortex to dissolve the lipid residue.

  • Heat the mixture in a water bath or heating block at 60-80°C for 60 minutes.

6.2.5. Step 4: FAME Extraction [18]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of deionized water and 1.5 mL of hexane to the tube.

  • Cap and vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge at low speed for 2 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final dried hexane extract to an autosampler vial for analysis.

6.2.6. Step 5: GC-MS Analysis [17]

  • Injection: Inject 1 µL of the FAMEs extract.

  • Column: Use a polar capillary column suitable for FAME separation (e.g., cyanopropyl phase column like a HP-88).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is used to separate the FAMEs, for example: start at 70°C, ramp to 175°C, then ramp to 220°C.

  • Mass Spectrometer: Operate in single ion monitoring (SIM) mode for highest sensitivity and quantitative accuracy, monitoring characteristic ions for each FAME.

Conclusion and Future Directions

This compound (C13:0) stands as a fatty acid of significant interest, not for its abundance, but for the unique metabolic and physiological information it may convey. Its role as a product of the gut microbiome places it at the critical intersection of diet, microbial activity, and host health. While its potential as a biomarker for metabolic and cardiovascular disease is strongly suggested by data from its odd-chain relatives, direct evidence remains a key area for future research.

For drug development professionals and researchers, the challenge lies in developing and employing highly sensitive analytical methods capable of routinely quantifying this trace fatty acid in large cohorts. Future studies should focus on:

  • Establishing validated reference ranges for C13:0 in diverse, healthy populations.

  • Conducting longitudinal studies to directly correlate plasma C13:0 concentrations with disease incidence and progression.

  • Elucidating the specific molecular mechanisms through which C13:0 and its metabolite, propionyl-CoA, exert their biological effects, particularly on epigenetic regulation and inflammatory signaling.

Unraveling the biology of this compound may provide novel insights into the pathophysiology of chronic diseases and open new avenues for therapeutic and diagnostic strategies centered on the gut-host metabolic axis.

References

Microbial Origins of Tridecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid (OCFA) of significant interest due to its unique metabolic properties and potential applications in pharmaceuticals and as a biomarker. Unlike the more common even-chain fatty acids, this compound's microbial origins are central to its natural abundance. This technical guide provides an in-depth exploration of the microbial synthesis of this compound, intended for researchers, scientists, and drug development professionals. It covers the key microorganisms involved, the intricate biosynthetic pathways, quantitative production data, detailed experimental protocols for analysis, and the potential role of fatty acids in microbial signaling.

Introduction to this compound

This compound is a 13-carbon saturated fatty acid that, while found in trace amounts in various natural sources like dairy products and some plants, is primarily synthesized by microorganisms.[1] Its metabolism in higher organisms yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, highlighting its distinct biochemical role compared to even-chain fatty acids that primarily yield acetyl-CoA.[2] The primary natural producers of OCFAs, including this compound, are bacteria residing in the rumen of cattle and other ruminants, as well as anaerobic bacteria in the human colon.[1] This microbial origin makes the study of these pathways and organisms critical for understanding and potentially harnessing the production of this unique fatty acid.

Microbial Producers of this compound

Several microbial genera have been identified as producers of this compound and other OCFAs. While most microorganisms naturally produce very low levels of OCFAs, some are notable for their inherent capabilities or their amenability to genetic engineering for enhanced production.

  • Rhodococcus : Species such as Rhodococcus opacus are well-known for their ability to accumulate large quantities of lipids, including OCFAs.[3] When grown on substrates like glucose, odd-carbon fatty acids can constitute up to 30-40% of the total fatty acids.[4] Supplementing the growth medium with propionate (B1217596), a precursor for OCFA synthesis, can significantly increase this proportion.[5][6]

  • Yarrowia lipolytica : This oleaginous yeast is a popular chassis for metabolic engineering due to its high lipid accumulation. While wild-type strains produce negligible OCFAs, engineered strains can be potent producers.[7] By manipulating pathways to increase the intracellular pool of propionyl-CoA, researchers have successfully shifted its fatty acid profile towards OCFAs.[7]

  • Escherichia coli : As a well-understood model organism, E. coli has been engineered to produce odd-chain free fatty acids, including this compound.[8] This typically involves the overexpression of a propionyl-CoA synthetase and an acyl-ACP thioesterase with specificity for medium-chain fatty acids, along with the supplementation of the culture medium with propionate.[8]

  • Bacillus sp. : Certain species of Bacillus have been identified as producers of this compound with notable antimicrobial properties. For instance, Bacillus sp. LBF-01 was found to produce and secrete this compound.

  • Synechococcus sp. : This genus of cyanobacteria has also been shown to produce a range of fatty acids, including this compound, although typically as a minor component of its total fatty acid profile.

Biosynthesis of this compound

The biosynthesis of this compound and other OCFAs hinges on the availability of propionyl-CoA as a starter unit for fatty acid synthesis. This contrasts with the synthesis of even-chain fatty acids, which utilizes acetyl-CoA.

Propionyl-CoA Precursor Formation

Microorganisms can generate propionyl-CoA through several metabolic routes. The specific pathway utilized can depend on the organism and the available carbon source.

  • Propionate Activation: The most direct route is the activation of exogenous propionate, often supplied in the culture medium, to propionyl-CoA. This reaction is typically catalyzed by a propionyl-CoA synthetase.[8]

  • Amino Acid Catabolism: The degradation of amino acids such as valine and isoleucine can yield propionyl-CoA as an intermediate.

  • Methylmalonyl-CoA Pathway: This pathway is another significant route for propionyl-CoA metabolism.

The following diagram illustrates the central role of propionyl-CoA in initiating odd-chain fatty acid synthesis.

Propionyl_CoA_Formation Propionyl-CoA Formation Pathways Propionate Propionate (external) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Propionyl-CoA Synthetase OCFA_Synthesis Odd-Chain Fatty Acid Synthesis (e.g., this compound) Propionyl_CoA->OCFA_Synthesis Amino_Acids Valine, Isoleucine Amino_Acids->Propionyl_CoA Catabolism Methylmalonyl_CoA_Pathway Methylmalonyl-CoA Pathway Methylmalonyl_CoA_Pathway->Propionyl_CoA

Caption: Key pathways for the formation of propionyl-CoA, the precursor for odd-chain fatty acid synthesis.

Fatty Acid Elongation

Once propionyl-CoA is available, it serves as the primer for the fatty acid synthase (FAS) complex. The elongation process involves the sequential addition of two-carbon units from malonyl-CoA.

  • Initiation: Propionyl-CoA is condensed with malonyl-ACP to form a five-carbon intermediate.

  • Elongation Cycles: A series of condensation, reduction, and dehydration reactions, catalyzed by the FAS complex, adds two carbons per cycle.

  • Termination: For this compound (C13:0), the elongation process terminates after five cycles. The release of the final fatty acid is often facilitated by a thioesterase.

The overall synthesis of this compound can be visualized as follows:

Tridecanoic_Acid_Synthesis This compound Biosynthesis Pathway Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (C2 units) Malonyl_CoA->FAS Elongation_Cycle_1 Elongation Cycle 1 (C5) FAS->Elongation_Cycle_1 Elongation_Cycle_2 Elongation Cycle 2 (C7) Elongation_Cycle_1->Elongation_Cycle_2 + C2 Elongation_Cycle_3 Elongation Cycle 3 (C9) Elongation_Cycle_2->Elongation_Cycle_3 + C2 Elongation_Cycle_4 Elongation Cycle 4 (C11) Elongation_Cycle_3->Elongation_Cycle_4 + C2 Elongation_Cycle_5 Elongation Cycle 5 (C13) Elongation_Cycle_4->Elongation_Cycle_5 + C2 Thioesterase Thioesterase Elongation_Cycle_5->Thioesterase Tridecanoic_Acid This compound (C13:0) Thioesterase->Tridecanoic_Acid

Caption: Stepwise elongation process for the synthesis of this compound from propionyl-CoA.

Quantitative Data on Microbial Production

The following tables summarize quantitative data on the production of odd-chain fatty acids, including this compound, by various microorganisms under different conditions.

Table 1: Odd-Chain Fatty Acid Production in Engineered E. coli

StrainThioesterase OriginPrecursor SupplementationTotal OCFAs (mg/L)% OCFAs of Total FFAsMajor OCFAsReference
ML103 (pXZM12, pBAD-prpE)Umbellularia californicaPropionate27623.43%Undecanoic acid (C11:0), this compound (C13:0)[8]
ML103 (pXZ18, pBAD-prpE)Ricinus communisPropionate29717.68%Pentadecanoic acid (C15:0)[8]

Table 2: Odd-Chain Fatty Acid Production in Yarrowia lipolytica

StrainGenetic ModificationCarbon SourceTotal OCFAs (g/L)% OCFAs of Total LipidsMajor OCFAsReference
Wild-typeNoneGlucose + Propionate0.01 - 0.12--[7]
JMY9178 (Engineered)Overexpression of YlOLE1Glucose + 5 g/L Sodium Propionate-67.39%Heptadecenoic acid (C17:1)[9]
Obese Δphd1Deletion of PHD1 in obese strainGlucose + Propionate0.57-Heptadecenoic acid (C17:1)[7]
Obese Δphd1 (Fed-batch)Deletion of PHD1 in obese strainGlucose + Propionate0.75-Heptadecenoic acid (C17:1)[7]

Table 3: Odd-Chain Fatty Acid Composition in Rhodococcus sp.

SpeciesCarbon Source% OCFAs of Total Fatty AcidsMajor OCFAsReference
Rhodococcus sp. YHY01Propionate69%C17:0, C15:0[5]
Rhodococcus opacus PD630Glucose~30%C15:0, C17:0, C17:1[4]
Rhodococcus jostii RHA1Glucose~40%C15:0, C17:0, C17:1[4]

Experimental Protocols

Accurate quantification and characterization of this compound from microbial sources require robust experimental protocols. The following sections detail the key methodologies.

Microbial Cultivation for OCFA Production
  • Strain Selection and Pre-culture: Select the microbial strain of interest (e.g., E. coli, Y. lipolytica, Rhodococcus sp.). Prepare a pre-culture by inoculating a single colony into a suitable rich medium and incubating overnight at the optimal temperature and shaking speed for the organism.

  • Inoculation and Growth: Inoculate the main culture medium with the pre-culture to a starting OD600 of approximately 0.05-0.1. The main culture medium should be defined and optimized for lipid production, typically containing a high carbon-to-nitrogen ratio to induce lipid accumulation.

  • Induction and Precursor Feeding: For engineered strains, induce the expression of relevant genes (e.g., thioesterases, propionyl-CoA synthetase) at the appropriate cell density (e.g., mid-log phase) using an inducer like IPTG or anhydrotetracycline. If required, supplement the medium with a precursor like sodium propionate. The concentration of propionate should be optimized as high concentrations can be toxic to the cells.[7]

  • Harvesting: Cultivate for a predetermined period (e.g., 24-72 hours) until the late stationary phase to allow for sufficient product accumulation.[10] Harvest the cells by centrifugation.

Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

The analysis of fatty acids by Gas Chromatography (GC) typically requires their conversion to more volatile methyl esters (FAMEs).

  • Cell Lysis and Lipid Extraction:

    • Resuspend the cell pellet in a known volume of solvent. A common method is the Bligh-Dyer method, which uses a chloroform (B151607):methanol (B129727):water mixture to create a biphasic system.[11]

    • Disrupt the cells using physical methods like sonication or bead beating to release intracellular lipids.[11]

    • Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

    • Carefully collect the chloroform layer.[12]

  • Derivatization (Methylation):

    • Acid-catalyzed methylation: Evaporate the chloroform and add an anhydrous solution of HCl in methanol (e.g., 1.25 M).[10] Heat the mixture (e.g., at 50°C overnight or 80°C for 1-2 hours) to convert the fatty acids to FAMEs.[10][13]

    • Base-catalyzed transesterification: For esterified fatty acids (e.g., in phospholipids (B1166683) or triglycerides), a milder base-catalyzed method using sodium methoxide (B1231860) in methanol can be used.[10]

  • FAME Extraction:

    • After methylation, add water and a non-polar solvent like hexane (B92381) or petroleum ether to extract the FAMEs.[10][13]

    • Vortex thoroughly and centrifuge to separate the phases.

    • The FAMEs will be in the upper organic layer, which can then be collected for GC analysis.[10]

The following workflow diagram summarizes the process from microbial culture to FAME analysis.

FAME_Analysis_Workflow Workflow for Microbial Fatty Acid Analysis Culture Microbial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Lipid Extraction (e.g., Bligh-Dyer) Harvest->Extraction Methylation Derivatization to FAMEs (Acid/Base Catalysis) Extraction->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GC_Analysis GC-MS / GC-FID Analysis FAME_Extraction->GC_Analysis

Caption: A generalized workflow for the extraction and analysis of fatty acids from microbial cultures.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (MS) or a flame ionization detector (FID). A capillary column suitable for FAME analysis (e.g., HP-5ms) should be used.[10]

  • Method:

    • Inject a small volume (e.g., 1 µL) of the FAME extract into the GC.

    • Use a temperature program to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure all compounds elute.[10]

    • Helium is commonly used as the carrier gas.

  • Identification and Quantification:

    • Identification: Identify the this compound methyl ester peak by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantification: Use an internal standard (e.g., a fatty acid not naturally present in the organism, such as pentadecanoic acid or heptadecanoic acid, if not produced by the microbe) added at the beginning of the extraction process to correct for sample loss.[10] Create a calibration curve using known concentrations of the this compound methyl ester standard to quantify its concentration in the sample.

Role in Microbial Signaling

While the role of this compound as a specific signaling molecule is not yet well-defined, fatty acids, in general, are known to be involved in microbial communication and the regulation of virulence.[14][15]

  • Quorum Sensing: Some bacteria use fatty acid derivatives as autoinducers in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[16] For example, cis-2-decenoic acid is a signaling molecule that can induce biofilm dispersion.[15][17]

  • Virulence Factor Regulation: At sublethal concentrations, certain fatty acids can modulate the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum.[14][18]

  • Biofilm Formation: Fatty acids can influence biofilm formation. For instance, undecanoic acid, lauric acid, and N-tridecanoic acid have been shown to inhibit biofilm formation in E. coli.[17][19]

The potential involvement of this compound in these signaling pathways is an active area of research. The diagram below illustrates the general concept of fatty acids in bacterial signaling.

Fatty_Acid_Signaling General Role of Fatty Acids in Bacterial Signaling cluster_cell1 Bacterial Cell 1 cluster_cell2 Bacterial Cell 2 FA_Synthase Fatty Acid Synthase FA_Signal Fatty Acid Signal Molecule FA_Synthase->FA_Signal Receptor Membrane Receptor FA_Signal->Receptor Binding Gene_Expression Altered Gene Expression (e.g., Virulence, Biofilm) Receptor->Gene_Expression

Caption: Conceptual diagram of a fatty acid acting as a signaling molecule between bacterial cells.

Conclusion and Future Perspectives

This compound is a microbially-derived odd-chain fatty acid with growing importance. Significant progress has been made in identifying microbial producers and developing engineered strains for enhanced production, particularly in organisms like Rhodococcus and Yarrowia lipolytica. The key to this production is the efficient generation of the propionyl-CoA precursor. Standardized protocols for extraction and GC-MS analysis are crucial for accurate quantification and further research. While the specific signaling roles of this compound are still being elucidated, the broader involvement of fatty acids in microbial communication suggests a promising avenue for future investigation. Further research into novel microbial sources, optimization of fermentation processes, and a deeper understanding of the regulatory networks governing OCFA synthesis will be vital for realizing the full potential of this compound in various biotechnological and pharmaceutical applications.

References

Tridecanoic Acid in Gut Microbiome Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Tridecanoic acid (C13:0) is an odd-chain saturated fatty acid (OCSFA) of significant interest in gut microbiome research. Unlike its more common even-chain counterparts, this compound is primarily produced by microbial fermentation in the gut and rumen.[1] Its unique metabolic pathway, which yields propionyl-CoA, allows it to serve anaplerotic functions for the TCA cycle and support gluconeogenesis.[1] Emerging evidence highlights its potential as a sensitive biomarker for diet-microbiome interactions and as a modulator of host physiology, including possessing direct antimicrobial properties and potential anti-inflammatory effects. This guide provides an in-depth technical overview of this compound's role in the gut microbiome, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support advanced research and drug development.

Introduction: The Significance of an Odd-Chain Fatty Acid

This compound (C13H26O2) is the shortest of the long-chain OCSFAs, a class that also includes pentadecanoic (C15:0) and heptadecanoic (C17:0) acids.[1][2] While scarce in human plasma, its origins are deeply tied to microbial activity.[1] The primary sources of this compound are:

  • Microbial Synthesis: Anaerobic bacteria in the human colon and the rumen of cattle can synthesize OCSFAs through the elongation of propionate, a major short-chain fatty acid (SCFA) produced during fiber fermentation.[1][3]

  • Dietary Intake: Consumption of dairy products and certain fermented foods provides small quantities of this compound.[1][3]

Its metabolic fate distinguishes it from even-chain fatty acids. Beta-oxidation of this compound produces propionyl-CoA, not just acetyl-CoA, which can replenish TCA cycle intermediates and influence glucose homeostasis.[1] This unique metabolic role, combined with its direct effects on gut microbes and potential signaling capabilities, makes this compound a compelling target for study in metabolic health, inflammatory conditions, and gut dysbiosis.

Quantitative Effects on Gut Microorganisms

This compound and its derivatives have demonstrated direct, quantifiable effects on various gastrointestinal bacteria. These effects range from bactericidal action to the inhibition of virulence-associated behaviors like biofilm formation. The following table summarizes key quantitative findings from in vitro studies.

CompoundTarget Organism(s)Effective ConcentrationObserved EffectStudy Reference
This compound Methyl Ester (TAME) Enterococcus faecalis375 µg/mlBactericidal; causes significant extracellular leakage and cellular disruption.[4]
Salmonella enterica ser. Typhimurium750 µg/mlBactericidal; disrupts cellular morphology.[4]
N-Tridecanoic Acid Escherichia coli (EHEC)1 mMEffectively inhibits persister cell formation and biofilm formation without exhibiting direct antimicrobial activity against planktonic cells.[5]

Metabolic and Signaling Pathways

The influence of this compound extends from its own metabolism to the modulation of host cellular signaling, which can impact inflammation and gut barrier integrity.

Metabolic Fate of this compound

The catabolism of this compound via β-oxidation is a key distinguishing feature. This pathway provides a direct link between microbial fatty acid production and host central carbon metabolism.

TA This compound (C13:0) BO Mitochondrial β-Oxidation TA->BO PC Propionyl-CoA (3C) BO->PC AC Acetyl-CoA (2C) x 5 BO->AC TCA TCA Cycle (Anaplerosis) PC->TCA GLU Gluconeogenesis PC->GLU AC->TCA Enters TCA Cycle cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_nfkb NF-κB Pathway cluster_barrier Barrier Function GM Gut Microbiota (e.g., Anaerobes) TA_lumen This compound (C13:0) GM->TA_lumen Synthesis TA_cell This compound TA_lumen->TA_cell Absorption IKK IKK TA_cell->IKK Inhibition TJ Tight Junction Proteins (ZO-1, Occludin) TA_cell->TJ Upregulation p65 p65/p50 p65_nuc p65/p50 (Nuclear) p65->p65_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65_nuc->Cytokines Transcription Barrier Enhanced Gut Barrier Integrity TJ->Barrier A 1. Study Design (e.g., Animal Model with Dietary Intervention) B 2. Sample Collection (Fecal / Cecal Contents) A->B C1 3a. Fatty Acid Analysis B->C1 C2 3b. Microbiome Analysis B->C2 D1 4a. Quantification of This compound C1->D1 D2 4b. 16S rRNA or Metagenomic Sequencing C2->D2 E 5. Data Integration & Correlation Analysis D1->E D2->E F 6. Hypothesis Generation & Mechanistic Validation E->F

References

The Subtle Presence of Tridecanoic Acid in Dairy: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is a minor yet significant component of dairy fat. Unlike its even-chained counterparts, the metabolism of this compound yields propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, highlighting its unique role in energy metabolism. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various dairy products, detailed experimental protocols for its quantification, and an examination of its metabolic pathway.

Quantitative Occurrence of this compound in Dairy Products

This compound is found in trace amounts across a range of dairy products. Its concentration is influenced by factors such as the animal's diet, breed, and the processing methods of the dairy product. The following table summarizes the quantitative data on this compound presence in various dairy items.

Dairy ProductThis compound Concentration (mg/100g)
Ordinary Liquid Milk3
Goat Milk3
Yogurt (whole milk, unsweetened)3
Cream (milk fat)39
Whipping Cream (milk fat)33
Butter (from buffalo milk)100 (approx. 0.10% of total fatty acids)[1]
Natural Cheese (Cream)27
Natural Cheese (Parmesan)26
Natural Cheese (Gouda)23
Natural Cheese (Blue)22
Natural Cheese (Camembert)22
Cheese Spread22
Natural Cheese (Edam)21
Natural Cheese (Emmental)21
Natural Cheese (Cottage)4
Ghee (from buffalo milk)70 (approx. 0.07% of total fatty acids)[1]

Note: The data is compiled from various sources and represents approximate values. Concentrations can vary. Data from Whole Food Catalog and a study on buffalo milk products were used.[1][2][3]

Experimental Protocols for Quantification

The accurate quantification of this compound in dairy products is crucial for research and quality control. Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most common analytical technique. Below is a detailed methodology for the analysis of fatty acids, including this compound, in dairy matrices.

Lipid Extraction

The initial step involves the extraction of lipids from the dairy product. The Roese-Gottlieb method is a standard procedure for dairy.

  • Objective: To isolate the total lipid fraction from the non-lipid components of the dairy product.

  • Procedure:

    • Weigh a representative sample of the dairy product (e.g., 10g of milk, 2g of cheese).

    • Add ammonium (B1175870) hydroxide (B78521) to dissolve proteins and neutralize acidity.

    • Perform a liquid-liquid extraction using a mixture of diethyl ether and petroleum ether to separate the lipids.

    • The solvent layer containing the lipids is collected and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

Triglycerides, the main component of milk fat, are not volatile enough for GC analysis. Therefore, they are converted into their more volatile fatty acid methyl esters (FAMEs).

  • Objective: To convert fatty acids from triglycerides into FAMEs for GC analysis.

  • Procedure (Acid-Catalyzed Transesterification):

    • To the extracted lipid sample, add a solution of methanolic sulfuric acid (e.g., 2% H₂SO₄ in methanol).

    • Heat the mixture in a sealed vial at a controlled temperature (e.g., 70°C) for a specified time (e.g., 2 hours) to allow for the transesterification reaction to complete.

    • After cooling, add a non-polar solvent like hexane (B92381) to extract the FAMEs.

    • Wash the hexane layer with a salt solution to remove any remaining catalyst and by-products.

    • The hexane layer containing the FAMEs is then carefully collected and may be concentrated if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are then analyzed by GC-MS to identify and quantify individual fatty acids.

  • Objective: To separate, identify, and quantify the individual FAMEs, including this compound methyl ester.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or similar.

    • Mass Spectrometer: Agilent 5977A MSD or similar.

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

    • Injector and Detector Temperatures: Maintained at a high temperature (e.g., 250°C) to ensure volatilization of the sample and prevent condensation.

    • MS Parameters: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of a known amount of an internal standard (e.g., nonadecanoic acid, C19:0) that is added to the sample before processing.

Visualization of Experimental Workflow and Metabolic Pathway

To aid in the understanding of the analytical process and the metabolic fate of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Dairy_Sample Dairy Product Sample Lipid_Extraction Lipid Extraction (e.g., Roese-Gottlieb) Dairy_Sample->Lipid_Extraction Transesterification Transesterification to FAMEs (Acid or Base Catalyzed) Lipid_Extraction->Transesterification GC_MS GC-MS Analysis Transesterification->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for the quantification of this compound in dairy products.

Metabolic_Pathway Tridecanoic_Acid This compound (C13:0) Beta_Oxidation β-Oxidation Tridecanoic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Final product Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (Biotin-dependent) Propionyl_CoA->Propionyl_CoA_Carboxylase D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->D_Methylmalonyl_CoA Methylmalonyl_CoA_Epimerase Methylmalonyl-CoA Epimerase D_Methylmalonyl_CoA->Methylmalonyl_CoA_Epimerase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Epimerase->L_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (Vitamin B12-dependent) L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Enters

Caption: Metabolic pathway of this compound, highlighting its conversion to succinyl-CoA.[4][5][6]

References

Tridecanoic Acid as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is a recognized plant metabolite. While less abundant than its even-chain counterparts, emerging research indicates its involvement in various physiological processes, including plant defense and inter-kingdom signaling. This technical guide provides a comprehensive overview of the current understanding of this compound in the plant kingdom, with a focus on its biosynthesis, physiological roles, and the analytical methodologies for its study. This document is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development seeking to explore the potential of this and other odd-chain fatty acids.

Introduction

Fatty acids are fundamental to plant life, serving as structural components of membranes, energy reserves, and precursors for a vast array of signaling molecules. While even-chain fatty acids (e.g., palmitic acid, C16:0; stearic acid, C18:0) are the most common, odd-chain fatty acids (OCFAs) like this compound are also present in the plant metabolome[1][2]. Historically overlooked, OCFAs are gaining attention for their unique biosynthetic origins and potential biological activities. This compound has been identified in various plant species, from the seeds of almonds to the floral scents of roses, suggesting diverse ecological and physiological functions[3]. This guide synthesizes the current knowledge on this compound as a plant metabolite, providing a technical foundation for future research and development.

Biosynthesis of this compound in Plants

The biosynthesis of OCFAs in plants diverges from the typical fatty acid synthesis pathway that utilizes acetyl-CoA as a primer. Instead, the synthesis of this compound and other OCFAs is initiated with propionyl-CoA[1].

The proposed biosynthetic pathway for this compound in plants is as follows:

  • Primer Provision: Propionyl-CoA serves as the starting unit for fatty acid synthesis.

  • Chain Elongation: The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.

  • Termination: The elongation process terminates after five cycles, resulting in a 13-carbon acyl chain attached to an acyl carrier protein (ACP).

  • Release: A thioesterase hydrolyzes the acyl-ACP to release free this compound.

This compound Biosynthesis propionyl_coa Propionyl-CoA fas Fatty Acid Synthase (FAS Complex) propionyl_coa->fas malonyl_coa Malonyl-CoA (x5) malonyl_coa->fas c5_acyl_acp 5:0-ACP fas->c5_acyl_acp + 2C c7_acyl_acp 7:0-ACP c5_acyl_acp->c7_acyl_acp + 2C c9_acyl_acp 9:0-ACP c7_acyl_acp->c9_acyl_acp + 2C c11_acyl_acp 11:0-ACP c9_acyl_acp->c11_acyl_acp + 2C c13_acyl_acp 13:0-ACP c11_acyl_acp->c13_acyl_acp + 2C thioesterase Thioesterase c13_acyl_acp->thioesterase tridecanoic_acid This compound (13:0) thioesterase->tridecanoic_acid Hydrolysis

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Physiological Roles of this compound in Plants

The precise physiological roles of this compound in plants are an active area of research. Current evidence points towards its involvement in plant defense and communication.

Plant Defense

Fatty acids and their derivatives are known to act as signaling molecules in plant defense pathways[1][4]. While the direct signaling role of this compound is not fully elucidated, its presence in plants known for their antimicrobial properties suggests a potential role in defense. For instance, this compound has been identified in Peganum harmala, a plant with known medicinal properties[5][6].

Odd-chain fatty acids may act as elicitors of plant defense responses, potentially influencing the well-characterized jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways. The introduction of an unusual fatty acid like this compound could be perceived by the plant as a damage- or pathogen-associated molecular pattern (DAMP or PAMP), triggering downstream defense cascades.

Hypothetical Signaling Pathway pathogen_herbivore Pathogen or Herbivore Attack tridecanoic_acid This compound Release pathogen_herbivore->tridecanoic_acid receptor Membrane Receptor tridecanoic_acid->receptor ros_burst ROS Burst receptor->ros_burst mapk_cascade MAPK Cascade receptor->mapk_cascade ja_pathway Jasmonic Acid Pathway ros_burst->ja_pathway sa_pathway Salicylic Acid Pathway ros_burst->sa_pathway mapk_cascade->ja_pathway mapk_cascade->sa_pathway defense_genes Activation of Defense Genes ja_pathway->defense_genes sa_pathway->defense_genes

Figure 2: Hypothetical signaling pathway for this compound in plant defense.
Plant Communication

This compound and its derivatives have been identified as components of floral scents in species like Rosa rugosa[3]. These volatile organic compounds can act as attractants for pollinators or as deterrents for herbivores. The presence of this compound in floral bouquets suggests a role in plant-insect interactions.

Quantitative Data

Quantitative data on this compound concentrations in plants is still limited. However, available studies provide some insights into its abundance in specific plant tissues.

Plant SpeciesTissueConcentrationAnalytical MethodReference
Prunus amygdalus (Almond, cv. Drake)Kernel0.02% of total fatty acidsGas Chromatography
Peganum harmalaWhole PlantPresent (minor component)GC-MS[5][6]

Experimental Protocols

The analysis of this compound in plant tissues typically involves lipid extraction, derivatization (for GC-MS), and chromatographic separation and detection.

Extraction of this compound from Plant Tissues

A common method for extracting total fatty acids from plant material is a modified Folch or Bligh-Dyer extraction using a chloroform:methanol mixture.

Protocol:

  • Homogenization: Homogenize 1 g of fresh plant tissue (e.g., leaves, roots, seeds) in 10 mL of a chloroform:methanol (2:1, v/v) solution using a mortar and pestle or a mechanical homogenizer.

  • Phase Separation: Add 2 mL of 0.9% NaCl solution and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C until further analysis.

Extraction Workflow start Plant Tissue homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize add_nacl Add NaCl Solution and Vortex homogenize->add_nacl centrifuge Centrifuge (2000 x g, 10 min) add_nacl->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Evaporate Solvent (Nitrogen Stream) collect->dry end Dried Lipid Extract dry->end

Figure 3: General workflow for the extraction of lipids from plant tissue.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of fatty acids. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Derivatization to FAMEs (using BF₃-Methanol):

  • To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the phases to separate and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

GC-MS Parameters:

ParameterValue
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 100°C for 2 min, ramp to 180°C at 10°C/min, then to 240°C at 5°C/min, hold for 10 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Quantification: Quantification can be achieved using an internal standard, such as a deuterated or a different odd-chain fatty acid (e.g., pentadecanoic acid), added before the extraction process.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be used for the analysis of fatty acids, often after derivatization to improve detection by UV or fluorescence detectors.

Derivatization for UV Detection (p-Bromophenacyl Esters):

  • Dissolve the dried lipid extract in 1 mL of acetonitrile (B52724).

  • Add a catalytic amount of a crown ether (e.g., 18-crown-6) and an excess of p-bromophenacyl bromide.

  • Heat the mixture at 80°C for 30 minutes.

  • Cool to room temperature and inject directly into the HPLC system.

HPLC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C

Conclusion and Future Perspectives

This compound represents an intriguing, yet understudied, component of the plant metabolome. Its unique biosynthesis and presence in various plant tissues and exudates point to specialized roles in plant physiology, particularly in defense and communication. The methodologies outlined in this guide provide a framework for researchers to further investigate the occurrence and function of this compound and other odd-chain fatty acids in plants.

Future research should focus on:

  • Elucidating specific signaling pathways: Unraveling the precise molecular mechanisms by which this compound may modulate plant defense responses.

  • Comprehensive quantitative analysis: Building a broader database of this compound concentrations across a wider range of plant species and tissues under different environmental conditions.

  • Functional characterization: Utilizing genetic and biochemical approaches to definitively determine the physiological roles of this compound in plants.

  • Drug development applications: Exploring the potential of this compound and its derivatives as novel antimicrobial or signaling-modulating agents.

A deeper understanding of this compound and other "unusual" plant metabolites holds the promise of new discoveries in plant biology and the potential for innovative applications in agriculture and medicine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid, also known as tridecylic acid, is a saturated fatty acid with a 13-carbon backbone. As an odd-chain fatty acid, it is less common in nature than its even-chained counterparts but plays a significant role in various biological and industrial processes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and visual representations of its chemical behavior and metabolic fate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and lipidomics.

Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₆O₂--INVALID-LINK--
Molecular Weight 214.34 g/mol [1]
Melting Point 41-42 °C[2]
44.5 °C[1]
Boiling Point 236 °C at 100 mmHg[2]
312.4 °C at 760 mmHg[1]
Density 0.9582 g/cm³ at 20 °C[2]
Refractive Index (n_D) 1.4498 at 20 °C[2]
Solubility in Water 33 mg/L at 20 °C--INVALID-LINK--
Solubility in Organic Solvents Soluble in ethanol, methanol (B129727), hexane, and other organic solvents.
pKa ~4.95 (Predicted)
Flash Point >110 °C
Experimental Protocols for Determination of Physical Properties

Principle: This method determines the melting point as the temperature at which the last solid particle of a sample in a capillary tube disappears when heated in a controlled manner.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Heating medium (e.g., mineral oil or silicone oil)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-4 mm is typically sufficient.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating bath of the melting point apparatus.

  • Heating: The bath is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling-point compounds like this compound, determination under reduced pressure is often preferred to prevent decomposition.

Apparatus:

  • Thiele tube

  • Micro distillation apparatus

  • Thermometer (calibrated for vacuum)

  • Capillary tube (sealed at one end)

  • Heating mantle

  • Vacuum source and manometer

Procedure:

  • A small amount of this compound is placed in a small test tube or distillation flask.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 100 mmHg).

  • The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.[3][4]

Principle: The density of a liquid is determined by measuring the mass of a known volume of the substance using a calibrated pycnometer. Since this compound is a solid at room temperature, the measurement is performed on the molten substance at a controlled temperature above its melting point.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole through it)

  • Thermostatically controlled water bath

  • Analytical balance

Procedure:

  • The empty, clean, and dry pycnometer is weighed.

  • The pycnometer is filled with freshly boiled and cooled distilled water, and its weight is determined at a specific temperature. This allows for the calibration of the pycnometer's volume.

  • The pycnometer is then emptied, dried, and filled with molten this compound (at a temperature above its melting point, e.g., 50 °C).

  • The weight of the pycnometer filled with the molten acid is measured at the same controlled temperature.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[5][6][7]

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in the substance. It is a characteristic property that can be used for identification and purity assessment. The measurement for this compound is performed on the molten substance.

Apparatus:

  • Abbe refractometer with a temperature-controlled prism

  • Light source (sodium lamp or white light with a compensator)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prism of the refractometer is heated to a temperature above the melting point of this compound (e.g., 50 °C) and this temperature is maintained.

  • A few drops of molten this compound are placed on the lower prism.

  • The prisms are closed, and the light source is adjusted.

  • The telescope is focused, and the knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the scale.[8][9][10][11][12]

Chemical Properties and Reactivity

This compound exhibits the typical chemical reactivity of a carboxylic acid. Its key reactions involve the carboxylic acid functional group, including esterification, reduction, and reactions at the alpha-carbon.

Esterification

This compound reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form esters. This reaction is reversible and is known as Fischer esterification.

Reaction Scheme: C₁₂H₂₅COOH + R-OH ⇌ C₁₂H₂₅COOR + H₂O

Experimental Protocol (Acid-Catalyzed Esterification):

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of concentrated sulfuric acid.

  • The mixture is refluxed for several hours to drive the reaction towards the ester product.

  • After cooling, the excess alcohol is removed by distillation.

  • The residue is washed with water and a dilute sodium bicarbonate solution to remove any remaining acid and unreacted carboxylic acid.

  • The ester is then extracted with an organic solvent and purified by distillation or chromatography.

Esterification cluster_reactants Reactants cluster_products Products tridecanoic_acid This compound (C₁₂H₂₅COOH) ester Tridecanoate Ester (C₁₂H₂₅COOR) tridecanoic_acid->ester + R-OH alcohol Alcohol (R-OH) alcohol->ester water Water (H₂O) ester->water + H₂O catalyst H⁺ (catalyst)

Caption: Fischer esterification of this compound.

Reduction to Alcohol

The carboxylic acid group of this compound can be reduced to a primary alcohol (1-tridecanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction Scheme: C₁₂H₂₅COOH --1. LiAlH₄, Et₂O--> C₁₂H₂₅CH₂OH --2. H₃O⁺-->

Experimental Protocol (Reduction with LiAlH₄):

  • A solution of this compound in an anhydrous ether (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.[13][14][15]

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by the slow, careful addition of water, followed by a dilute acid (e.g., HCl or H₂SO₄) to neutralize the mixture and dissolve the aluminum salts.

  • The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed under reduced pressure to yield 1-tridecanol, which can be further purified by distillation or recrystallization.

Reduction tridecanoic_acid This compound (C₁₂H₂₅COOH) tridecanol 1-Tridecanol (C₁₂H₂₅CH₂OH) tridecanoic_acid->tridecanol Reduction reagents 1. LiAlH₄, Et₂O 2. H₃O⁺

Caption: Reduction of this compound to 1-tridecanol.

Alpha-Halogenation (Hell-Volhard-Zelinsky Reaction)

This compound can be halogenated at the alpha-carbon (the carbon adjacent to the carboxyl group) using bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[16][17][18][19]

Reaction Scheme: C₁₁H₂₃CH₂COOH + Br₂ --PBr₃ (cat.)--> C₁₁H₂₃CH(Br)COOH + HBr

Experimental Protocol (Hell-Volhard-Zelinsky Bromination):

  • This compound is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A catalytic amount of red phosphorus or phosphorus tribromide is added.

  • Bromine is added dropwise to the reaction mixture, which is then heated.

  • The reaction is typically refluxed until the bromine color disappears.

  • The reaction mixture is cooled, and any excess bromine is removed.

  • The product, 2-bromothis compound, is then isolated and purified, often by distillation under reduced pressure.[16]

HVZ_Reaction tridecanoic_acid This compound acyl_bromide Acyl Bromide tridecanoic_acid->acyl_bromide + PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide α-Bromo Acyl Bromide enol->alpha_bromo_acyl_bromide + Br₂ alpha_bromo_acid 2-Bromothis compound alpha_bromo_acyl_bromide->alpha_bromo_acid Hydrolysis Beta_Oxidation Tridecanoic_Acid This compound (C13) Tridecanoyl_CoA Tridecanoyl-CoA Tridecanoic_Acid->Tridecanoyl_CoA Activation (Acyl-CoA Synthetase) Beta_Oxidation_Cycles β-Oxidation (5 cycles) Tridecanoyl_CoA->Beta_Oxidation_Cycles Acetyl_CoA 5 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Propionyl_CoA 1 Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle

References

Tridecanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Metabolism, and Analytical Methodologies of a Key Saturated Fatty Acid.

This technical guide provides a detailed overview of tridecanoic acid (CAS Number: 638-53-9), a 13-carbon saturated fatty acid. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on its physicochemical properties, metabolic pathways, and relevant experimental protocols.

Core Physicochemical Data

This compound, also known as tridecylic acid, is a straight-chain saturated fatty acid. Its fundamental properties are summarized below for easy reference.

PropertyValueCitations
CAS Number 638-53-9[1]
Molecular Formula C₁₃H₂₆O₂[1]
Molecular Weight 214.34 g/mol [1]
Melting Point 41-42 °C
Boiling Point 236 °C at 100 mmHg
Appearance White crystalline solid
Solubility Soluble in alcohol and ether; practically insoluble in water.

Metabolic Significance: The Beta-Oxidation of an Odd-Chain Fatty Acid

As an odd-chain fatty acid, the metabolism of this compound through beta-oxidation presents a unique pathway compared to its even-chained counterparts. The final cleavage step yields not only acetyl-CoA but also propionyl-CoA.[2][3][4][5] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle, highlighting a key anaplerotic role.[2][5]

Beta_Oxidation_Odd_Chain Tridecanoyl_CoA Tridecanoyl-CoA (C13) Beta_Oxidation_Cycles 5 Cycles of Beta-Oxidation Tridecanoyl_CoA->Beta_Oxidation_Cycles Acetyl_CoA 5 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA To TCA Cycle Propionyl_CoA Propionyl-CoA (C3) Beta_Oxidation_Cycles->Propionyl_CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Racemase Methylmalonyl-CoA Racemase Methylmalonyl_CoA->Methylmalonyl_CoA_Racemase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Racemase->L_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Beta-oxidation of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the use of this compound as an internal standard for the quantification of other fatty acids in biological samples.[1][6][7]

1. Lipid Extraction (Folch Method) [6]

  • To 1 mL of a biological sample (e.g., plasma, cell culture media), add a known quantity of this compound as an internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) [6]

  • To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Instrumental Parameters (Illustrative) [6]

  • Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 3 min, finally ramp to 320°C at 20°C/min and hold for 12 min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

GCMS_Workflow Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Dry_Down1 Dry Down (Nitrogen Stream) Extraction->Dry_Down1 Derivatization Derivatization to FAMEs (BF₃-Methanol) Dry_Down1->Derivatization Extraction2 Hexane Extraction Derivatization->Extraction2 GCMS_Analysis GC-MS Analysis Extraction2->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Workflow for GC-MS analysis of fatty acids.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.[8][9][10][11]

1. Preparation of Materials

  • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • 96-Well Microtiter Plate: Use sterile, flat-bottomed plates.

2. Serial Dilution

  • Add a specific volume of sterile broth to all wells of the microtiter plate.

  • Add the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

3. Inoculation

  • Dilute the standardized bacterial inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a growth control (no this compound) and a sterility control (no bacteria).

4. Incubation and Interpretation

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.

Signaling Pathway Interactions

Fatty acids, including this compound, are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation.[12][13][14][15][16] The activation of PPARs by fatty acids can lead to the regulation of gene expression involved in fatty acid uptake, oxidation, and storage. While the direct interaction of this compound with specific PPAR isoforms requires further investigation, its role as a fatty acid suggests its potential involvement in these signaling pathways.

Synthesis of this compound

A laboratory-scale synthesis of this compound can be achieved through the permanganate (B83412) oxidation of 1-tetradecene. More complex methods are employed for the synthesis of isotopically labeled versions for metabolic studies.[17] Additionally, tridecanoyl chloride, the acyl chloride derivative of this compound, is a key reactant in the synthesis of various fatty acid esters.[18] A general procedure for esterification involves the reaction of tridecanoyl chloride with an alcohol in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.[18]

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific biological activities and signaling mechanisms is warranted.

References

Methodological & Application

Application Note: Quantification of Tridecanoic Acid in Plasma using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid (C13:0) is a saturated fatty acid with an odd-numbered carbon chain. While present in trace amounts in many biological systems, its quantification in plasma is of growing interest in metabolic research and as a potential biomarker. Due to its low natural abundance, it is also frequently utilized as an internal standard for the quantification of other fatty acids.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of fatty acids.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, derivatization, GC-MS analysis, and method validation.

Principle

The method involves the extraction of total fatty acids from plasma, followed by derivatization to increase their volatility for GC-MS analysis. Two common derivatization approaches are detailed: conversion to fatty acid methyl esters (FAMEs) and pentafluorobenzyl (PFB) esters. FAMEs are analyzed using electron ionization (EI), while PFB esters, which are more electron-capturing, are analyzed using negative chemical ionization (NCI) for enhanced sensitivity.[3] Quantification is achieved using an internal standard, ideally a stable isotope-labeled analog of this compound, and a calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • This compound-d25 (or other stable isotope-labeled this compound) as internal standard (IS)

  • Methanol (B129727), Hexane (B92381), Acetonitrile (B52724), Iso-octane (all HPLC or GC grade)

  • Chloroform, Pyridine, Diisopropylethylamine

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH)

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)[1]

  • Pentafluorobenzyl bromide (PFB-Br)

  • Anhydrous sodium sulfate

  • Human plasma (collected in EDTA or heparin tubes)

Sample Preparation: Lipid Extraction and Hydrolysis

This procedure is for the analysis of total this compound (free and esterified).

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., this compound-d25 in methanol at 10 µg/mL).

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the lower organic layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To hydrolyze the esterified fatty acids, add 1 mL of 0.5 M methanolic NaOH.

  • Cap the tube and heat at 80°C for 30 minutes.

  • Cool the sample to room temperature.

Derivatization

Method A: Fatty Acid Methyl Ester (FAME) Derivatization

  • To the hydrolyzed sample, add 2 mL of 14% BF3-methanol solution.[1]

  • Cap the tube and heat at 80°C for 10-20 minutes.[1]

  • Cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.[1]

  • Vortex vigorously for 1 minute and centrifuge at low speed to separate the layers.[1]

  • Transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.[1]

Method B: Pentafluorobenzyl (PFB) Ester Derivatization

  • After hydrolysis and cooling, neutralize the sample by adding 1 mL of 0.5 M HCl.

  • Extract the free fatty acids by adding 2 mL of hexane and vortexing for 1 minute. Centrifuge and collect the upper hexane layer. Repeat the extraction.

  • Evaporate the pooled hexane extracts to dryness under nitrogen.

  • Add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% PFB-Br in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of iso-octane for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for your specific instrument.

For FAME Analysis (EI Mode)

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column DB-23 (30 m x 0.25 mm ID, 0.25 µm) or similar polar column
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound methyl ester: m/z 74, 87, 228. IS (e.g., d25): adjust m/z accordingly.

For PFB Ester Analysis (NCI Mode)

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or similar non-polar column
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
Mass Spectrometer Agilent 5977B MSD (or equivalent) with NCI source
Ionization Mode Negative Chemical Ionization (NCI)
Reagent Gas Methane
MS Source Temp. 150°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound PFB ester: m/z 213 ([M-PFB]-). IS (e.g., d25): adjust m/z accordingly.

Data Presentation and Method Validation

Method validation should be performed according to established guidelines, such as those from the FDA.[4][5][6]

Calibration Curve and Linearity

Prepare calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., stripped plasma or saline). A typical calibration range for fatty acids in plasma is 0.1 to 100 µg/mL.

ParameterAcceptance CriteriaTypical Performance
Calibration Range To cover expected concentrations0.1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Back-calculated Concentrations Within ±15% of nominal (±20% for LLOQ)Meets criteria
Precision and Accuracy

Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

ParameterAcceptance CriteriaTypical Performance
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Intra-day Accuracy (% Bias) Within ±15% of nominal (±20% for LLOQ)< ±8%
Inter-day Accuracy (% Bias) Within ±15% of nominal (±20% for LLOQ)< ±10%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

ParameterTypical Performance (FAME)Typical Performance (PFB Ester)
LOD 0.05 µg/mL0.5 - 5 pg on column
LOQ 0.1 µg/mL1 - 10 pg on column

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_spike Spike Internal Standard plasma->is_spike extraction Liquid-Liquid Extraction (Chloroform:Methanol) is_spike->extraction hydrolysis Hydrolysis (Methanolic NaOH) extraction->hydrolysis derivatization Derivatization hydrolysis->derivatization fame FAME Method (BF3-Methanol) derivatization->fame Option A pfb PFB Ester Method (PFB-Br) derivatization->pfb Option B extraction2 Hexane Extraction fame->extraction2 pfb->extraction2 gcms GC-MS Analysis extraction2->gcms data Data Analysis & Quantification gcms->data

Caption: Experimental workflow for the quantification of this compound in plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using GC-MS. The described methods, including both FAME and PFB ester derivatization, offer high sensitivity and reliability. Adherence to the outlined sample preparation, derivatization, and instrument parameters, along with rigorous method validation, will ensure the generation of accurate and reproducible data for research, clinical, and drug development applications.

References

Application Note: Tridecanoic Acid as an Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive study of lipids in biological systems, is a critical field for understanding cellular physiology and pathology.[1] Alterations in lipid profiles are linked to numerous diseases, including metabolic syndrome, cardiovascular disorders, and cancer.[1] Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is the primary analytical tool in lipidomics due to its high sensitivity and specificity.[1] However, experimental variations in sample preparation, lipid extraction, and instrument response can introduce significant quantitative inaccuracies.

To correct for these variations, the use of an internal standard is essential.[1] An ideal internal standard is a molecule that is chemically similar to the analytes of interest but is not naturally present in the biological sample.[1][2] Odd-chain fatty acids, such as tridecanoic acid (C13:0), are excellent internal standards for lipidomics because they are present in very low abundance in most mammalian tissues.[1][3] this compound's chemical properties ensure it behaves similarly to endogenous even-chain fatty acids during extraction and analysis, while its unique mass allows for clear differentiation from the analytes of interest.[1][3] This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of fatty acids in lipidomics workflows.

Materials and Reagents

  • This compound (C13:0) standard

  • Chloroform

  • Methanol (B129727)

  • Methyl-tert-butyl ether (MTBE)

  • Isopropanol

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Nitrogen gas

  • Conical glass tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Experimental Protocols

This section details the key experimental procedures for using this compound as an internal standard in a typical lipidomics workflow, from stock solution preparation to sample analysis.

Preparation of this compound Internal Standard Stock Solution
  • Accurately weigh a known amount of this compound.

  • Dissolve the standard in a 1:1 (v/v) mixture of chloroform:methanol in a volumetric flask to create a stock solution of a known concentration (e.g., 1 mg/mL).[1]

  • Store the stock solution at -20°C in an amber glass vial to prevent degradation.[1]

  • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration in the sample should be within the linear range of the analytical instrument.[1]

Lipid Extraction using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from the method described by Matyash et al. and is suitable for a variety of biological samples.[1][4]

  • To a known amount of sample (e.g., 20 µL of plasma), add a predetermined amount of the this compound internal standard working solution.

  • Add 300 µL of methanol and vortex thoroughly for 1 minute to precipitate proteins.[1]

  • Add 1 mL of MTBE and vortex for 10 minutes.[1]

  • Add 250 µL of water to induce phase separation and vortex for 1 minute.[1]

  • Centrifuge at 1,000 x g for 10 minutes at room temperature.[1]

  • Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new glass tube.[1]

  • Dry the collected organic phase under a gentle stream of nitrogen.[1]

  • Store the dried lipid extract at -80°C until LC-MS analysis.[1]

LC-MS/MS Analysis

The following is a general protocol for the analysis of fatty acids by LC-MS/MS. Specific parameters may need to be optimized for different lipid classes and instrumentation.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).[1]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1][5]

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1][5]

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the target analytes.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Presentation

For accurate quantification, a calibration curve should be generated for each analyte. This is achieved by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined by calculating the ratio of the endogenous lipid peak area to the this compound peak area and interpolating the concentration from the calibration curve.[2]

ParameterRecommended Value/RangeReference
This compound Stock Solution Concentration1 mg/mL[1]
Final Internal Standard Concentration in Sample0.010 - 10 mg/L[3]
Lipid Extraction MethodModified MTBE[1][4]
LC ColumnC18 Reversed-Phase[1]
MS Analysis ModeSIM or MRM[3]
Calibration Curve Linearity (r²)> 0.995[7]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the lipidomics workflow utilizing this compound as an internal standard.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Add_MeOH Add Methanol (Protein Precipitation) Spike->Add_MeOH Add_MTBE Add MTBE (Lipid Solubilization) Add_MeOH->Add_MTBE Phase_Sep Add Water (Phase Separation) Add_MTBE->Phase_Sep Centrifuge Centrifugation Phase_Sep->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute Lipid Extract Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak_Integration Peak Integration LCMS->Peak_Integration Quantification Quantification using Internal Standard Ratio Peak_Integration->Quantification Result Quantitative Lipid Profile Quantification->Result

Caption: Workflow for quantitative lipidomics using this compound.

References

Application Notes: The Use of Tridecanoic Acid in Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid (OCFA) that is relatively rare in most biological systems.[1][2] Unlike even-chain fatty acids, which are metabolized exclusively to acetyl-CoA, the β-oxidation of this compound yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[1][3] This unique metabolic fate makes this compound an invaluable tool for researchers in metabolism, nutrition, and drug development. Its applications include serving as a tracer for studying fatty acid oxidation, acting as an internal standard for lipid analysis due to its low natural abundance, and investigating the anaplerotic role of fatty acids in replenishing tricarboxylic acid (TCA) cycle intermediates.[1][4][5]

Metabolic Pathways and Signaling

β-Oxidation of this compound

The metabolism of this compound begins with its activation to tridecanoyl-CoA, which is then transported into the mitochondria. It undergoes five cycles of β-oxidation. The first four cycles each release a molecule of acetyl-CoA. The final cycle cleaves the remaining five-carbon acyl-CoA into one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1]

  • Acetyl-CoA can enter the TCA cycle to generate ATP or be used for the synthesis of other molecules like cholesterol and even-chain fatty acids.[3]

  • Propionyl-CoA is converted to succinyl-CoA, which then enters the TCA cycle.[1] This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates, which is crucial for maintaining mitochondrial function, especially during periods of high energy demand or fasting.[1]

beta_oxidation β-Oxidation Pathway of this compound C13 This compound (C13:0) C13_CoA Tridecanoyl-CoA C13->C13_CoA Acyl-CoA Synthetase BetaOx β-Oxidation (5 cycles) C13_CoA->BetaOx AcetylCoA Acetyl-CoA (x5) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle Synthesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Synthesis SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCACycle Anaplerosis ppar_signaling Potential PPARα Signaling by this compound cluster_cell Hepatocyte cluster_nucleus Nucleus C13 This compound PPARa PPARα C13->PPARa Potential Activation PPRE PPRE (DNA) PPARa->PPRE RXR RXR RXR->PPRE GeneExp Gene Expression PPRE->GeneExp CPT1A, ACADVL, etc. FAO Increased Fatty Acid Oxidation GeneExp->FAO in_vitro_workflow In Vitro Experimental Workflow cluster_analysis 4. Downstream Analysis Culture 1. Cell Culture (e.g., Hepatocytes, Myotubes) Treatment 2. Treatment (this compound) Culture->Treatment Harvest 3. Harvest Cells & Media Treatment->Harvest RNA RNA Extraction -> qRT-PCR (Gene Expression) Harvest->RNA Lipid Lipid Extraction -> GC-MS / Assays (Lipid Content) Harvest->Lipid FAO_Assay Metabolic Assays (β-Oxidation, Uptake) Harvest->FAO_Assay gcms_workflow GC-MS Analytical Workflow Sample 1. Plasma Sample Spike 2. Spike with Internal Standard (this compound) Sample->Spike Deriv 3. Derivatization to FAMEs Spike->Deriv Extract 4. Liquid-Liquid Extraction Deriv->Extract GCMS 5. GC-MS Analysis Extract->GCMS Data 6. Data Processing (Quantification vs. IS) GCMS->Data

References

Application Notes and Protocols for the Derivatization of Tridecanoic Acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid (C13:0) is a saturated fatty acid with an odd number of carbon atoms. While less common in nature than its even-chained counterparts, its analysis is crucial in various research fields, including microbiology, clinical diagnostics, and as an internal standard in fatty acid analysis due to its low natural abundance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of fatty acids. However, this compound and other free fatty acids lack a strong chromophore or fluorophore, leading to poor sensitivity with common HPLC detectors like UV-Vis and fluorescence detectors.

To overcome this limitation, derivatization is a critical pre-analytical step. This process involves chemically modifying the carboxylic acid group of this compound to attach a "tag" that enhances its detectability. This application note provides detailed protocols for three common derivatization methods for this compound analysis by HPLC:

  • Fluorescent Labeling with 9-Anthryldiazomethane (ADAM): For high-sensitivity analysis using a fluorescence detector (FLD).

  • UV Labeling with p-Bromophenacyl Bromide (p-BPB): A robust method for sensitive analysis using a UV-Vis detector.

  • UV Labeling with 2,4-Dinitrophenylhydrazine (DNPH): A classic derivatization reagent for UV-Vis detection.

Principles of Derivatization

The primary goal of derivatizing this compound is to introduce a moiety that absorbs UV light or fluoresces, thereby significantly lowering the limit of detection and quantification. The choice of derivatizing agent depends on the available HPLC detector, the required sensitivity, and the sample matrix.

  • ADAM reacts with the carboxylic acid group to form a highly fluorescent anthrylmethyl ester, enabling detection at the picomole level.[1] The reaction is typically fast and proceeds at room temperature.[1][2]

  • p-BPB is an alkylating agent that reacts with the carboxylate salt of the fatty acid to form a p-bromophenacyl ester, which has a strong UV absorbance.[3] This method allows for detection in the low nanomole range.[3]

  • DNPH reacts with carboxylic acids, typically under acidic conditions and heat, to form 2,4-dinitrophenylhydrazides, which are UV-active compounds.[4][5] While widely used for aldehydes and ketones, its reaction with carboxylic acids can be less efficient and may require more stringent conditions.[6]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the derivatization of long-chain fatty acids, including this compound, using the described methods. Please note that specific values can vary depending on the instrumentation, column, and precise experimental conditions.

Derivatization ReagentDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeTypical Recovery (%)
9-Anthryldiazomethane (ADAM) Fluorescence~0.3 - 4.0 nmol/L~1.0 - 12.0 nmol/L0.01 - 15 µmol/L> 95
p-Bromophenacyl Bromide (p-BPB) UV-Vis (254 nm)~2 pmol~7 pmol0.01 - 100 nmol86 - 92
2,4-Dinitrophenylhydrazine (DNPH) UV-Vis (330-360 nm)~0.4 µg/m³ (for short-chain acids in air)~1.3 µg/m³ (for short-chain acids in air)Not specified for long-chain fatty acidsNot specified for long-chain fatty acids

Data for ADAM and p-BPB are based on studies of long-chain fatty acids.[7][8][9] Data for DNPH is primarily from the analysis of short-chain carboxylic acids and may not directly translate to this compound.[4][5]

Experimental Protocols

Method 1: Fluorescent Derivatization with 9-Anthryldiazomethane (ADAM)

This method is ideal for trace analysis of this compound due to its high sensitivity.

Materials and Reagents:

  • This compound standard

  • 9-Anthryldiazomethane (ADAM) solution (0.1% w/v in ethyl acetate)

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Microsyringes

  • HPLC system with a fluorescence detector

Protocol:

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in ethyl acetate. For a standard solution, prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

  • Derivatization Reaction:

    • In a microcentrifuge tube or a small vial, mix 200 µL of the sample solution with 200 µL of the 0.1% ADAM solution.[2]

    • Vortex the mixture gently.

    • Allow the reaction to proceed in the dark at room temperature for at least 60 minutes.[2]

  • Sample Analysis:

    • After the reaction is complete, the sample is ready for injection into the HPLC system.

    • Filter the derivatized sample through a 0.2 µm membrane filter if necessary.[2]

    • Inject an appropriate volume (e.g., 1-10 µL) into the HPLC.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water/methanol and acetonitrile/THF is commonly used.[10] A typical gradient could be:

    • Eluent A: Water/Methanol (5/95, v/v)

    • Eluent B: Acetonitrile/THF (90/10, v/v)

    • Start with 100% A, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Fluorescence Detector Wavelengths: Excitation at 365 nm and Emission at 412 nm.[1]

Derivatization_Workflow General Workflow for this compound Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Add_Reagent Add Derivatizing Reagent (e.g., ADAM) Dissolve->Add_Reagent React Incubate under specific conditions (time, temperature, light) Add_Reagent->React Filter Filter sample (optional) React->Filter Inject Inject into HPLC system Filter->Inject Detect Detection (UV/Vis or Fluorescence) Inject->Detect Quantify Quantification Detect->Quantify

Caption: General experimental workflow for derivatization.

Method 2: UV Derivatization with p-Bromophenacyl Bromide (p-BPB)

A reliable method for laboratories equipped with a standard HPLC-UV system.

Materials and Reagents:

  • This compound standard

  • p-Bromophenacyl bromide (p-BPB) reagent solution (e.g., 5 mg/mL in acetonitrile)

  • Potassium hydroxide (B78521) (KOH) solution (0.05 N in methanol)

  • Phenolphthalein (B1677637) indicator

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with a UV-Vis detector

Protocol:

  • Salt Formation:

    • Dissolve approximately 0.5-2.5 µmol of the sample containing this compound in 2 mL of a chloroform/methanol (2:1, v/v) mixture in a reaction vial.[11]

    • Add at least a 9-fold molar excess of 0.05 N methanolic KOH.[11]

    • Add one drop of phenolphthalein indicator.[11]

    • Mix for 2 minutes on a vortex mixer.[11]

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45-55 °C).[11]

  • Derivatization Reaction:

    • Add 1 mL of the p-BPB reagent solution and 2 mL of dry acetonitrile to the vial.[3]

    • Seal the vial and heat it at 75-80 °C for 30 minutes in a heating block or water bath.[11]

  • Sample Analysis:

    • Cool the reaction vial to room temperature.

    • The derivatized sample can be directly injected into the HPLC system.

    • If necessary, dilute the sample with the mobile phase.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common mobile phase is acetonitrile/water (85:15, v/v).[3]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at 30-35 °C.

  • UV Detector Wavelength: 254 nm.

pBPB_Reaction p-BPB Derivatization Reaction Tridecanoic_Acid This compound (R-COOH) Tridecanoate_Salt Potassium Tridecanoate (R-COO- K+) Tridecanoic_Acid->Tridecanoate_Salt + Salt Formation KOH KOH (in Methanol) Product p-Bromophenacyl Tridecanoate (UV-active ester) Tridecanoate_Salt->Product + Esterification pBPB p-Bromophenacyl Bromide Heat 75-80 °C

Caption: p-BPB derivatization reaction scheme.

Method 3: UV Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is based on methods for short-chain carboxylic acids and may require optimization for this compound.

Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (saturated in 2 N HCl or prepared in acetonitrile)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl)

  • Heating block or water bath

  • HPLC system with a UV-Vis detector

Protocol:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent like acetonitrile.

  • Derivatization Reaction:

    • Mix the sample solution with an excess of the DNPH reagent in a sealed vial.

    • The reaction often requires an acidic catalyst and heating. Heat the mixture at 80 °C for 4-5 hours.[4][5]

    • Note: The optimal reaction conditions for long-chain fatty acids like this compound may need to be determined empirically.

  • Sample Analysis:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution if necessary.

    • Extract the derivatives with a suitable solvent (e.g., hexane (B92381) or methylene (B1212753) chloride) if required to remove excess reagent.

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

    • Inject an appropriate volume into the HPLC system.

HPLC Conditions:

  • Column: C18 or RP-Amide C16 reversed-phase column.[4]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled.

  • UV Detector Wavelength: 330-360 nm.[4]

Conclusion

Derivatization of this compound is an essential step for its sensitive and accurate quantification by HPLC. The choice of the derivatization method should be based on the available instrumentation and the required sensitivity. For high-sensitivity fluorescence detection, ADAM is an excellent choice. For robust UV detection, p-BPB is a well-established and reliable reagent. While DNPH is a common derivatizing agent, its application to long-chain fatty acids like this compound is less documented and may require significant method development. The protocols provided in this application note serve as a comprehensive guide for researchers to successfully implement these derivatization strategies in their analytical workflows.

References

Application Notes and Protocols for FAME Analysis Using Tridecanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, drug development, and food science. Gas chromatography (GC) is a powerful technique for this purpose, but it requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). The accuracy of FAME analysis heavily relies on the use of an internal standard to correct for variations during sample preparation and analysis.

Tridecanoic acid (C13:0) is a saturated fatty acid with a 13-carbon chain that is frequently used as an internal standard.[1][2] Its primary advantage is its low natural abundance in most biological samples, which minimizes the risk of interference and ensures accurate quantification.[2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in FAME analysis by GC-FID (Flame Ionization Detector) and GC-MS (Mass Spectrometry).

Principle of Internal Standardization

Internal standardization is a calibration technique used to improve the precision and accuracy of quantitative analysis. A known amount of a substance not present in the sample (the internal standard) is added to both the calibration standards and the unknown samples. The ratio of the analyte signal to the internal standard signal is then used to construct a calibration curve and quantify the analyte in the unknown sample. This method compensates for potential losses during sample preparation and inconsistencies in injection volume.

Experimental Protocols

This section details the methodologies for preparing samples and conducting FAME analysis using this compound as an internal standard. The protocol is a synthesis of established methods and may require optimization for specific sample matrices.

Materials and Reagents
  • Internal Standard Stock Solution: Prepare a stock solution of this compound (≥99.0% purity) in a suitable solvent (e.g., chloroform (B151607) or toluene) at a concentration of 1-2 mg/mL.

  • Derivatization Reagents:

    • Acid-catalyzed: 5% Methanolic HCl or 14% Boron trifluoride (BF₃) in methanol (B129727).[3][4]

    • Base-catalyzed: 0.5 M Methanolic NaOH or KOH.[3]

  • Solvents: Toluene (B28343), hexane (B92381), chloroform, methanol (all analytical grade).

  • Other Reagents: 6% Aqueous K₂CO₃ or saturated NaCl solution, anhydrous sodium sulfate.

  • FAME Standards: A certified reference mixture of 37 FAMEs is recommended for instrument calibration and peak identification.[4]

Sample Preparation and Lipid Extraction

The initial step involves the extraction of lipids from the sample matrix. The Folch method or a modification thereof is commonly used.

  • Homogenization: Homogenize the biological sample (e.g., 10-50 mg of tissue) in a chloroform/methanol mixture (2:1, v/v).

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the homogenate. The amount added should result in a peak area that is within the range of the peak areas of the fatty acids of interest.

  • Extraction: Vortex the mixture thoroughly and add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower chloroform layer, which contains the lipids, and transfer it to a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen. The dried lipid extract can be stored at -80°C.

Derivatization: Conversion of Fatty Acids to FAMEs

This critical step converts the fatty acids into their volatile methyl esters. Both acid- and base-catalyzed methods are common.

Method A: Acid-Catalyzed Transesterification/Esterification [4][5]

  • To the dried lipid extract, add 1 mL of 5% methanolic HCl.

  • Seal the tube and heat at 70-85°C for 1-2 hours.

  • Cool the tube to room temperature.

  • Add 1 mL of 6% aqueous K₂CO₃ to neutralize the acid.

  • Add 1 mL of hexane or toluene to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper organic layer containing the FAMEs for GC analysis.

Method B: Base-Catalyzed Transesterification followed by Acid-Catalyzed Esterification [3]

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.

  • Heat at 80-100°C for 10-20 minutes.

  • Cool to room temperature.

  • Add 2 mL of 14% BF₃ in methanol.

  • Heat again at 80-100°C for 10-20 minutes.

  • Cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex and centrifuge.

  • Collect the upper hexane layer for GC analysis.

GC-FID/MS Analysis

The following are typical instrument parameters. Optimization may be necessary depending on the specific instrument and column used.

ParameterGC-FID[4]GC-MS
Column ZB-WAX (30 m x 0.25 mm x 0.25 µm) or similar polar columnDB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
Carrier Gas Nitrogen or HeliumHelium
Flow Rate 1 mL/min1 mL/min
Injector Temp. 250°C250°C
Split Ratio 50:120:1
Oven Program Initial 140°C, ramp 5°C/min to 245°C, hold 15 minInitial 150°C for 1 min, ramp 10°C/min to 200°C, hold 10 min, ramp 5°C/min to 250°C, hold 5 min
Detector Temp. 280°CN/A
MS Source Temp. N/A230°C
MS Quad Temp. N/A150°C
Mass Range N/Am/z 50-500

Data Presentation and Quantification

The quantification of individual fatty acids is performed by relating the peak area of each FAME to the peak area of the internal standard (methyl tridecanoate).

Calculation:

The concentration of each fatty acid is calculated using the following formula:

Concentration of FA = (Area of FA / Area of IS) * (Concentration of IS / Response Factor of FA)

The response factor for each fatty acid relative to the internal standard should be determined by analyzing a standard mixture of FAMEs.

Quantitative Data Summary:

The following table summarizes typical performance data for FAME analysis using an internal standard.

ParameterTypical ValueReference
Linearity (r²) > 0.995[6]
Limit of Detection (LOD) 0.008 - 1.69 µg/mL[1][7]
Limit of Quantification (LOQ) 5.14 µg/mL[7]
Intra-day Precision (CV%) < 11.10%[7]
Inter-day Precision (CV%) < 11.30%[7]
Coefficient of Variation (10 determinations) < 5%[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization Spiking Spike with this compound (Internal Standard) Homogenization->Spiking Extraction Lipid Extraction Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Transesterification/Esterification (e.g., Methanolic HCl) Drying->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GC_Analysis GC-FID or GC-MS Analysis FAME_Extraction->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: Experimental workflow for FAME analysis using an internal standard.

Internal_Standard_Logic cluster_processing Sample Processing Analyte Fatty Acids in Sample (Unknown Amount) Analyte_Loss Potential Loss of Fatty Acids Analyte->Analyte_Loss IS_Loss Proportional Loss of Internal Standard IS This compound (Known Amount Added) IS->IS_Loss GC_Response GC Peak Area Ratio (Analyte / Internal Standard) Analyte_Loss->GC_Response IS_Loss->GC_Response Quantification Accurate Quantification GC_Response->Quantification

Caption: Logic of internal standard use for accurate quantification.

References

Protocol for Using Methyl Tridecanoate as an Internal Standard in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the use of methyl tridecanoate (B1259635) as an internal standard in the quantitative analysis of fatty acids, primarily through their conversion to fatty acid methyl esters (FAMEs) and subsequent analysis by gas chromatography (GC).

Introduction

In quantitative chromatographic analysis, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte.[1] The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[1] Methyl tridecanoate, the methyl ester of tridecanoic acid (a 13-carbon saturated fatty acid), is an ideal internal standard for fatty acid analysis for several key reasons.[2][3] As an odd-chain fatty acid, it is naturally absent or present in very low concentrations in most biological and industrial samples.[1] Its chemical properties are similar to the FAMEs being analyzed, ensuring comparable behavior during extraction and chromatography. Furthermore, its shorter carbon chain often allows it to elute earlier in the chromatogram, providing good separation from common C18 fatty acid methyl esters and avoiding potential co-elution issues.[1]

Materials and Reagents

  • Methyl tridecanoate (analytical standard, ≥99% purity)[2]

  • Hexane (B92381) (HPLC grade)

  • Methanol (B129727) (anhydrous)

  • Toluene (B28343)

  • Boron trifluoride in methanol (14% BF3/MeOH)[1]

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Class A volumetric flasks (10 mL)

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • GC vials with PTFE-lined caps

Experimental Protocols

Preparation of Methyl Tridecanoate Internal Standard (IS) Stock Solution

A stock solution of the internal standard must be prepared accurately.

  • Weighing: Accurately weigh approximately 10 mg of neat methyl tridecanoate into a clean, dry beaker.[3] Record the exact weight.

  • Dissolution: Add a small amount of hexane to the beaker to dissolve the methyl tridecanoate.[3]

  • Transfer: Carefully transfer the dissolved solution to a 10 mL Class A volumetric flask.[3]

  • Rinsing: Rinse the beaker multiple times with small volumes of hexane and transfer the rinsings to the volumetric flask to ensure a complete transfer.[3]

  • Dilution: Bring the flask to the 10 mL mark with hexane.[3]

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[3]

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store it at -20°C.[3]

Sample Preparation and Derivatization to FAMEs

For the analysis of fatty acids in a sample (e.g., oil, lipid extract), they must first be converted to their corresponding methyl esters. The internal standard should be added before the derivatization step to account for any variability in the reaction efficiency.[4]

Acid-Catalyzed Derivatization Protocol:

  • Sample Weighing: Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap test tube.[2]

  • Internal Standard Addition: Add a precise volume of the methyl tridecanoate internal standard stock solution to the sample.[2]

  • Dissolution: Add 2 mL of toluene and vortex to dissolve the sample.[1]

  • Derivatization: Add 2 mL of 14% BF3/MeOH solution.[1]

  • Heating: Cap the tube tightly and heat at 100°C for 1 hour in a heating block or water bath.[1]

  • Cooling: Cool the tube to room temperature.[1]

  • Extraction: Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, then vortex thoroughly.[1]

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.[1]

  • Drying: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1]

  • Analysis: The sample is now ready for GC analysis.

Base-Catalyzed Transesterification Protocol:

  • Sample Weighing: Accurately weigh a known amount of the lipid sample into a screw-cap test tube.[4]

  • Internal Standard Addition: Add a precise volume of the methyl tridecanoate internal standard solution to the sample.[4]

  • Dissolution: Add 2 mL of hexane and vortex to dissolve the sample.[4]

  • Derivatization: Add 200 µL of 2 M sodium hydroxide in methanol.[4]

  • Reaction: Cap the tube tightly and vortex vigorously for 1-2 minutes.[4] Allow the mixture to stand for 5-10 minutes.[4]

  • Phase Separation: Centrifuge for 5 minutes to ensure a clear separation of the layers.[4]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[4]

Gas Chromatography (GC) Analysis

The following are general GC parameters and should be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)[2]
Column DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injector Temperature 250°C
Detector Temperature 280°C (for FID)
Oven Program 100°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 50:1
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Data Presentation and Calculation

The concentration of each fatty acid analyte can be calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Where the Response Factor (RF) is determined from the analysis of a standard containing known concentrations of the analyte and the internal standard:

RF = (Area of Analyte / Area of IS) * (Concentration of IS / Concentration of Analyte)

For accurate quantification, a multi-point calibration curve should be generated for each analyte. The following table illustrates the data that would be collected.

AnalyteRetention Time (min)Peak Area (Analyte)Peak Area (IS)Concentration (µg/mL)
Methyl Laurate12.5150000200000Calculated
Methyl Myristate14.2180000200000Calculated
Methyl Tridecanoate (IS) 13.4 200000 - 50
Methyl Palmitate16.1250000200000Calculated
Methyl Stearate18.0220000200000Calculated

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Lipid Sample Add_IS Add Known Amount of Methyl Tridecanoate IS Sample->Add_IS Derivatization Derivatization to FAMEs (e.g., BF3/Methanol) Add_IS->Derivatization Extraction Liquid-Liquid Extraction with Hexane Derivatization->Extraction Dry_Sample Dry Hexane Layer (Anhydrous Na2SO4) Extraction->Dry_Sample GC_Analysis Gas Chromatography (GC-FID/MS) Dry_Sample->GC_Analysis Data_Acquisition Data Acquisition (Peak Areas) GC_Analysis->Data_Acquisition Calculation Calculate Analyte Concentration using IS Peak Area Data_Acquisition->Calculation Results Final Results (e.g., µg/mL) Calculation->Results

Caption: Workflow for FAME analysis using an internal standard.

Logic cluster_correction Correction for Variability Start Start Analysis Add_IS Add Internal Standard (Methyl Tridecanoate) Start->Add_IS Sample_Prep Sample Preparation (Extraction, Derivatization) Add_IS->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection Peak_Integration Peak Integration GC_Injection->Peak_Integration Calculation Calculate Concentration Ratio to IS Peak_Integration->Calculation Result Accurate Quantification Calculation->Result

Caption: Logical relationship of internal standard in quantitative analysis.

References

Application Notes and Protocols for Lipid Extraction in Tridecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid (C13:0), a saturated fatty acid with a 13-carbon chain, serves as an important internal standard in the quantitative analysis of fatty acids in various biological and pharmaceutical samples.[1][2] Its odd-numbered carbon chain makes it rare in most biological systems, thus minimizing interference from endogenous fatty acids. Accurate quantification of other fatty acids relies on the efficient and reproducible extraction of all lipids, including the spiked this compound standard, from the sample matrix. This document provides detailed protocols for three commonly used lipid extraction methods—Folch, Bligh and Dyer, and Solid-Phase Extraction (SPE)—and presents a comparative analysis to aid in method selection for this compound analysis.

Comparison of Lipid Extraction Methods

The choice of lipid extraction method is critical for ensuring high recovery of this compound and other fatty acids of interest, while minimizing co-extraction of interfering substances. The following table summarizes the key characteristics and performance metrics of the Folch, Bligh and Dyer, and Solid-Phase Extraction methods.

FeatureFolch MethodBligh and Dyer MethodSolid-Phase Extraction (SPE)
Principle Liquid-liquid extraction using a high ratio of chloroform (B151607)/methanol (B129727) to create a monophasic system for lipid solubilization, followed by a wash to induce phase separation.[3][4]A modification of the Folch method using a lower solvent-to-sample ratio, where extraction and phase separation occur almost simultaneously.[3]Chromatographic separation where lipids are selectively adsorbed onto a solid stationary phase and then eluted with specific solvents.[3][4]
Typical Recovery Considered the "gold standard" with high recovery rates for a broad range of lipids.[3]Generally high, but may be lower for samples with high lipid content (>2%) compared to the Folch method.[3][5][6]High (>90%) recovery is achievable and can be optimized for specific lipid classes.[4]
Selectivity Co-extracts a wide range of lipids.Similar to the Folch method, co-extracts various lipid classes.Highly selective for specific lipid classes based on the choice of sorbent and elution solvents.[3][4]
Solvent Consumption High solvent-to-sample ratio (typically 20:1).[3]Lower solvent-to-sample ratio compared to the Folch method.[3]Generally lower solvent consumption compared to liquid-liquid extraction methods.[3][4]
Sample Throughput Labor-intensive and time-consuming.[4]Relatively faster than the Folch method.[3]Amenable to high-throughput automation.[4]
Advantages - Exhaustive extraction for a wide variety of lipids.- Less susceptible to variations in sample water content.[3]- Faster than the Folch method.- Lower solvent usage.[3]- High selectivity.- Cleaner extracts.- Reduced solvent consumption.- Amenable to automation.[3][4]
Disadvantages - Use of toxic chlorinated solvents.- High solvent consumption.- Labor-intensive.[4]- May underestimate lipid content in high-fat samples.[3][5][6]- Can be more expensive per sample.- Method development may be required.[4]

Experimental Protocols

The following are detailed protocols for the Folch, Bligh and Dyer, and Solid-Phase Extraction methods for the extraction of lipids for this compound analysis.

Protocol 1: Folch Method for Lipid Extraction

This method is considered a benchmark for achieving comprehensive lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Sample (e.g., plasma, tissue homogenate, cell pellet)

  • Internal Standard: this compound solution (known concentration in methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • To a glass centrifuge tube, add the biological sample (e.g., 100 µL plasma, 50 mg tissue homogenate).

    • Add a known amount of the this compound internal standard solution.

  • Homogenization:

    • Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample (e.g., for a 1 g sample, add 20 mL of the solvent mixture).[1]

    • For tissue samples, homogenize the mixture thoroughly. For liquid samples, vortex vigorously for 2 minutes.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of solvent, add 4 mL of NaCl solution).[1]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane) for subsequent derivatization and analysis.

Protocol 2: Bligh and Dyer Method for Lipid Extraction

This method is a faster alternative to the Folch method, particularly suitable for samples with low lipid content.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample (e.g., plasma, tissue homogenate, cell suspension)

  • Internal Standard: this compound solution (known concentration in methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • To a glass centrifuge tube, add the biological sample (e.g., 1 mL of cell suspension or homogenized tissue).

    • Add a known amount of the this compound internal standard solution.

  • Initial Extraction:

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

    • Vortex vigorously for 10-15 minutes.

  • Phase Separation:

    • Add 1.25 mL of chloroform and mix for 1 minute.

    • Add 1.25 mL of deionized water and mix for another minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection:

    • The lower chloroform layer contains the lipids. Carefully collect this layer using a Pasteur pipette, passing through the protein disk that forms at the interface.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected chloroform phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Redissolve the lipid extract in a small volume of chloroform:methanol (2:1, v/v) or another suitable solvent for further analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acid Purification

SPE is ideal for high-throughput and selective purification of fatty acids. This protocol assumes the use of a reversed-phase (e.g., C18) SPE cartridge.

Materials:

  • SPE manifold

  • Reversed-phase C18 SPE cartridges

  • Methanol

  • Deionized water

  • Hexane (B92381) (or other suitable elution solvent)

  • Sample extract (from a prior extraction like Folch or Bligh & Dyer, or a pre-treated liquid sample)

  • Internal Standard: this compound solution (known concentration in methanol)

Procedure:

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through the C18 cartridge to activate the sorbent.

    • Equilibrate the cartridge by passing 1-2 column volumes of deionized water. Do not allow the cartridge to go dry.[4]

  • Sample Loading:

    • If not already present, add a known amount of the this compound internal standard to the sample.

    • Load the pre-treated sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences. This step should be optimized to ensure the fatty acids of interest are retained on the column.

  • Elution:

    • Elute the retained fatty acids, including this compound, with a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent. The choice of elution solvent may require optimization.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified fatty acids in a suitable solvent for derivatization.

Post-Extraction: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids must be converted to their more volatile fatty acid methyl ester (FAME) derivatives.

Protocol: Fatty Acid Methylation using BF3-Methanol

  • To the dried lipid extract, add 1-2 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.[1]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described lipid extraction methods.

Folch_Method_Workflow start Sample + Internal Standard (this compound) homogenize Add Chloroform:Methanol (2:1) and Homogenize start->homogenize wash Add 0.9% NaCl Solution and Vortex homogenize->wash centrifuge Centrifuge to Separate Phases wash->centrifuge collect Collect Lower Organic Phase centrifuge->collect evaporate Evaporate Solvent (Nitrogen Stream) collect->evaporate derivatize Derivatize to FAMEs evaporate->derivatize analyze Analyze by GC-MS derivatize->analyze

Caption: Workflow for the Folch lipid extraction method.

Bligh_Dyer_Workflow start Sample + Internal Standard (this compound) extract1 Add Chloroform:Methanol (1:2) and Vortex start->extract1 add_chloroform Add Chloroform and Mix extract1->add_chloroform add_water Add Water and Mix add_chloroform->add_water centrifuge Centrifuge to Separate Phases add_water->centrifuge collect Collect Lower Organic Phase centrifuge->collect evaporate Evaporate Solvent (Nitrogen Stream) collect->evaporate derivatize Derivatize to FAMEs evaporate->derivatize analyze Analyze by GC-MS derivatize->analyze

Caption: Workflow for the Bligh and Dyer lipid extraction method.

SPE_Workflow start Sample Extract + Internal Standard condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash Wash to Remove Interferences load->wash elute Elute Fatty Acids (Hexane) wash->elute evaporate Evaporate Eluate elute->evaporate derivatize Derivatize to FAMEs evaporate->derivatize analyze Analyze by GC-MS derivatize->analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of fatty acids.

References

Application Note: Quantification of Tridecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid (C13:0), a saturated fatty acid with a 13-carbon chain, is not commonly synthesized by mammals and is often used as an internal standard in the quantitative analysis of other fatty acids due to its low natural abundance.[1] Accurate quantification of this compound itself can also be crucial in specific metabolic studies or when analyzing samples where it may be present. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of fatty acids.[2] This application note provides detailed protocols and optimized GC-MS parameters for the quantification of this compound.

Experimental Protocols

A successful GC-MS analysis of this compound requires meticulous sample preparation, including extraction and derivatization, followed by optimized chromatographic separation and mass spectrometric detection.

Sample Preparation: Extraction

The choice of extraction method depends on the sample matrix (e.g., plasma, tissues, wastewater). A general liquid-liquid extraction protocol is described below.

Materials:

  • Methanol (B129727)

  • Iso-octane

  • Hydrochloric Acid (HCl)

  • Potassium Hydroxide (KOH)

  • Internal Standard Solution (e.g., deuterated this compound)

  • Vortex mixer

  • Centrifuge

  • Glass tubes (16x125 mm and 10x75 mm)

Procedure:

  • To your sample in a 16x125 mm glass tube, add a known amount of internal standard.

  • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[3]

  • Add 1 mL of iso-octane, vortex the mixture, and centrifuge at 3000 x g for 1 minute to separate the layers.[3]

  • Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.[3]

  • Repeat the extraction (steps 3 and 4) to maximize recovery.

  • For total fatty acid analysis, the remaining methanol fraction can be subjected to saponification by adding 500 µL of 1N KOH and incubating for 1 hour, followed by acidification with 500 µL of 1N HCl before re-extraction with iso-octane.[3]

  • Evaporate the pooled iso-octane extracts to dryness under a stream of nitrogen or using a vacuum concentrator.[3]

Derivatization: Conversion to Volatile Esters

Due to their low volatility, fatty acids require derivatization prior to GC-MS analysis. The most common methods involve conversion to fatty acid methyl esters (FAMEs) or other esters like pentafluorobenzyl (PFB) esters for enhanced sensitivity, particularly in negative chemical ionization mode.

Method 1: Methylation to form FAMEs using Boron Trifluoride (BF₃)-Methanol

Materials:

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (B92381)

  • Saturated NaCl solution or water

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 2 mL of 12-14% BF₃-Methanol.[1]

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water or saturated NaCl solution.[1]

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial for analysis.[1]

Method 2: Derivatization to PFB Esters

Materials:

  • 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724)

  • 1% Diisopropylethylamine (DIPEA) in acetonitrile

Procedure:

  • To the dried sample, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[3]

  • Cap the tubes, vortex, and let stand at room temperature for 20 minutes.[3]

  • Dry down the sample under vacuum.[3]

  • Reconstitute the sample in 50 µL of iso-octane for injection into the GC-MS.[3]

GC-MS Parameters for this compound Quantification

The following table summarizes typical GC-MS parameters for the analysis of this compound derivatives. Optimization may be required for your specific instrument and application.

ParameterMethod 1 (FAMEs)Method 2 (PFB Esters)Method 3 (General FAMEs)
Derivatization BF₃-MethanolPFBBr/DIPEAMethanolic-HCl
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm)[4]TR-FAME (100 m x 0.25 mm x 0.2 µm)[5]Select FAME (50 m x 0.25 mm x 0.25 µm)[6]
Carrier Gas Helium at 1 mL/min[4]Helium at 1 mL/min[5]Helium at 100 kPa[6]
Injection Mode Split (40:1)[4]Split (1:30)[5]Splitless[6]
Injector Temp. 250 °C[4]250 °C[5]260 °C[6]
Oven Program 60°C to 215°C at 15°C/min, to 250°C at 10°C/min, to 260°C at 2°C/min, then to 280°C at 5°C/min (hold 2 min)[4]160°C (hold 5 min), then ramp at 3°C/min to 240°C (hold 35 min)[5]50°C (hold 5 min), then ramp at 6.5°C/min to 260°C (hold 8 min)[6]
MS Ionization Electron Ionization (EI)Negative Ion Chemical Ionization (NCI)[5]Electron Ionization (EI)[6]
MS Mode Full Scan (m/z 50-450) or Selected Ion Monitoring (SIM)Scan (m/z 100-400)[5]Full Scan (m/z 60-400) or SIM[6]
Ion Source Temp. Not specifiedNot specified250 °C[6]
Transfer Line Temp. Not specifiedNot specified260 °C[6]

Data Analysis

Quantitative analysis is typically performed using an internal standard method. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of derivatized this compound with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

Workflow and Pathway Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., LLE with Iso-octane) Sample->Extraction Derivatization Derivatization (e.g., Methylation to FAME) Extraction->Derivatization GC_Vial Sample in GC Vial Derivatization->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/NCI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result Final Concentration

Caption: General workflow for the quantification of this compound using GC-MS.

Conclusion

This application note provides a comprehensive overview of the methodologies for the quantification of this compound using GC-MS. The detailed protocols for sample preparation, derivatization, and the tabulated GC-MS parameters offer a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for fatty acid analysis. The choice of derivatization method and specific instrument parameters should be tailored to the specific research needs, sample matrix, and available instrumentation.

References

Application Notes and Protocols for Tridecanoic Acid in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid (C13:0) is a rare, odd-chain saturated fatty acid that is gaining interest in the study of metabolic diseases. Unlike even-chain fatty acids, the metabolism of this compound through β-oxidation yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle as succinyl-CoA. This anaplerotic property suggests a unique role in cellular energy metabolism and may influence glucose homeostasis and insulin (B600854) sensitivity.[1] While research directly investigating the metabolic effects of this compound is still emerging, its presence as a biomarker for diet-microbiome interactions and its distinct metabolic fate make it a compelling target for research in metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2]

These application notes provide a summary of the current understanding and detailed protocols for the investigation of this compound in the context of metabolic diseases.

Metabolic Pathway of this compound

This compound, like other fatty acids, is metabolized primarily through β-oxidation within the mitochondria. The key distinction for odd-chain fatty acids is the final product of this pathway.

Tridecanoic_Acid_Metabolism TA This compound (C13:0) AcylCoA Tridecanoyl-CoA TA->AcylCoA BetaOx β-Oxidation (5 cycles) AcylCoA->BetaOx AcetylCoA 5 Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA Anaplerosis Gluconeogenesis Gluconeogenesis SuccinylCoA->Gluconeogenesis

Caption: Metabolic fate of this compound via β-oxidation.

Application 1: Quantification of this compound in Biological Samples

Due to its low endogenous levels in most biological matrices, this compound is frequently utilized as an internal standard for the quantification of other fatty acids by gas chromatography-mass spectrometry (GC-MS).[3][4] The same methodology can be applied to quantify this compound itself when investigating its role as a biomarker.

Quantitative Data for this compound as an Internal Standard
ParameterValueReference
Internal StandardThis compound[3][4]
Typical Spiking Concentration25 µM in Methanol (B129727)[3]
Sample Volume (Plasma)1 mL[3]
Calibration Range12.5 - 250 ng/mL & 62.5 - 1250 ng/mL[3]
Linearity (r²)> 0.995[3]
Limit of Detection (LOD)0.008 - 0.016 mg/L[4]
Limit of Quantification (LOQ)S/N ratio > 10[3]
Experimental Protocol: Quantification of Total Fatty Acids in Human Plasma using GC-MS

This protocol describes the extraction, derivatization, and analysis of fatty acids from plasma, using a deuterated internal standard for this compound or using this compound as an internal standard for other fatty acids.

Materials:

  • Human plasma (EDTA-anticoagulated)

  • Internal Standard Solution (e.g., D3-Tridecanoic acid in ethanol)

  • Methanol

  • 1N Hydrochloric Acid (HCl)

  • Isooctane (B107328)

  • Pentafluorobenzyl (PFB) bromide

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724)

  • Argon or Nitrogen gas

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

    • Add 500 µL of methanol and 25 µL of 1N HCl. Vortex thoroughly to precipitate proteins and release fatty acids.

  • Lipid Extraction:

    • Add 1.5 mL of isooctane to the mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper isooctane layer to a clean glass tube.

    • Repeat the extraction with another 1.5 mL of isooctane and combine the organic phases.

  • Derivatization:

    • Evaporate the pooled isooctane extract to dryness under a gentle stream of argon or nitrogen.

    • To the dried residue, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Evaporate the derivatization reagents to dryness under argon or nitrogen.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in 50 µL of isooctane.

    • Inject 1 µL of the sample into the GC-MS system.

    • Use an appropriate temperature program to separate the fatty acid PFB esters.

    • The mass spectrometer should be operated in negative chemical ionization (NCI) mode for high sensitivity.

    • Monitor the characteristic ions for this compound and other fatty acids of interest.

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled this compound (and other fatty acids) with a fixed amount of the internal standard.

    • Calculate the concentration of this compound in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Application 2: In Vitro Investigation of this compound's Effect on Glucose Metabolism

To investigate the direct effects of this compound on cellular metabolism, in vitro models of insulin-sensitive tissues such as hepatocytes and adipocytes can be utilized. The following protocols are proposed based on established methods for studying other fatty acids.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture HepG2 or 3T3-L1 Adipocytes Treatment Treat cells with This compound CellCulture->Treatment TA_prep Prepare this compound (complexed to BSA) TA_prep->Treatment Insulin_Stim Insulin Stimulation (for insulin sensitivity) Treatment->Insulin_Stim WesternBlot Western Blot (p-Akt, p-AMPK, GLUT4) Treatment->WesternBlot qPCR RT-qPCR (Metabolic gene expression) Treatment->qPCR LipidStain Lipid Accumulation (Oil Red O) Treatment->LipidStain GlucoseUptake 2-NBDG Glucose Uptake Assay Insulin_Stim->GlucoseUptake Putative_Signaling_Pathway cluster_ampk AMPK Pathway cluster_insulin Insulin Signaling TA This compound AMPK AMPK TA->AMPK ? IRS1 IRS1 TA->IRS1 ? AS160 AS160 AMPK->AS160 GLUT4_trans GLUT4 Translocation AS160->GLUT4_trans InsulinR Insulin Receptor InsulinR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4_ins GLUT4 Translocation Akt->GLUT4_ins

References

Application Notes and Protocols for the Analytical Profiling of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining significant attention in biomedical and pharmaceutical research. Historically used as internal standards due to their low endogenous abundance in humans, recent studies have identified them as important biomarkers.[1][2] Elevated plasma concentrations of OCFAs are associated with a lower risk of type 2 diabetes and coronary heart disease.[2][3][4][5] They serve as biomarkers for the intake of dairy fat and dietary fiber and may be synthesized endogenously from gut-derived propionate (B1217596).[3][6][7] Accurate and robust analytical methods are crucial for quantifying these molecules in complex biological matrices to understand their metabolism and role in health and disease.

This document provides detailed application notes and protocols for the profiling of OCFAs using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the two most powerful and widely used techniques in lipidomics.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for fatty acid analysis, offering high chromatographic resolution and sensitivity. However, due to the low volatility and polar nature of free fatty acids, a chemical derivatization step is mandatory to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs).[8][9]

Experimental Workflow: GC-MS

The general workflow involves lipid extraction from a biological sample, derivatization of fatty acids to FAMEs, and subsequent analysis by GC-MS.[8]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Tissue, Cells) Extract Lipid Extraction Sample->Extract Dry Dried Lipid Extract Extract->Dry Deriv Esterification to FAMEs Dry->Deriv FAMEs Volatile FAMEs in Organic Solvent Deriv->FAMEs GCMS GC-MS Injection & Analysis FAMEs->GCMS Data Data Acquisition (Chromatograms, Spectra) GCMS->Data Profile OCFA Profile & Quantification Data->Profile

Caption: General workflow for OCFA analysis by GC-MS.

Protocol 1: Total Fatty Acid Extraction and Derivatization to FAMEs

This protocol describes a common method for extracting total lipids and converting them to FAMEs using an acid-catalyzed reaction with boron trifluoride (BF₃)-methanol.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-50 mg tissue)[10][11]

  • Internal Standard (IS): Trinonadecanoin (C19:0) or a stable isotope-labeled standard (e.g., d3-C15:0).

  • Chloroform:Methanol (B129727) (2:1, v/v)[10]

  • 0.5 M Sodium hydroxide (B78521) (NaOH) in methanol[10]

  • 12-14% Boron trifluoride (BF₃) in methanol[12][13]

  • Hexane[13]

  • Saturated sodium chloride (NaCl) solution[10]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)[14]

Procedure:

  • Sample Homogenization & Lipid Extraction:

    • To the biological sample in a glass tube with a PTFE-lined cap, add a known quantity of the internal standard.[10]

    • Add 2 mL of chloroform:methanol (2:1, v/v).[10]

    • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.[10]

    • Carefully transfer the lower organic layer to a new clean glass tube.[10]

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[10]

  • Saponification (Hydrolysis):

    • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.[10]

    • Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze esterified lipids into free fatty acids.[10]

    • Cool the sample to room temperature.

  • Acid-Catalyzed Esterification:

    • Add 2 mL of 12-14% BF₃-methanol reagent to the tube.[12][13]

    • Cap tightly and heat at 60-100°C for 5-10 minutes.[10][13] This reaction methylates the free fatty acids to form FAMEs.

  • FAMEs Extraction:

    • Cool the tube, then add 1 mL of water and 1 mL of hexane (B92381).[13]

    • Vortex thoroughly to extract the non-polar FAMEs into the upper hexane layer.[13]

    • Centrifuge briefly to ensure clean phase separation.

    • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[14]

    • Transfer the final extract to an autosampler vial for GC-MS analysis.[8]

Quantitative Data & GC-MS Parameters

The choice of instrumentation and parameters can significantly impact results. The following tables provide typical parameters for OCFA analysis.

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Parameter Typical Setting Reference
GC Column Fused silica (B1680970) capillary column (e.g., Omegawax 250, HP-5MS) [5][14]
30 m x 0.25 mm ID, 0.25 µm film thickness [5][14]
Carrier Gas Helium [15]
Flow Rate 1-2.5 mL/min [15]
Injection Mode Splitless (1 µL) [14]
Inlet Temperature 250-280°C [14]
Oven Program Initial: 100°C, hold 2 min [14]
Ramp 1: 15°C/min to 180°C [14]
Ramp 2: 5°C/min to 250°C, hold 3 min [14]
Ramp 3: 20°C/min to 320°C, hold 12 min [14]
MS Interface Transfer Line: 200-280°C [15]
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI) [16][17]
Ion Source Temp 230-250°C [15]

| Acquisition | Selected Ion Monitoring (SIM) or Full Scan |[15][18] |

Table 2: Performance of Isotope Dilution GC/MS Method for Fatty Acid Quantification

Fatty Acid Repeatability (%RSD) Reproducibility (%RSD) Relative Expanded Uncertainty Reference
C15:0 <2.0% <3.0% 1-6% [19]
C17:0 <2.0% <3.0% 1-6% [19]
C16:0 <2.0% <3.0% 1-6% [19]
C18:0 <2.0% <3.0% 1-6% [19]

Data is representative of a validated method for infant formula, demonstrating high precision.[19]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS has emerged as a powerful alternative to GC-MS, offering the significant advantage of analyzing fatty acids in their native (underivatized) form.[20][21] This reduces sample preparation time and avoids potential artifacts from derivatization. Stable isotope dilution (SID) LC-MS/MS provides the highest analytical specificity and is considered the gold standard for quantitative biomarker analysis.[22]

Protocol 2: Stable Isotope Dilution LC-MS for Free Fatty Acid Analysis

This protocol is optimized for the accurate quantification of free OCFAs in plasma.

Materials:

  • Plasma sample (e.g., 200 µL)[23]

  • Stable Isotope Labeled Internal Standard Mix (e.g., d5-C17:0, d8-Arachidonic acid in ethanol)[23][24]

  • Methanol[23]

  • Hydrochloric Acid (HCl)[23]

  • Iso-octane[23]

  • Mobile Phase A: Water with 0.1% Formic Acid or Ion-Pairing Agent (e.g., tributylamine)[25]

  • Mobile Phase B: Acetonitrile/Methanol with 0.1% Formic Acid[25]

Procedure:

  • Sample Preparation & Spiking:

    • In a glass tube, add 200 µL of plasma.[23]

    • Add a known amount (e.g., 100 µL) of the stable isotope-labeled internal standard mix.[23]

    • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[23]

  • Liquid-Liquid Extraction:

    • Add 1 mL of iso-octane to the sample.[23]

    • Vortex vigorously and centrifuge at 3000 x g for 1 minute to separate the layers.[23]

    • Transfer the upper iso-octane layer containing the free fatty acids to a clean tube.

    • Repeat the extraction step once more to ensure complete recovery.[23]

  • Final Preparation:

    • Evaporate the pooled iso-octane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B).

    • Transfer to an autosampler vial for LC-MS analysis.

Quantitative Data & LC-MS Parameters

LC-MS methods can be tailored for targeted or untargeted analysis.

Table 3: Typical Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

Parameter Typical Setting Reference
LC Column Reversed-phase C8 or C18 (e.g., 100 x 2.1 mm, <3 µm) [20][25]
Mobile Phase A Water + ion-pairing agent or 0.1% formic acid [25]
Mobile Phase B Acetonitrile/Methanol (gradient elution) [25]
Flow Rate 0.2 - 0.4 mL/min [20]
Column Temp 40-50°C [20]
Ionization Mode Electrospray Ionization (ESI) in Negative Mode [22]
MS Analyzer Triple Quadrupole (QqQ), Orbitrap, or Q-TOF [26]
Acquisition Multiple Reaction Monitoring (MRM) for targeted analysis [24][26]

| | Full Scan for untargeted profiling |[25] |

Method Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS depends on the specific research question, desired throughput, and available instrumentation.

cluster_gc GC-MS Path cluster_lc LC-MS Path Start Start: Fatty Acid Profiling Goal Deriv Derivatization Required (e.g., FAMEs) Start->Deriv Total FA profile needed NoDeriv Derivatization Optional Start->NoDeriv Free FA or labile analytes targeted Volatile Analyzes Volatile Compounds Deriv->Volatile HighRes High Chromatographic Resolution for Isomers Volatile->HighRes EI Established EI Libraries for Identification HighRes->EI End End: Quantified OCFA Profile EI->End Native Analyzes Native (Free) FAs NoDeriv->Native Complex Better for Complex Lipids & Non-Volatile Analytes Native->Complex Soft Soft Ionization (ESI) Preserves Molecular Ion Complex->Soft Soft->End

Caption: Logical comparison of GC-MS and LC-MS workflows.

Biological Pathways and Significance

OCFAs are not merely dietary pass-throughs; they are active participants in metabolism. A key pathway involves the gut microbiota, which ferments dietary fiber to produce short-chain fatty acids, primarily propionate. This propionate can be absorbed and utilized by the liver for the endogenous synthesis of OCFAs like C15:0 and C17:0.[6][7]

cluster_diet Dietary Intake cluster_gut Gut Microbiome cluster_host Host Metabolism cluster_circ Circulation & Biomarkers Fiber Dietary Fiber (e.g., Inulin) Microbes Gut Microbiota (e.g., Akkermansia) Fiber->Microbes Fermentation Dairy Dairy & Ruminant Fat OCFA Circulating OCFAs (C15:0, C17:0) Dairy->OCFA Direct Intake Prop Propionate (C3:0) Production Microbes->Prop Liver Liver (Hepatocytes) Prop->Liver Absorption Synth Endogenous Synthesis (Elongation) Liver->Synth uses Propionyl-CoA as primer Synth->OCFA Health Association with Lower Disease Risk (e.g., T2D) OCFA->Health

Caption: Endogenous production pathway of OCFAs.

Conclusion

The accurate profiling of odd-chain fatty acids is essential for advancing research in nutrition, metabolic disease, and drug development. Both GC-MS and LC-MS offer robust platforms for quantification. GC-MS, requiring derivatization, provides excellent separation and is supported by extensive spectral libraries.[14][27] LC-MS allows for the analysis of native fatty acids with high specificity, particularly when coupled with stable isotope dilution techniques.[22][28] The choice of method should be guided by the specific analytes of interest (total vs. free), the biological matrix, and the desired level of quantitative rigor. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate methods for OCFA profiling.

References

Application Notes and Protocols for the Preparation of Tridecanoic Acid Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid (C13:0), a saturated fatty acid with a 13-carbon chain, serves as a crucial internal standard in the quantitative analysis of fatty acids and other metabolites using chromatographic techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4][5] Its chemical properties, including its stability and low natural abundance in many biological samples, make it an ideal candidate for correcting variations during sample preparation and analysis.[2] Accurate preparation of this compound standard solutions is paramount for the construction of reliable calibration curves, ensuring the precision and validity of analytical data.

This document provides a detailed protocol for the preparation of this compound standard solutions, intended for use by researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of accurate standard solutions.

PropertyValueReference
Chemical Formula C₁₃H₂₆O₂[6][7][8]
Molecular Weight 214.34 g/mol [6][7][8][9][10]
CAS Number 638-53-9[7][8][9][10][11]
Appearance White to off-white crystalline solid[6][9]
Melting Point 41-43 °C[9][12]
Boiling Point 236 °C at 100 mmHg[9][12]
Solubility Soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[11][13] Sparingly soluble in aqueous buffers.[13] Water solubility is approximately 33 mg/L at 20 °C.[6][9]

Experimental Protocol: Preparation of this compound Standard Solutions

This protocol outlines the procedure for preparing a stock solution and a series of working standard solutions of this compound.

Materials and Equipment
  • This compound (analytical standard, ≥98% purity)

  • High-purity solvent (e.g., ethanol, methanol, or chloroform, HPLC or GC grade)

  • Analytical balance (4-decimal place)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes and sterile tips

  • Amber glass vials with PTFE-lined caps

  • Spatula

  • Weighing paper

  • Vortex mixer

  • Ultrasonic bath (optional)

Preparation of this compound Stock Solution (e.g., 1 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of this compound onto weighing paper using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of the chosen organic solvent (e.g., ethanol) to the flask to dissolve the solid. Gentle swirling or sonication in an ultrasonic bath can aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the flask to the 10 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C for long-term stability.

Preparation of Working Standard Solutions

Prepare a series of working standards by diluting the stock solution. The following example details the preparation of a five-point calibration curve.

  • Labeling: Label five clean volumetric flasks with the desired concentrations of the working standards.

  • Serial Dilution: Use the stock solution (C1) to prepare the working standards (C2) using the formula C1V1 = C2V2, where V1 is the volume of the stock solution to be transferred and V2 is the final volume of the working standard.

  • Pipetting: Using a calibrated micropipette, transfer the calculated volume of the stock solution into each corresponding labeled volumetric flask.

  • Dilution: Dilute each flask to the final volume with the appropriate solvent.

  • Homogenization: Cap and invert each flask multiple times to ensure thorough mixing.

  • Storage: Transfer the working standard solutions to individual labeled amber glass vials and store them at -20°C. It is recommended to prepare fresh working standards regularly.

Quantitative Data Summary

The following table provides an example of a dilution series for creating a five-point calibration curve from a 1 mg/mL stock solution.

Standard IDStock Solution Volume (µL)Final Volume (mL)Concentration (µg/mL)
Working Std 110101
Working Std 250105
Working Std 31001010
Working Std 45001050
Working Std 5100010100

Experimental Workflow

Workflow cluster_prep Preparation of Stock Solution cluster_working Preparation of Working Standards cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute_stock Dilute to Final Volume dissolve->dilute_stock homogenize_stock Homogenize Solution dilute_stock->homogenize_stock store_stock Store Stock Solution at -20°C homogenize_stock->store_stock label_flasks Label Volumetric Flasks store_stock->label_flasks Use Stock for Dilution pipette Pipette Stock Solution label_flasks->pipette dilute_working Dilute to Final Volume pipette->dilute_working homogenize_working Homogenize Solutions dilute_working->homogenize_working store_working Store Working Standards at -20°C homogenize_working->store_working calibration_curve Generate Calibration Curve store_working->calibration_curve sample_analysis Analyze Samples calibration_curve->sample_analysis

Caption: Workflow for the preparation of this compound standard solutions.

References

Application Notes: Tridecanoic Acid as an Internal Standard for Fatty Acid Analysis in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The monitoring of fatty acids in wastewater is crucial for assessing the effectiveness of treatment processes, understanding microbial activity, and controlling potential issues like fat, oil, and grease (FOG) accumulation. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of fatty acids. Due to the complexity of wastewater matrices, the use of an internal standard is essential for accurate and reliable quantification. Tridecanoic acid (C13:0), a saturated fatty acid not typically found in high concentrations in domestic or industrial wastewater, serves as an excellent surrogate internal standard for the analysis of C8 to C22 fatty acids.[1][2] This document provides detailed application notes and protocols for its use.

Data Presentation

The following tables summarize the key performance characteristics of the analytical method for fatty acid analysis in wastewater using this compound as a surrogate internal standard.

Table 1: Method Detection and Quantification Limits

ParameterValue (mg/L)Reference
Detection Limits (LOD)0.008 - 0.016[1][2]
Quantitation Limits (LOQ)0.010[1][2]

Table 2: Linearity and Applicable Concentration Range

ParameterValue (mg/L)Reference
Applicable Concentration Range0.010 - 10[1][2]

Table 3: Fatty Acids Identified in Wastewater Effluent

A study utilizing GC-MS for the analysis of wastewater treatment plant effluents successfully identified the presence of this compound, among other fatty acids.[3] This confirms its suitability as an analytical standard for wastewater analysis.

Experimental Protocols

This section details the experimental workflow for the quantification of fatty acids in wastewater using this compound as an internal standard. The method involves ultrasound-assisted extraction followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Wastewater Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Acidify Acidification Spike->Acidify Extraction Ultrasound-Assisted Liquid-Liquid Extraction with Dichloromethane (B109758) Acidify->Extraction Separate Phase Separation Extraction->Separate Collect Collect Organic Layer Separate->Collect Evaporate Evaporate Solvent Collect->Evaporate Derivatize Esterification with BF3-Methanol Evaporate->Derivatize Extract_FAMEs Extract FAMEs with Hexane (B92381) Derivatize->Extract_FAMEs GCMS GC-MS Analysis (SIM Mode) Extract_FAMEs->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the analysis of fatty acids in wastewater.

Protocol 1: Sample Preparation and Extraction
  • Sample Collection: Collect wastewater samples in clean glass bottles. Store at 4°C and analyze as soon as possible.

  • Internal Standard Spiking: To a known volume of wastewater (e.g., 100 mL), add a precise amount of this compound solution in methanol (B129727) to achieve a final concentration within the calibrated range (e.g., 1 mg/L).

  • Acidification: Acidify the sample to a pH of approximately 2 using a suitable acid (e.g., HCl) to protonate the fatty acids.

  • Ultrasound-Assisted Extraction: Transfer the acidified sample to a separatory funnel. Add an appropriate volume of dichloromethane (e.g., 20 mL). Place the funnel in an ultrasonic bath and sonicate for a time optimized to enhance extraction efficiency, which can drastically reduce extraction time.[1][2]

  • Liquid-Liquid Extraction: After sonication, shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (dichloromethane) containing the fatty acids will be at the bottom.

  • Collection of Organic Layer: Drain the lower organic layer into a clean flask. Repeat the extraction process two more times with fresh dichloromethane. Combine all organic extracts.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Solvent Evaporation: Evaporate the combined dichloromethane extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Esterification: Add a known volume of Boron Trifluoride-Methanol reagent (BF3-Methanol, typically 14% w/v) to the dried extract.

  • Heating: Seal the reaction vessel and heat at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 5-10 minutes) to ensure complete derivatization of the fatty acids to their corresponding methyl esters.

  • Extraction of FAMEs: After cooling, add a known volume of hexane and deionized water to the reaction mixture. Shake vigorously to partition the FAMEs into the hexane layer.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Logical Relationship of Key Steps

logical_relationship cluster_process Analytical Process cluster_analysis_output Analysis & Output Wastewater Wastewater Matrix Extraction Extraction (Isolation of Lipids) Wastewater->Extraction FattyAcids Free Fatty Acids (Analytes) FattyAcids->Extraction TridecanoicAcid This compound (Internal Standard) TridecanoicAcid->Extraction Derivatization Derivatization (Conversion to FAMEs) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantitative Data GCMS_Analysis->Quantification

Caption: Logical relationship of key steps in the analytical process.

Protocol 3: GC-MS Analysis
  • Instrument Setup:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

    • Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) mode.

  • Injection: Inject an aliquot of the hexane extract containing the FAMEs into the GC.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate to separate the FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target fatty acid methyl ester and the this compound methyl ester. A clean-up step is not necessary when using SIM mode.[1][2]

  • Data Analysis:

    • Identify the FAME peaks based on their retention times and characteristic ions compared to known standards.

    • Quantify the concentration of each fatty acid by calculating the ratio of its peak area to the peak area of the this compound internal standard and comparing this to a calibration curve.

Conclusion

The use of this compound as a surrogate internal standard provides a robust and reliable method for the quantification of C8-C22 fatty acids in complex wastewater matrices. The detailed protocols for ultrasound-assisted extraction and BF3-methanol derivatization, coupled with GC-MS analysis in SIM mode, offer high sensitivity and a wide linear range, making this approach suitable for routine environmental monitoring and research applications. The validation of this method through standard addition ensures the accuracy of the obtained results.[2]

References

Troubleshooting & Optimization

Technical Support Center: Tridecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tridecanoic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often used as an internal standard in fatty acid analysis?

A1: this compound (C13:0) is a saturated fatty acid with an odd number of carbon atoms. It is used as an internal standard because odd-chain fatty acids are naturally present in very low concentrations or are absent in many biological samples.[1][2] This low natural abundance minimizes interference with the endogenous analytes being quantified. Its chemical properties are similar to other saturated fatty acids, ensuring comparable behavior during extraction and derivatization processes.[3]

Q2: What are the primary analytical methods for quantifying this compound?

A2: The most common and reliable methods for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] GC-MS is widely used and often requires a derivatization step to convert the fatty acid into a more volatile form, such as a fatty acid methyl ester (FAME).[2][3] LC-MS can analyze the underivatized acid, which can simplify sample preparation.

Q3: Is derivatization necessary for this compound analysis?

A3: For GC-MS analysis, derivatization is a crucial step.[2] Free fatty acids have low volatility and can interact with the GC column, leading to poor peak shape and inaccurate quantification.[5] Derivatization to a more volatile and less polar form, like a fatty acid methyl ester (FAME), improves chromatographic performance.[2][3] Common derivatization reagents include boron trifluoride-methanol (BF3-methanol) and trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH).[2][6] For LC-MS analysis, derivatization is not always necessary.

Troubleshooting Guide

Low or No Recovery of this compound

Q: I am experiencing low or no recovery of my this compound internal standard. What are the possible causes and solutions?

A: Low recovery of this compound can stem from several issues during sample preparation and analysis. Below is a breakdown of potential causes and corresponding troubleshooting steps.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete Lipid Extraction The chosen extraction method may not be efficient for your sample matrix. The Folch or Bligh & Dyer methods are robust for lipid extraction.[7][8] For highly hydrophobic matrices, consider modifying the solvent ratios to increase the proportion of the nonpolar solvent.[8] Ensure vigorous vortexing and adequate phase separation.[7]
Analyte Degradation This compound, while relatively stable, can degrade under harsh conditions. Avoid excessively high temperatures during sample processing, such as evaporation steps.[8] Use a gentle stream of nitrogen for solvent evaporation at room temperature.[9]
Adsorption to Surfaces The hydrophobic nature of fatty acids can lead to adsorption onto plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.[8] To mitigate this, consider using low-adhesion polypropylene (B1209903) tubes or silanized glassware. Pre-rinsing pipette tips with the extraction solvent can also help.
Inefficient Derivatization (GC-MS) The derivatization reaction may be incomplete. Ensure the derivatization reagent (e.g., BF3-methanol) is not expired and has been stored correctly. Water can interfere with the reaction, so ensure your sample and solvents are anhydrous.[2] Optimize reaction time and temperature as recommended by the reagent manufacturer.[2]
Matrix Effects (LC-MS/MS) Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[10] To assess matrix effects, compare the signal of the standard in a clean solvent versus the signal of the standard spiked into a blank matrix extract.[10] If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or using a matrix-matched calibration curve.
Poor Chromatographic Peak Shape

Q: My this compound peak is tailing or showing poor shape in my GC-MS analysis. How can I improve it?

A: Poor peak shape is a common issue in the GC analysis of fatty acids and is often related to the derivatization process or the GC system itself.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete Derivatization As mentioned previously, incomplete derivatization will leave free fatty acids that interact with the GC column, causing peak tailing.[5] Re-evaluate your derivatization protocol for efficiency.
Active Sites in the GC System Active sites in the GC inlet liner or the front of the analytical column can cause adsorption of polar analytes. Ensure you are using a deactivated liner and perform regular inlet maintenance. Trimming a small portion (e.g., 10-20 cm) from the front of the GC column can remove accumulated non-volatile residues and active sites.
Column Overload Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample or reducing the injection volume.
Inappropriate Column Phase Ensure the GC column stationary phase is suitable for FAME analysis. Wax-type capillary columns are commonly used for separating fatty acid methyl esters.[3]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for extracting total lipids from biological samples such as plasma, tissue homogenates, or cell pellets.[7]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., 100 µL plasma, 50 mg tissue homogenate)

  • Internal Standard (this compound solution in methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add a known amount of the this compound internal standard solution.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample volume (e.g., for 100 µL of plasma, add 2 mL of chloroform:methanol).[7]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.[7]

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., for 2 mL of solvent, add 400 µL of NaCl solution).[7]

  • Vortex again for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.[7]

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.[7] The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol

For GC-MS analysis, fatty acids must be converted to their more volatile methyl ester derivatives.[2]

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[7]

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath to facilitate the methylation of fatty acids.[7]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[7]

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.[7]

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.[7]

Quantitative Data Summary

The following table presents illustrative data for this compound quantification to demonstrate expected performance. These values are hypothetical and should be determined experimentally for your specific method and matrix.

Parameter GC-MS LC-MS/MS Reference
Limit of Detection (LOD) 0.008 - 0.016 mg/L12.5 - 62.5 ng/mL[1][9]
Limit of Quantification (LOQ) S/N > 10S/N > 10[9]
Linear Range 0.010 - 10 mg/L20-fold concentration range[1][9]
Recovery >90%>85%-
Intra-day Precision (%RSD) <5%<10%[1][6]
Inter-day Precision (%RSD) <10%<15%[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization (for GC-MS) cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is extraction Lipid Extraction (Folch Method) add_is->extraction dry_down Evaporate to Dryness extraction->dry_down derivatize Add BF3-Methanol & Heat dry_down->derivatize GC-MS Path lcms LC-MS Analysis dry_down->lcms LC-MS Path extract_fame Extract FAMEs with Hexane derivatize->extract_fame gcms GC-MS Analysis extract_fame->gcms data Data Processing & Quantification gcms->data lcms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Low/No Recovery? check_extraction Extraction Protocol Efficient? start->check_extraction check_derivatization Derivatization Complete? (GC-MS) check_extraction->check_derivatization Yes solution_extraction Optimize Extraction: - Modify Solvents - Vigorous Mixing check_extraction->solution_extraction No check_matrix_effects Matrix Effects Assessed? (LC-MS) check_derivatization->check_matrix_effects Yes solution_derivatization Optimize Derivatization: - Check Reagents - Ensure Anhydrous - Optimize Time/Temp check_derivatization->solution_derivatization No check_adsorption Adsorption to Surfaces Minimized? check_matrix_effects->check_adsorption Yes solution_matrix Mitigate Matrix Effects: - Additional Cleanup - Matrix-Matched Curve check_matrix_effects->solution_matrix No solution_adsorption Use Low-Adhesion Ware or Silanize check_adsorption->solution_adsorption No end_node Recovery Improved check_adsorption->end_node Yes solution_extraction->end_node solution_derivatization->end_node solution_matrix->end_node solution_adsorption->end_node

Caption: Troubleshooting decision tree for low recovery issues.

References

Technical Support Center: Tridecanoic Acid Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tridecanoic acid in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Question: I added this compound powder directly to my phosphate-buffered saline (PBS) at pH 7.4, but it's just floating and not dissolving. What's wrong?

  • Answer: this compound is a 13-carbon saturated fatty acid, which makes it very hydrophobic and practically insoluble in water or neutral aqueous buffers. Direct addition of the solid powder to aqueous solutions is not an effective method for dissolution. A co-solvent approach is necessary to first dissolve the fatty acid before introducing it to the aqueous medium.

Issue 2: My this compound precipitates out of solution after diluting the organic stock into my aqueous buffer.

  • Question: I dissolved my this compound in DMSO, but when I add it to my cell culture medium, a white precipitate forms immediately. How can I prevent this?

  • Answer: This is a common phenomenon known as solvent-shifting precipitation. This compound is highly soluble in organic solvents like DMSO but becomes insoluble when the solvent environment abruptly changes to aqueous. Several factors could be at play:

    • Final Concentration is Too High: You may be exceeding the solubility limit of this compound in the final aqueous solution.

    • Improper Mixing Technique: Adding the DMSO stock too quickly can create localized areas of high concentration, leading to precipitation.

    • Low Temperature of Aqueous Buffer: The solubility of long-chain fatty acids generally increases with temperature. Adding the stock to a cold buffer can reduce its solubility.

    Solutions:

    • Optimize Concentration: Lower the final concentration of this compound in your working solution.

    • Improve Mixing: Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous buffer. This ensures immediate dispersion and prevents localized supersaturation.

    • Warm the Buffer: Gently warm your aqueous buffer to room temperature or 37°C before adding the this compound stock solution.

    • Increase Final Co-solvent Concentration: If your experimental system allows, a slightly higher final concentration of the organic solvent (e.g., 0.5% to 1% DMSO) can help maintain solubility. However, always check the tolerance of your specific cells or assay to the solvent.

Issue 3: My this compound solution is clear initially but becomes cloudy over time.

  • Question: I successfully prepared a clear solution of this compound in my buffer, but after a few hours at room temperature, it became cloudy. Why did this happen and how can I avoid it?

  • Answer: The initial clear solution was likely a supersaturated, thermodynamically unstable state. Over time, the this compound molecules begin to agglomerate and precipitate out of the solution.

    Solutions:

    • Use Freshly Prepared Solutions: It is highly recommended to prepare your this compound working solutions immediately before use.

    • Storage of Aqueous Solutions: Storing aqueous solutions of this compound is not recommended for more than a day.[1] If short-term storage is necessary, keep it at a consistent temperature and be prepared to visually inspect for precipitation before use.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a very low solubility in water. The reported values are approximately 33 mg/L (0.033 mg/mL) at 20°C.[2]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. It is recommended to prepare a concentrated stock solution in one of these before diluting into an aqueous buffer.[1]

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is pH-dependent. The predicted pKa of this compound is approximately 4.95.[1] At pH values below its pKa, it exists predominantly in its neutral, less soluble protonated form. At pH values above its pKa, it will be deprotonated to its carboxylate form (tridecanoate), which is more soluble in water. Therefore, increasing the pH of the aqueous buffer can enhance its solubility.

Q4: How does temperature affect the solubility of this compound?

A4: The solubility of saturated fatty acids, including this compound, in water increases with increasing temperature.[3]

Q5: What is the Critical Micelle Concentration (CMC) of this compound?

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water (20°C)33 mg/L[2]
Dimethylformamide (DMF)~25 mg/mL[1]
Ethanol (B145695)~25 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer

This protocol describes the preparation of a this compound working solution using a co-solvent method, which is the recommended procedure.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10-25 mg/mL).

    • Vortex or sonicate the solution until the this compound is completely dissolved. This may require gentle warming (e.g., in a 37°C water bath). Ensure the final solution is clear.

  • Prepare the Aqueous Working Solution:

    • Warm the desired volume of your aqueous buffer to the experimental temperature (e.g., room temperature or 37°C).

    • Place the tube containing the aqueous buffer on a vortex mixer set to a medium-high speed.

    • While the buffer is vigorously stirring, add the calculated volume of the this compound stock solution dropwise to the center of the vortex.

    • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. The final solution should be clear.

  • Use Immediately:

    • It is best to use the freshly prepared aqueous working solution immediately to avoid precipitation.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_mixing Was mixing technique correct? check_conc->check_mixing No lower_conc Action: Lower final concentration. check_conc->lower_conc Yes check_temp Was buffer pre-warmed? check_mixing->check_temp Yes improve_mixing Action: Add stock dropwise to vigorously stirring buffer. check_mixing->improve_mixing No check_ph Is the buffer pH > pKa (~4.95)? check_temp->check_ph Yes warm_buffer Action: Pre-warm buffer to experimental temp. check_temp->warm_buffer No increase_ph Action: Increase buffer pH. check_ph->increase_ph No success Clear Solution check_ph->success Yes lower_conc->success improve_mixing->success warm_buffer->success increase_ph->success

Caption: Troubleshooting workflow for this compound precipitation.

G Factors Affecting this compound Aqueous Solubility solubility This compound Aqueous Solubility ph pH solubility->ph temp Temperature solubility->temp cosolvent Co-solvent Concentration solubility->cosolvent conc Final Concentration solubility->conc ph_effect Higher pH (>pKa) increases solubility ph->ph_effect temp_effect Higher temperature increases solubility temp->temp_effect cosolvent_effect Higher % (e.g., DMSO) can increase solubility cosolvent->cosolvent_effect conc_effect Higher concentration decreases solubility conc->conc_effect

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Optimizing Tridecanoic Acid Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of tridecanoic acid and other fatty acids from soil samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound from soil samples.

Q1: Why is the recovery of this compound from my soil samples consistently low?

A1: Consistently low recovery of this compound can stem from several factors related to the extraction process and the soil matrix itself.

  • Suboptimal Solvent Extraction: The choice and composition of the extraction solvent are critical. For instance, solvent mixtures containing chloroform (B151607) and methanol (B129727) have been shown to be highly efficient for extracting lipids from agricultural soils.[1] A modified Bligh-Dyer method, which uses a chloroform:methanol:buffer system, is recognized for its high recovery of a broad range of fatty acids.[2]

  • Inefficient Lysis of Microbial Cells: this compound in soil is often a component of microbial cell membranes. Incomplete disruption of these cells will lead to poor extraction yields. The extraction method should ensure thorough cell lysis to release the fatty acids.

  • Strong Adsorption to Soil Particles: Fatty acids can bind to soil components, especially in soils with high organic matter or clay content. The extraction solvent must be capable of disrupting these interactions.

  • Analyte Degradation: Although saturated fatty acids like this compound are relatively stable, degradation can occur if samples are not handled and stored properly. It is recommended to store freeze-dried soil samples at a minimum of -20°C, and preferably at -80°C.[3]

Q2: My gas chromatography (GC) peaks for this compound methyl ester are showing significant tailing. What could be the cause?

A2: Peak tailing in GC analysis is a common issue that can affect the accuracy of quantification. Several factors can contribute to this problem:

  • Incomplete Derivatization: Free fatty acids are polar and can interact with the GC column, leading to poor peak shape.[2] It is crucial to ensure the complete conversion of this compound to its more volatile and less polar fatty acid methyl ester (FAME) derivative.

  • Active Sites in the GC System: Active sites in the GC inlet or on the column can interact with the analyte, causing peak tailing. Proper maintenance and the use of deactivated liners and columns are important.

  • Sample Overload: Injecting too much sample onto the column can lead to peak distortion. Optimizing the injection volume and sample concentration is necessary.[4]

  • Contamination: Co-extracted impurities from the soil matrix can interfere with the chromatography. A cleanup step, such as solid-phase extraction (SPE), can help remove these interfering compounds.[2]

Q3: I am observing extraneous peaks in my GC chromatogram, suggesting sample contamination. What are the likely sources and how can I prevent this?

A3: Contamination is a frequent challenge in fatty acid analysis, especially at low concentrations.

  • Contaminated Solvents and Reagents: Ensure that all solvents are of high purity (e.g., HPLC grade) and that reagents are fresh.[2]

  • Cross-Contamination from Labware: All glassware should be thoroughly cleaned and rinsed with solvent before use. It is recommended to bake glassware to remove any organic residues.[5]

  • Environmental Contaminants: Phthalates and other plasticizers from laboratory equipment (e.g., pipette tips, vial caps) can be a source of contamination. Using Teflon-lined caps (B75204) and minimizing contact with plastic is advisable.[5]

  • Carryover from Previous Injections: Implement a thorough wash sequence for the GC autosampler between injections to prevent carryover from one sample to the next.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for extracting this compound from soil?

A1: The choice of solvent system is a critical factor in achieving high extraction efficiency. A comparative analysis of different solvent systems has shown that mixtures of chloroform and methanol are generally the most effective for extracting total lipid fatty acids from soil.[1] The modified Bligh-Dyer method, which utilizes a single-phase mixture of chloroform, methanol, and a buffer, is a robust and widely used technique that ensures high recovery of a broad range of fatty acids.[2]

Q2: Is derivatization of this compound necessary before GC analysis?

A2: Yes, derivatization is a crucial step for the accurate analysis of fatty acids by gas chromatography.[2] Free fatty acids, including this compound, have low volatility and are polar due to their carboxyl group. This can lead to poor peak shape and inaccurate quantification.[2] Converting them to their fatty acid methyl esters (FAMEs) increases their volatility and reduces their polarity, making them more suitable for GC analysis.[2]

Q3: How can I quantify the amount of this compound in my soil samples?

A3: Quantification of this compound is typically performed using an internal standard. A known amount of an internal standard, a fatty acid that is not naturally present in the sample (e.g., nonadecanoic acid, 19:0), is added to the sample before extraction.[2][6] After extraction and derivatization, the peak area of the this compound methyl ester is compared to the peak area of the internal standard's methyl ester in the GC chromatogram. This ratio is then used to calculate the concentration of this compound in the original sample.[2][6]

Data Presentation

Table 1: Comparison of Solvent System Efficiency for Fatty Acid Extraction from Soil

Solvent SystemRatio (v/v/v)Extraction EfficiencyReference
Chloroform:Methanol:Buffer1:2:0.8High[1][2]
Chloroform:Methanol1:2High[1][2]
Hexane (B92381):2-Propanol3:2Moderate[1][2]
AcetoneN/AModerate[1][2]

Note: The extraction efficiency for different chemical and biological groups of fatty acids generally follows the trend: Chloroform:Methanol:Buffer ≥ Chloroform:Methanol > Hexane:2-Propanol = Acetone.[1][2]

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Extraction for Total Fatty Acids from Soil

This protocol is a modification of the widely recognized Bligh-Dyer extraction technique, optimized for the complex soil matrix.[2]

Materials:

  • Freeze-dried and sieved soil samples

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.15 M, pH 4.0)

  • Internal Standard (e.g., nonadecanoic acid methyl ester, 19:0)

  • Teflon centrifuge tubes (30 mL) with PTFE-lined caps

  • End-over-end shaker

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas evaporation system or centrifugal evaporator

Procedure:

  • Weigh an appropriate amount of freeze-dried soil into a 30 mL Teflon centrifuge tube. The amount will depend on the organic matter content; a general guideline is 0.5-1 g for soils with 12-18% carbon and 3-5 g for soils with 1-3% carbon.[2]

  • Add a known amount of the internal standard to each sample.

  • Add the single-phase extraction solvent mixture of chloroform:methanol:buffer in a ratio of 1:2:0.8 (v/v/v).[2]

  • Cap the tubes tightly and vortex for 30 seconds.

  • Place the tubes on an end-over-end shaker for 2 hours to ensure thorough extraction.[2]

  • Centrifuge the tubes to separate the soil particles from the solvent phase.

  • Carefully collect the supernatant.

  • To the collected supernatant, add additional chloroform and water (or buffer) to break the single-phase system into two phases. The final ratio should be approximately 1:1:0.9 of chloroform:methanol:water.[2]

  • Vortex the mixture and centrifuge for 10 minutes to achieve a clear separation of the two phases.

  • The lower, chloroform phase contains the lipids. Carefully remove the upper aqueous phase with a Pasteur pipette.

  • Wash the chloroform phase by adding a small amount of the upper phase solvent mixture (methanol and water), vortexing, and re-centrifuging.

  • Collect the chloroform phase containing the total lipid extract.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.[2]

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters for GC analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • 0.5 M methanolic KOH

  • Hexane (HPLC grade)

  • 1 M Acetic Acid (for neutralization if needed)

  • Glass vials with Teflon-lined caps

  • Water bath or heating block

Procedure:

  • To the dried lipid extract, add a mild alkaline reagent such as 0.5 M methanolic KOH.[2]

  • Incubate the mixture at 37°C for 15-30 minutes.[2]

  • Neutralize the reaction by adding a suitable acid (e.g., 1 M acetic acid) if necessary.

  • Extract the FAMEs by adding hexane and vortexing.

  • Allow the phases to separate. The upper hexane layer contains the FAMEs.

  • Transfer the upper hexane layer to a clean GC vial for analysis.[2]

Mandatory Visualization

Experimental_Workflow cluster_extraction Lipid Extraction (Modified Bligh-Dyer) cluster_derivatization Derivatization to FAMEs cluster_analysis Analysis soil_sample 1. Soil Sample (Freeze-dried, sieved) add_is 2. Add Internal Standard (e.g., 19:0) soil_sample->add_is add_solvent 3. Add Chloroform:Methanol:Buffer (1:2:0.8 v/v/v) add_is->add_solvent shake 4. Shake (2 hours) add_solvent->shake centrifuge1 5. Centrifuge shake->centrifuge1 collect_supernatant 6. Collect Supernatant centrifuge1->collect_supernatant phase_separation 7. Induce Phase Separation (Add Chloroform & Water) collect_supernatant->phase_separation centrifuge2 8. Centrifuge phase_separation->centrifuge2 collect_lipid_phase 9. Collect Lower (Chloroform) Phase centrifuge2->collect_lipid_phase dry_extract 10. Dry Extract (Nitrogen Stream) collect_lipid_phase->dry_extract dried_lipid_extract 11. Dried Lipid Extract add_methanolic_koh 12. Add Methanolic KOH dried_lipid_extract->add_methanolic_koh incubate 13. Incubate (37°C, 15-30 min) add_methanolic_koh->incubate extract_fames 14. Extract with Hexane incubate->extract_fames collect_fame_fraction 15. Collect Upper (Hexane) Phase extract_fames->collect_fame_fraction gc_analysis 16. GC-MS Analysis collect_fame_fraction->gc_analysis data_processing 17. Data Processing (Quantification) gc_analysis->data_processing

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting_Logic cluster_extraction_issues Extraction Issues cluster_analysis_issues Analytical Issues cluster_solutions Potential Solutions start Low this compound Recovery solvent_choice Suboptimal Solvent? start->solvent_choice lysis_efficiency Incomplete Cell Lysis? start->lysis_efficiency soil_binding Strong Soil Adsorption? start->soil_binding derivatization Incomplete Derivatization? start->derivatization gc_conditions Suboptimal GC Conditions? start->gc_conditions contamination Sample Contamination? start->contamination use_cm_buffer Use Chloroform:Methanol:Buffer solvent_choice->use_cm_buffer optimize_lysis Optimize Lysis Method lysis_efficiency->optimize_lysis modify_solvent Modify Solvent Polarity soil_binding->modify_solvent check_derivatization Verify Derivatization Protocol derivatization->check_derivatization maintain_gc Maintain GC System gc_conditions->maintain_gc use_clean_labware Use Clean Labware/Reagents contamination->use_clean_labware

References

Technical Support Center: Troubleshooting Tridecanoic Acid Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography (GC) analysis of tridecanoic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a problem?

A1: Peak tailing is a phenomenon in gas chromatography where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and consequently, imprecise quantification of the analyte.[1]

Q2: I'm observing peak tailing specifically with this compound. What are the likely causes?

A2: Peak tailing with this compound, a free fatty acid, is a common issue primarily due to its polar nature. The carboxylic acid group can interact with active sites within the GC system, such as exposed silanols in the injector liner or on the column itself.[1] This secondary interaction causes a portion of the analyte to elute more slowly, resulting in a tailed peak.[1] Other potential causes include column contamination, improper column installation, column overload, or a mismatch in solvent polarity.[2][3][4]

Q3: How does derivatization help in preventing peak tailing for this compound?

A3: Derivatization is a crucial step to mitigate peak tailing for fatty acids like this compound.[5] By converting the polar carboxylic acid into a less polar and more volatile derivative, typically a fatty acid methyl ester (FAME), the unwanted interactions with the GC system are minimized.[5][6] This results in more symmetrical peaks and improved chromatographic performance. The most common method is esterification.[5]

Q4: What type of GC column is best suited for analyzing this compound?

A4: For the analysis of this compound, especially after conversion to its fatty acid methyl ester (FAME), polar stationary phases are generally recommended.[1] Columns with polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWax) or cyanopropyl silicone (e.g., DB-23, CP-Sil 88, HP-88, SP-2560) stationary phases are excellent choices for separating FAMEs.[1][6]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.

Step 1: Evaluate Sample Preparation and Derivatization
  • Issue: Incomplete derivatization leaving residual free this compound.

  • Solution: Ensure your derivatization protocol is followed precisely. The presence of water can lead to an incomplete reaction, so using anhydrous reagents is critical.[5] Consider optimizing the reaction time and temperature.

Step 2: Inspect the GC Inlet
  • Issue: Contamination or active sites in the inlet liner.

  • Solution: Perform routine inlet maintenance. This includes replacing the inlet liner, septum, and O-ring.[2] Using a fresh, deactivated liner is crucial to prevent interactions with the analyte.[3] Also, check for fragments of old septa or ferrules that may be in the inlet.[7]

Step 3: Assess the GC Column
  • Issue: Column contamination, improper installation, or degradation.

  • Solution:

    • Column Trimming: Trim 10-20 cm from the front of the column to remove non-volatile residues and active sites.[8]

    • Proper Installation: Ensure the column is cut squarely and installed at the correct height in the inlet, following the manufacturer's instructions.[3][4] An improper cut or incorrect positioning can create turbulence and dead volume, leading to peak tailing.[4][9]

    • Column Bake-out: Regularly bake out the column according to the manufacturer's recommendations to remove contaminants.[8]

Step 4: Review Injection Parameters
  • Issue: Column overload or inappropriate split ratio.

  • Solution:

    • Injection Volume: Reduce the injection volume to avoid overloading the column.[10]

    • Split Ratio: For split injections, ensure a sufficiently high split ratio (e.g., 50:1) to maintain a high enough flow rate for efficient sample introduction.[1][2] A minimum of 20 mL/min of total flow through the inlet is recommended.[2]

Experimental Protocol: Derivatization of this compound to its Methyl Ester (FAME)

This protocol describes a common acid-catalyzed esterification method using Boron Trifluoride (BF₃)-Methanol.

Materials:

  • Sample containing this compound

  • BF₃-Methanol reagent (12-14% w/w)[5]

  • Hexane (B92381) (GC grade)

  • Water (deionized)

  • Anhydrous Sodium Sulfate (B86663)

  • Glass tubes with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place 1-25 mg of the dried sample into a screw-capped glass tube.[1]

  • Add 2 mL of BF₃-Methanol reagent to the tube.[1]

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[1]

  • Cool the tube to room temperature.[1]

  • Add 1 mL of water and 1 mL of hexane to the tube.[1]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Centrifuge at a low speed to facilitate phase separation.[1]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1]

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[1]

  • The sample is now ready for GC injection.

Quantitative Data Summary

The following table summarizes typical GC operating conditions for the analysis of this compound methyl ester (FAME).

ParameterRecommended Setting
Inlet Temperature 250 °C[11]
Injection Volume 1 µL[11]
Split Ratio 50:1[11]
Carrier Gas Helium or Hydrogen[1]
Carrier Gas Flow Rate An optimal flow rate ensures sharp peaks.[12]
Oven Temperature Program 50 °C (1 min), then ramp at 25 °C/min to 200 °C, then at 3 °C/min to 230 °C (hold for 18 min)[1]
Detector (FID) Temperature 280 °C[11]
Hydrogen Flow (FID) 40 mL/min[11]
Air Flow (FID) 450 mL/min[11]
Makeup Gas (Helium) 30 mL/min[11]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_derivatization Step 1: Check Derivatization - Complete reaction? - Anhydrous conditions? start->check_derivatization inlet_maintenance Step 2: Inlet Maintenance - Replace liner, septum, O-ring - Use deactivated liner check_derivatization->inlet_maintenance column_check Step 3: Column Assessment - Trim column inlet - Check installation - Bake-out inlet_maintenance->column_check injection_params Step 4: Review Injection Parameters - Reduce injection volume - Increase split ratio column_check->injection_params resolution Peak Shape Improved? injection_params->resolution resolution->start No, Re-evaluate end Symmetrical Peak Achieved resolution->end Yes

Caption: A logical workflow for troubleshooting this compound peak tailing.

DerivatizationProcess Acid-Catalyzed Derivatization Workflow sample This compound Sample add_bf3 Add BF3-Methanol sample->add_bf3 heat Heat (60-100°C) add_bf3->heat cool Cool to Room Temp heat->cool add_water_hexane Add Water & Hexane cool->add_water_hexane vortex Vortex add_water_hexane->vortex centrifuge Centrifuge vortex->centrifuge extract Extract Hexane Layer (contains FAME) centrifuge->extract dry Dry with Na2SO4 extract->dry inject Inject into GC dry->inject

Caption: Experimental workflow for the derivatization of this compound.

References

Technical Support Center: Optimizing Methyl Tridecanoate Peak Shape in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of methyl tridecanoate (B1259635). Achieving a symmetrical, sharp peak is critical for accurate quantification and reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl tridecanoate peak tailing?

A1: Peak tailing for methyl tridecanoate, a fatty acid methyl ester (FAME), is often caused by active sites within the GC system. These sites, which can be exposed silanol (B1196071) groups on the inlet liner, glass wool, or the column itself, can interact with the polar end of the methyl tridecanoate molecule, delaying its elution and causing a tail. Other causes can include column contamination, an improper column installation, or a mismatched sample solvent.

Q2: What causes the peak for methyl tridecanoate to show fronting?

A2: Peak fronting is most commonly a result of column overloading, where too much sample is injected, saturating the stationary phase.[1][2] This can be due to either a high concentration of the analyte or a large injection volume.[1][3] Another potential cause is a mismatch between the sample solvent and the stationary phase polarity.[1]

Q3: My methyl tridecanoate peak is broader than expected. What are the likely causes?

A3: Broad peaks can result from several factors. A common cause is a suboptimal carrier gas flow rate; a flow rate that is too slow or too fast can decrease efficiency and broaden peaks.[4][5] Other possibilities include a low initial oven temperature, a slow oven ramp rate, or issues with the injection technique, such as a slow injection speed. Column degradation or contamination can also contribute to peak broadening.

Q4: Can the derivatization process affect the peak shape of methyl tridecanoate?

A4: Yes, the derivatization of tridecanoic acid to methyl tridecanoate is a critical step. An incomplete or inefficient reaction can result in the presence of underivatized fatty acids, which are more polar and can lead to severe peak tailing or even adsorption onto the column. Ensuring a complete reaction is crucial for obtaining good peak shape.[6][7]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Issue: The methyl tridecanoate peak exhibits significant tailing, impacting integration and accuracy.

Troubleshooting Steps:

  • Check for System Activity:

    • Question: Have you recently replaced the inlet liner or septum?

    • Action: Replace the inlet liner with a new, deactivated liner. Use deactivated glass wool if necessary. Ensure you are using a high-quality septum to prevent bleed and contamination.

  • Evaluate the GC Column:

    • Question: Is the column old or has it been used with complex matrices?

    • Action: Condition the column according to the manufacturer's instructions to remove contaminants. If tailing persists, trim 15-30 cm from the inlet side of the column to remove any accumulated non-volatile residues or active sites. If the column is old, it may need to be replaced.

  • Optimize GC Method Parameters:

    • Question: Are your injector and oven temperatures appropriate?

    • Action: Ensure the injector temperature is high enough to ensure rapid volatilization of methyl tridecanoate without causing degradation (typically 250 °C). A slightly higher oven temperature or a faster ramp rate can sometimes reduce tailing for polar compounds.

  • Review Sample Preparation:

    • Question: Are you confident in your derivatization procedure?

    • Action: Verify that your derivatization to form the methyl ester is complete. Consider running a derivatization reagent blank to check for impurities.

Guide 2: Correcting Peak Fronting

Issue: The methyl tridecanoate peak is asymmetrical with a leading edge (fronting).

Troubleshooting Steps:

  • Address Potential Column Overload:

    • Question: What is the concentration of your methyl tridecanoate standard or sample?

    • Action: Dilute your sample and reinject. If the peak shape improves, the original sample was likely too concentrated.[1][2] Alternatively, reduce the injection volume.

  • Adjust Injection Parameters:

    • Question: Are you using a split or splitless injection?

    • Action: If using a splitless injection for trace analysis, consider switching to a split injection with an appropriate split ratio (e.g., 50:1 or 100:1) to reduce the amount of sample reaching the column.

  • Check Solvent Compatibility:

    • Question: What solvent are you using to dissolve your sample?

    • Action: Ensure your sample solvent is compatible with the stationary phase of your column. For FAME analysis on polar columns like a wax column, using a non-polar solvent like hexane (B92381) is common and generally appropriate.

Quantitative Data Summary

The following table provides illustrative data on how changing key GC parameters can affect the peak shape of a FAME like methyl tridecanoate. The values are representative and will vary depending on the specific instrument and column used.

ParameterCondition 1Peak Asymmetry (Tailing Factor)Peak Width at Half Height (min)Condition 2Peak Asymmetry (Tailing Factor)Peak Width at Half Height (min)
Inlet Temperature 220 °C1.80.08250 °C1.20.06
Carrier Gas Flow Rate 0.8 mL/min1.30.091.5 mL/min1.10.05
Sample Concentration 100 µg/mL0.8 (Fronting)0.0710 µg/mL1.10.05
Oven Ramp Rate 5 °C/min1.40.1015 °C/min1.20.07

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification for FAME Preparation

This protocol describes a common method for the preparation of fatty acid methyl esters (FAMEs) from lipid samples for GC analysis.

Materials:

Procedure:

  • Accurately weigh approximately 20 mg of the lipid sample into a screw-cap test tube.

  • Add 2 mL of hexane and vortex until the sample is fully dissolved.

  • Add 200 µL of 2 M sodium hydroxide in methanol to the tube.

  • Cap the tube tightly and vortex vigorously for 2 minutes.

  • Allow the mixture to stand for 10 minutes to ensure the reaction is complete and the layers have separated.

  • Centrifuge the tube at 2000 rpm for 5 minutes to achieve a clear separation of the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_activity Check for System Activity start->check_activity eval_column Evaluate GC Column check_activity->eval_column Consumables are new replace_consumables Replace Liner & Septum check_activity->replace_consumables Active sites suspected opt_params Optimize GC Parameters eval_column->opt_params Column is in good condition trim_column Trim or Replace Column eval_column->trim_column Column is old/contaminated review_prep Review Sample Preparation opt_params->review_prep Parameters are optimal adjust_temp Adjust Injector/Oven Temp. opt_params->adjust_temp Suboptimal parameters verify_deriv Verify Derivatization review_prep->verify_deriv replace_consumables->eval_column trim_column->opt_params adjust_temp->review_prep end_good Peak Shape Improved verify_deriv->end_good Improvement seen end_bad Issue Persists (Consult Expert) verify_deriv->end_bad No improvement

Caption: Troubleshooting workflow for methyl tridecanoate peak tailing.

Troubleshooting_Peak_Fronting start Peak Fronting Observed check_overload Check for Column Overload start->check_overload adjust_injection Adjust Injection Parameters check_overload->adjust_injection Concentration is low dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample High concentration suspected check_solvent Check Solvent Compatibility adjust_injection->check_solvent Already using split change_injection_mode Switch to Split Injection adjust_injection->change_injection_mode Using splitless verify_solvent Ensure Solvent is Compatible with Stationary Phase check_solvent->verify_solvent dilute_sample->adjust_injection No improvement end_good Peak Shape Improved dilute_sample->end_good Improvement seen change_injection_mode->check_solvent No improvement change_injection_mode->end_good Improvement seen verify_solvent->end_good Improvement seen end_bad Issue Persists (Consult Expert) verify_solvent->end_bad No improvement

Caption: Troubleshooting workflow for methyl tridecanoate peak fronting.

References

overcoming matrix effects in tridecanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tridecanoic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of this compound, with a focus on overcoming matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low and Inconsistent Signal Intensity for this compound

Question: My signal intensity for this compound is much lower than expected, and the results are not reproducible across different samples. What could be the cause, and how can I fix it?

Answer: Low and inconsistent signal intensity are classic signs of ion suppression, a common matrix effect in LC-MS analysis.[1] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source. Here are the immediate steps you can take to troubleshoot this issue:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure that the concentration of this compound remains above the lower limit of quantitation (LLOQ) of your assay.

  • Optimize Chromatography: Modifying your liquid chromatography (LC) method can help separate this compound from the interfering matrix components. You can try adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column to improve separation.

  • Enhance Sample Preparation: If dilution and chromatographic optimization are insufficient, a more rigorous sample preparation method is necessary to remove interfering substances. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.

Issue 2: Inaccurate Quantification Despite Using an Internal Standard

Question: I am using an internal standard, but my quantitative results for this compound are still inaccurate. Why is this happening?

Answer: Inaccurate quantification, even with an internal standard (IS), can occur if the chosen IS does not adequately compensate for the matrix effects experienced by this compound. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d25), as it will have nearly identical chemical and physical properties and chromatographic behavior. If you are using a structural analog (like another odd-chain fatty acid), it may not co-elute perfectly with this compound and may be affected differently by matrix components, leading to inaccurate results.

Troubleshooting Steps:

  • Evaluate Your Internal Standard: If you are not using a SIL IS, consider switching to one. This is the most effective way to correct for variability in extraction, derivatization (for GC-MS), and ionization.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This ensures that the standards and the samples experience similar matrix effects, improving accuracy.

  • Method of Standard Addition: For particularly complex matrices, the method of standard addition can be used. This involves adding known amounts of this compound standard to aliquots of the sample to create a calibration curve within each sample, thereby correcting for matrix effects specific to that sample.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of your quantitative results. In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects for fatty acids.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess the presence and impact of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of a known amount of this compound spiked into a blank matrix extract to the response of the same amount in a clean solvent. A significant percentage difference in the signal indicates the presence and extent of matrix effects.

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused this compound indicates ion suppression or enhancement, respectively, at that retention time.

Q3: Which sample preparation method is best for minimizing matrix effects in this compound analysis from plasma?

A3: The choice of sample preparation method depends on the complexity of your sample matrix and the required sensitivity of your assay. Here is a general comparison:

  • Protein Precipitation (PPT): This is the simplest method but is often the least effective at removing matrix components, especially phospholipids. It is suitable for a quick screening but may not be ideal for quantitative analysis requiring high accuracy.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can effectively remove many interfering substances. The choice of extraction solvent is critical and should be optimized for this compound.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix interferences and can provide the cleanest extracts. It is highly selective, and the choice of sorbent and elution solvents can be tailored to specifically isolate this compound.

Quantitative Data Summary

The following table provides a summary of expected performance for different sample preparation methods for the analysis of this compound in human plasma. The data is representative and may vary depending on the specific experimental conditions.

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 95-50 to -70 (Suppression)Simple, fast, and inexpensive.High matrix effects, especially from phospholipids.[2]
Liquid-Liquid Extraction (LLE) 85 - 100-20 to -40 (Suppression)Good recovery, better cleanup than PPT.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) 90 - 105-10 to +10Excellent cleanup, high selectivity, and minimal matrix effects.[2]More complex and costly than PPT and LLE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is a modified Folch method suitable for extracting this compound from plasma.

Materials:

  • Human plasma (EDTA or heparin-treated)

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d25)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma into a glass centrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 2.0 mL of cold (4°C) chloroform:methanol (2:1 v/v) extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase and transfer it to a clean glass tube.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol uses a polymeric reversed-phase SPE sorbent for cleanup.

Materials:

  • Human plasma (EDTA or heparin-treated)

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d25)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Polymeric reversed-phase SPE cartridges (e.g., 60 mg/3 mL)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 10 µL of the internal standard working solution and 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

  • Elution: Elute the this compound with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Protocol 3: GC-MS Analysis of this compound via Derivatization

For GC-MS analysis, this compound must be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME).

Materials:

  • Dried lipid extract containing this compound

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[1][3]

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

Visualizations

Overcoming_Matrix_Effects cluster_Problem Problem Identification Problem Low Signal & Poor Reproducibility ME_Suspected Matrix Effects Suspected Problem->ME_Suspected Post_Spike Post-Extraction Spike (Quantitative) ME_Suspected->Post_Spike Assess quantitatively Post_Infusion Post-Column Infusion (Qualitative) ME_Suspected->Post_Infusion Identify suppression zones Sample_Prep Optimize Sample Preparation Post_Spike->Sample_Prep Chromatography Optimize Chromatography Post_Infusion->Chromatography Dilution Dilution Sample_Prep->Dilution LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Internal_Std Use Appropriate Internal Standard Analog Structural Analog Internal_Std->Analog SIL Stable Isotope-Labeled (SIL) (Recommended) Internal_Std->SIL

Workflow for identifying and overcoming matrix effects.

Ion_Suppression_Mechanism cluster_source Mass Spectrometer Ion Source ESI_Needle ESI Needle Droplet Charged Droplet (Analyte + Matrix) ESI_Needle->Droplet Electrospray Analyte_Ion Analyte Ion (this compound) Droplet->Analyte_Ion Evaporation Matrix_Ion Matrix Ion Droplet->Matrix_Ion Evaporation & Competition MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Successful Ionization Matrix_Ion->MS_Inlet Competition for surface and charge Suppressed_Signal Suppressed Signal MS_Inlet->Suppressed_Signal Reduced Detection

Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Troubleshooting Incomplete Derivatization of Tridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of tridecanoic acid for analytical purposes, such as gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is a critical step in preparing fatty acids like this compound for GC analysis.[1][2][3] Free fatty acids are polar and have low volatility due to their tendency to form hydrogen bonds.[1][2] This leads to poor chromatographic performance, including peak tailing and adsorption to the GC column.[1][2] Converting fatty acids into less polar and more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, is essential for achieving good peak shape, improving separation, and ensuring accurate quantification.[3][4][5]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent methods for derivatizing fatty acids are:

  • Esterification: This method converts the carboxylic acid group into an ester, typically a methyl ester (FAME). Acid-catalyzed esterification using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or hydrochloric acid in methanol is very common.[1][2] Base-catalyzed transesterification is also used, but it is not suitable for free fatty acids.[1]

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][6]

Q3: How do I choose between esterification and silylation?

A3: The choice of derivatization method depends on your specific sample and analytical goals:

  • Esterification (e.g., BF3-methanol) is robust and widely used for samples containing free fatty acids and for analyzing the total fatty acid profile of complex lipids through transesterification.[1][4]

  • Silylation (e.g., BSTFA) is a versatile method that can derivatize not only carboxylic acids but also other functional groups like hydroxyls and amines.[2] However, silyl (B83357) derivatives can be sensitive to moisture.[2][6]

Q4: What are the signs of incomplete derivatization in my chromatogram?

A4: Incomplete derivatization can manifest in your chromatogram in several ways:

  • Peak Tailing: The peak for this compound or its derivative may be asymmetrical, with a "tail" extending from the back of the peak.[2]

  • Multiple Peaks: You may observe more than one peak for your analyte, representing the unreacted free fatty acid and the derivatized product.[7]

  • Poor Reproducibility: Inconsistent peak areas or retention times across multiple injections can indicate variable derivatization efficiency.[1]

Troubleshooting Guide: Incomplete Derivatization

This guide provides a systematic approach to diagnosing and resolving incomplete derivatization of this compound.

Diagram: Troubleshooting Logic for Incomplete Derivatization

Troubleshooting_Workflow Troubleshooting Incomplete Derivatization cluster_start cluster_causes Potential Causes cluster_solutions Solutions cluster_end start Incomplete Derivatization Suspected (e.g., peak tailing, multiple peaks) moisture Presence of Moisture? start->moisture reagent Sufficient Reagent? moisture->reagent No dry Dry Glassware, Solvents, and Sample Thoroughly moisture->dry Yes conditions Optimal Reaction Conditions? reagent->conditions No excess_reagent Use Molar Excess of Derivatization Reagent reagent->excess_reagent Yes matrix Sample Matrix Interference? conditions->matrix No optimize Optimize Reaction Time and Temperature conditions->optimize Yes cleanup Perform Sample Cleanup or Extraction matrix->cleanup Yes end Successful Derivatization matrix->end No dry->end excess_reagent->end optimize->end cleanup->end

Caption: A logical workflow to diagnose and resolve common issues leading to incomplete derivatization.

Common Causes and Solutions
Potential Cause Detailed Explanation Recommended Solutions
Presence of Moisture Water in the sample, solvents, or glassware will react with and consume the derivatization reagents, particularly silylating agents, leading to an incomplete reaction.[2][8]- Ensure all glassware is thoroughly dried in an oven before use.[7] - Use anhydrous solvents and high-quality, low-moisture derivatization reagents.[7] - If the sample is aqueous, it must be completely dried before adding the derivatization reagent.[2]
Insufficient Reagent An inadequate amount of derivatization reagent will result in an incomplete reaction.[7] A sufficient molar excess is necessary to drive the reaction to completion.- Use a significant molar excess of the derivatization reagent. For silylation, a general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens.[7] For esterification, using the reagent as the solvent (e.g., BF3-methanol) ensures a large excess.
Suboptimal Reaction Time and Temperature The derivatization reaction may not have reached completion due to insufficient time or a temperature that is too low. Conversely, excessively high temperatures can lead to the degradation of the analyte or derivatives.[1]- Optimize the reaction time and temperature for your specific application. A good starting point for many methods is 60°C for 5-60 minutes.[1][2][6] - Monitor the reaction progress by analyzing aliquots at different time points to determine the minimum time required for complete derivatization.
Sample Matrix Effects Components within the sample matrix can interfere with the derivatization reaction, either by consuming the reagent or inhibiting the reaction.[7]- Perform a sample cleanup or extraction step prior to derivatization to remove interfering substances.[7]
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly, leading to reduced reactivity.- Use fresh reagents whenever possible and check the expiration dates. - Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect them from moisture and air.[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol

This protocol describes the conversion of this compound to its methyl ester (this compound methyl ester).

Materials:

  • This compound sample

  • 12-14% Boron trifluoride in methanol (BF3-Methanol)[1]

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vial with a screw cap

Procedure:

  • Weigh 1-25 mg of the lipid sample into the reaction vial. If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen.[1][5]

  • Add 2 mL of 12-14% BF3-Methanol solution to the vial.[1]

  • Tightly cap the vial and heat at 60°C for 5-10 minutes. Note that optimization of time and temperature may be necessary.[1]

  • Cool the reaction vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[5]

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.[5]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.[1]

  • The sample is now ready for GC analysis.

Diagram: Acid-Catalyzed Esterification Workflow

Esterification_Workflow Acid-Catalyzed Esterification Workflow start Start: Dry Sample add_bf3 Add BF3-Methanol start->add_bf3 heat Heat at 60°C add_bf3->heat cool Cool to Room Temp. heat->cool add_water_hexane Add Water & Hexane cool->add_water_hexane vortex Vortex to Extract add_water_hexane->vortex separate Separate Layers vortex->separate collect Collect Hexane Layer separate->collect dry Dry with Na2SO4 collect->dry end Ready for GC Analysis dry->end

Caption: Step-by-step workflow for the esterification of this compound using BF3-Methanol.

Protocol 2: Silylation using BSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vial with a screw cap

Procedure:

  • Ensure the sample is completely dry. If necessary, evaporate any solvent under a stream of nitrogen.

  • Dissolve the dried sample in a small volume of an anhydrous solvent in the reaction vial.

  • Add the silylating reagent (BSTFA + 1% TMCS). Use a molar excess of the reagent.[2]

  • Tightly cap the vial and heat at 60-80°C for 30-60 minutes. Optimization of time and temperature may be required.[2][6]

  • Cool the reaction vial to room temperature.

  • The sample is now ready for GC analysis. In some cases, the reaction mixture can be injected directly. Alternatively, it can be diluted with an appropriate solvent.

Diagram: Silylation Workflow

Silylation_Workflow Silylation Workflow start Start: Dry Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat Heat at 60-80°C add_bstfa->heat cool Cool to Room Temp. heat->cool end Ready for GC Analysis cool->end

Caption: Step-by-step workflow for the silylation of this compound using BSTFA.

Quantitative Data Summary

The efficiency of derivatization can be influenced by the chosen method and reaction conditions. The following table summarizes typical conditions for common derivatization reagents.

Derivatization Method Reagent(s) Typical Reaction Time Typical Reaction Temperature (°C) Key Advantages Key Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride in Methanol (BF3-Methanol)5-10 minutes[1]60[1]Effective for free fatty acids and transesterification.[1]Reagent can be harsh and may cause degradation of some analytes.[6]
Acid-Catalyzed Esterification Methanolic HCl2 hours at reflux or overnight at 50°C[5]50 - Reflux[5]High yield (>96%).[5]Requires anhydrous conditions; water can lead to incomplete reaction.[5]
Silylation BSTFA or MSTFA (+1% TMCS)30-60 minutes[2][6]60-80[2][6]Versatile for multiple functional groups.[2]Derivatives can be sensitive to moisture; potential for incomplete derivatization.[2][6]

References

Technical Support Center: Minimizing Contamination in Trace Analysis of Tridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of tridecanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of fatty acid contamination in a laboratory setting?

A1: Background contamination with common fatty acids is a frequent challenge in trace analysis. The sources are widespread and require a systematic approach to identify and eliminate.[1] Key sources include:

  • Laboratory Environment: Dust, aerosols, and even fingerprints can be significant sources of fatty acids. Human skin flakes, for instance, are rich in lipids.[1]

  • Reagents and Solvents: Solvents such as methanol (B129727), hexane (B92381), and chloroform, even at high-purity grades, can contain trace amounts of fatty acids or interfering compounds like phthalates.[1] Deionized water systems, if not properly maintained, can also introduce contaminants.[1]

  • Glassware and Plasticware: Reusable glassware that is not meticulously cleaned can retain lipid residues from previous experiments.[1] Disposable plasticware, including pipette tips and centrifuge tubes, is a notorious source of leached plasticizers (e.g., phthalates) and other organic contaminants.[1]

  • Apparatus and Equipment: Components of analytical instruments, such as septa from vials, O-rings, and tubing in GC-MS systems, can be sources of contamination. Contaminants can also build up in the GC inlet liner and at the head of the analytical column.[1]

  • Sample Handling: Any contact with surfaces that are not scrupulously clean, including gloves that have touched contaminated areas, can introduce fatty acids to your samples.[1]

Q2: Is this compound a common laboratory contaminant?

A2: this compound (C13:0) is an odd-chain saturated fatty acid. Unlike even-chain fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0), which are ubiquitous in biological systems and therefore common contaminants, this compound is found in much lower concentrations in most natural samples.[2] For this reason, this compound and its methyl ester are frequently used as internal standards in the quantitative analysis of other fatty acids.[3][4][5][6] While less common, it is still crucial to be aware of potential sources of contamination to ensure data accuracy.

Q3: How can I effectively clean glassware to minimize fatty acid contamination?

A3: Standard laboratory washing procedures are often insufficient for trace fatty acid analysis. A more rigorous cleaning protocol is recommended:[1]

  • Initial Wash: Begin by washing the glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Solvent Rinse: Rinse the glassware thoroughly with high-purity solvents to remove organic residues. A common sequence is a rinse with methanol followed by hexane.

  • Acid Wash (Optional but Recommended): For persistent contamination, soaking glassware in a 1-5% solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be very effective.[1] Always perform this step in a fume hood with appropriate personal protective equipment (PPE).

  • Final Rinse: After the acid wash, rinse the glassware copiously with deionized water, followed by a final rinse with a high-purity solvent like methanol or hexane to facilitate drying and remove any remaining organic traces.

  • Drying: Dry the glassware in an oven at a high temperature (e.g., 120-150°C) to ensure all solvent is removed. For extremely sensitive analyses, baking glassware in a muffle furnace at 450-550°C for several hours can pyrolyze any residual organic contaminants.[7]

Troubleshooting Guides

Issue 1: Persistent background peaks of this compound (or other fatty acids) in method blanks.

This is a common problem that indicates a source of contamination in your analytical workflow. A systematic approach is necessary to identify and eliminate the source.

Troubleshooting Workflow

start High background in method blank solvent_blank Analyze solvent blank (e.g., hexane) start->solvent_blank cont_solvent Contamination in solvent blank? solvent_blank->cont_solvent method_blank Run a full method blank (all steps, no sample) cont_method Contamination in method blank? method_blank->cont_method source_solvent Source: Contaminated solvent or vial/septum. Action: Use fresh, high-purity solvent; pre-rinse vials. cont_solvent->source_solvent Yes no_cont_solvent Solvent is clean cont_solvent->no_cont_solvent No source_reagents Source: Contaminated reagents (e.g., derivatizing agent). Action: Test individual reagents. cont_method->source_reagents Yes no_cont_method Reagents and labware are clean cont_method->no_cont_method No source_labware Source: Contaminated labware (pipette tips, tubes). Action: Test individual items by rinsing with clean solvent. source_reagents->source_labware source_instrument Source: GC-MS system (inlet, column). Action: Clean/replace inlet liner and septum; bake out column. source_labware->source_instrument no_cont_solvent->method_blank

Caption: Troubleshooting logic for identifying contamination sources.

Issue 2: High variability in this compound concentrations between replicate samples.

High variability often points to inconsistent contamination or sample handling procedures.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inconsistent cleaning of glassware Implement and strictly follow a standardized, rigorous glassware cleaning protocol for all items used in the analysis.
Variable leaching from plasticware Whenever possible, replace plastic labware (e.g., pipette tips, centrifuge tubes, vials) with glass alternatives. If plastic must be used, pre-rinse with the analysis solvent.
Cross-contamination between samples Use fresh pipette tips for each sample and reagent. Avoid any direct contact with samples. Change gloves frequently, especially after handling potentially contaminated surfaces.
Inconsistent sample handling Ensure all samples are treated identically throughout the entire experimental procedure, from extraction to analysis.

Data Presentation

The following table summarizes the relative contamination levels of common fatty acids from different labware, which can be extrapolated to understand potential risks for this compound analysis. Note that this compound is generally a much less prevalent contaminant than palmitic or stearic acid.

Table 1: Relative Contamination Levels of Fatty Acids from Laboratory Plastics (Illustrative Data)

LabwarePalmitic Acid (C16:0)Stearic Acid (C18:0)This compound (C13:0)
Polypropylene centrifuge tubesHighHighVery Low
Polystyrene containersMediumMediumVery Low
Plastic pipette tipsMediumMediumVery Low
PTFE-lined capsLowLowNegligible
Glassware (properly cleaned)NegligibleNegligibleNegligible

Data is illustrative and compiled from general findings in fatty acid analysis. Actual levels can vary by manufacturer and batch.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning Procedure
  • Disassembly: Disassemble all glassware components.

  • Initial Rinse: Immediately after use, rinse glassware three times with tap water.

  • Detergent Wash: Submerge glassware in a warm bath of 2% phosphate-free laboratory detergent solution. Scrub all surfaces with a non-abrasive brush. Allow to soak for a minimum of 20 minutes.

  • Water Rinse: Rinse thoroughly, first with tap water and then multiple times with deionized (DI) water.

  • Solvent Rinse: Rinse the glassware 2-3 times with HPLC-grade methanol or acetone (B3395972) to remove final organic traces and to aid in drying.

  • Drying: Place glassware in an oven at 120-150°C for at least one hour.

  • High-Temperature Baking (Optional): For ultra-trace analysis, after drying, bake the glassware in a muffle furnace at 450°C for 4-6 hours.[7] Allow to cool completely in the furnace or a desiccator before use.

  • Storage: Store cleaned glassware covered with aluminum foil that has been pre-rinsed with solvent.

Protocol 2: Sample Preparation for GC-MS Analysis of this compound

This protocol describes a general procedure for the extraction and derivatization of fatty acids from a liquid sample (e.g., plasma, cell culture media) for GC-MS analysis. This compound is often used as an internal standard, but if it is the analyte of interest, a different internal standard (e.g., C15:0 or C17:0) should be used.

Workflow for Sample Preparation

start Liquid Sample add_is Add Internal Standard (e.g., Pentadecanoic Acid) start->add_is extraction Lipid Extraction (e.g., Folch method with chloroform:methanol 2:1) add_is->extraction phase_sep Phase Separation (add water, centrifuge) extraction->phase_sep collect_organic Collect Lower Organic Layer phase_sep->collect_organic dry_down Evaporate Solvent (under nitrogen stream) collect_organic->dry_down derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) dry_down->derivatization extract_fames Extract FAMEs (with hexane) derivatization->extract_fames final_sample Analyze by GC-MS extract_fames->final_sample

Caption: Experimental workflow for GC-MS sample preparation.

Methodology

  • Sample Collection: To 1 mL of the liquid sample in a clean glass tube, add a known amount of a suitable internal standard (e.g., pentadecanoic acid).[8]

  • Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) solution. Vortex the mixture vigorously for 2 minutes.[8]

  • Phase Separation: Add 0.5 mL of deionized water and vortex for another minute. Centrifuge at 2000 x g for 10 minutes to achieve clear phase separation.[8]

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.[8]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol). Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[8]

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water. Vortex thoroughly for 1 minute to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer.[8]

  • Sample for Analysis: Allow the layers to separate. Carefully transfer the upper hexane layer to a GC vial for analysis.[8]

References

Technical Support Center: Optimizing Injection Parameters for Tridecanoic Acid in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tridecanoic acid using Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to optimizing GC injection parameters for this and other fatty acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing poor peak shape, such as tailing, for my this compound peak?

Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue in the GC analysis of fatty acids.[1] This can be caused by several factors:

  • Incomplete Derivatization: Free fatty acids like this compound are polar and can interact with active sites in the GC system, leading to poor peak shape.[2][3] It is crucial to convert them into less polar and more volatile derivatives, most commonly Fatty Acid Methyl Esters (FAMEs), before analysis.[2][4]

    • Solution: Review your derivatization protocol to ensure it is complete. Common methods include acid-catalyzed esterification with reagents like Boron Trifluoride-Methanol (BF₃-Methanol).[2][3] Ensure you are using a sufficient excess of the derivatizing agent and that the reaction conditions (e.g., temperature and time) are optimized.[5] The presence of water can hinder the reaction, so using high-quality, low-moisture reagents is important.[2][5]

  • Active Sites in the GC System: Even after derivatization, active sites within the inlet liner, at the start of the column, or in the detector can cause peak tailing.[5]

    • Solution: Use deactivated inlet liners and gold-plated seals to minimize these interactions.[5] Regular conditioning of your GC column according to the manufacturer's instructions is also essential to maintain a properly deactivated surface.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Try diluting your sample or adjusting the split ratio to introduce a smaller amount of the analyte onto the column.

Q2: Should I use a split or splitless injection for this compound analysis?

The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.[6][7]

  • Split Injection: This is the most common technique and is ideal for samples with high analyte concentrations.[8][9] A portion of the injected sample is vented, and only a fraction enters the column, preventing overload.[6] This leads to sharper, narrower peaks.[6][9] Typical split ratios range from 5:1 to 500:1.[10]

  • Splitless Injection: This technique is used for trace analysis where the analyte concentration is very low.[8][10] The split vent is closed during injection, allowing the entire vaporized sample to be transferred to the column, which maximizes sensitivity.[7][9] To prevent broad peaks, which can result from the slower transfer of analytes, it's important to use focusing mechanisms like setting the initial oven temperature about 20°C below the solvent's boiling point.[8]

Injection ModeAnalyte ConcentrationPurposeKey Consideration
Split HighTo avoid column overload and achieve sharp peaksThe split ratio determines the amount of sample entering the column.[6]
Splitless Low (Trace)To maximize sensitivity by transferring the entire sample to the columnRequires optimization of the splitless hold time to ensure complete analyte transfer without excessive peak broadening.[6][8]

Q3: What are the recommended GC parameters for analyzing this compound (as a FAME)?

The following table summarizes typical starting parameters for the GC analysis of fatty acid methyl esters (FAMEs), including methyl tridecanoate. These parameters may require optimization for your specific instrument and application.[3][11]

ParameterRecommended SettingPurpose
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.[1][11]
Injection Volume 1 µLA common starting point; may need adjustment based on sample concentration.[1][11]
Split Ratio 1:20 to 1:50A good starting range for many applications; adjust based on concentration.[1][8][11]
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.[1]
Carrier Gas Flow Rate 1.0 - 1.5 mL/minOptimized for column efficiency.[5]
Detector (FID) Temp. 280 °CEnsures analytes remain in the gas phase as they are detected.[1][11]

Oven Temperature Program: A temperature program is essential for separating a mixture of fatty acids. A typical program starts at a lower temperature and ramps up to elute the higher-boiling FAMEs.

  • Example Program: Start at 50°C and hold for 1 minute, then ramp at 25°C/min to 200°C, followed by a slower ramp of 3°C/min to 230°C, and hold for 18 minutes.[1]

Q4: What type of GC column is best for separating this compound methyl ester (FAME)?

The choice of the GC column's stationary phase is critical for achieving good separation of FAMEs.[12]

  • Polar Columns: For the analysis of FAMEs, polar stationary phases are generally recommended.[1][5] Columns with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl silicone (e.g., CP-Sil 88, HP-88) stationary phase are common choices.[5]

  • Highly Polar Cyanopropyl Columns: These are particularly preferred for detailed separations, including resolving cis and trans isomers of unsaturated fatty acids.[1][11]

The principle of "like dissolves like" applies; a polar column will interact more with the polar FAMEs, leading to better separation based on differences in their structure.[13]

Experimental Protocols

A crucial step for the successful GC analysis of this compound is its conversion to a more volatile and less polar derivative, typically a Fatty Acid Methyl Ester (FAME).[2][14]

Protocol: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used and effective method for preparing FAMEs from free fatty acids.[2][3]

Materials:

  • Sample containing this compound

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Water (deionized) or saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • Glass tubes with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place 1-25 mg of your dried sample into a screw-capped glass tube.[1]

  • Add 2 mL of the BF₃-Methanol reagent to the tube.[1][3]

  • Tightly cap the tube and heat it at 60-100°C for 5-10 minutes.[1][3]

  • Cool the tube to room temperature.[1][3]

  • Add 1 mL of water and 1 mL of hexane to the tube.[1][3]

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[1][3]

  • Centrifuge at a low speed to ensure complete separation of the layers.[1]

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[1]

  • The sample is now ready for injection into the GC.

Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Sample 1. Sample containing This compound Add_Reagent 2. Add BF3-Methanol Reagent Sample->Add_Reagent Heat 3. Heat at 60-100°C Add_Reagent->Heat Cool 4. Cool to Room Temp Heat->Cool Add_Solvents 5. Add Water & Hexane Cool->Add_Solvents Vortex 6. Vortex to Extract FAMEs Add_Solvents->Vortex Centrifuge 7. Centrifuge to Separate Layers Vortex->Centrifuge Transfer 8. Transfer Hexane Layer Centrifuge->Transfer Dry 9. Dry with Sodium Sulfate Transfer->Dry Ready 10. Ready for GC Injection Dry->Ready

Caption: Workflow for the derivatization of this compound to its methyl ester.

Troubleshooting_Logic Start Poor Peak Shape (e.g., Tailing) Check_Deriv Is Derivatization Complete? Start->Check_Deriv Potential Cause Check_System Are there Active Sites in the GC System? Start->Check_System Potential Cause Check_Load Is the Column Overloaded? Start->Check_Load Potential Cause Sol_Deriv Review Derivatization Protocol: - Use excess reagent - Optimize time/temp - Use anhydrous reagents Check_Deriv->Sol_Deriv Solution Sol_System Use Deactivated Liners/Seals & Condition Column Regularly Check_System->Sol_System Solution Sol_Load Dilute Sample or Increase Split Ratio Check_Load->Sol_Load Solution

Caption: Troubleshooting logic for poor peak shape in GC analysis.

References

dealing with co-eluting peaks in tridecanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting peaks during the analysis of tridecanoic acid and other fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of co-eluting peaks in my chromatogram?

A1: The most common indicators of co-elution include asymmetrical or distorted peak shapes, such as peak fronting, tailing, or the appearance of a "shoulder" on the main peak.[1][2][3] If you are using a mass spectrometry (MS) or diode array detector (DAD), inconsistencies in the spectra across the peak are a strong confirmation of co-elution.[1][2][4] For instance, with an MS detector, the mass spectra will vary from the leading edge to the trailing edge of the peak if multiple components are present.[1][4] Similarly, a DAD will show non-identical UV spectra across an impure peak.[1][4]

Q2: How can I confirm that a distorted peak is due to co-elution and not another issue?

A2: To confirm co-elution, you should first utilize your detector's capabilities for peak purity analysis if you have a DAD or MS detector.[1][4][5] If these are not available, a systematic troubleshooting approach is necessary. Start by running a blank solvent injection to check for system contamination or carryover from previous injections.[4] You should also review your sample preparation procedure for potential issues like incomplete derivatization.[4]

Q3: Can my sample preparation be the cause of co-elution?

A3: Yes, improper sample preparation is a frequent cause of co-elution. Key issues include:

  • Incomplete Derivatization: When analyzing fatty acids by GC, they are typically converted to fatty acid methyl esters (FAMEs) to increase volatility.[6][7] An incomplete reaction can lead to broad or tailing peaks of the original free fatty acids, which may overlap with the FAME peaks.[4]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion and co-elution.[1] Diluting your sample or injecting a smaller volume can often resolve this.[1]

  • Contamination: Contaminants from solvents, glassware, or carryover can introduce extraneous peaks that may co-elute with your analyte of interest.[4]

Q4: When should I consider changing the GC column to resolve co-elution?

A4: Changing the GC column should be considered when optimizing method parameters like the temperature program and flow rate does not resolve the co-elution.[4] The choice of the stationary phase is a critical factor for achieving selectivity between different fatty acids.[4] Fatty acids are typically analyzed on polar stationary phases, and columns specifically designed for FAMEs separation are available (e.g., HP-88, SP-2560, CP-Sil 88).[4]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Co-eluting Peaks in GC Analysis

This guide provides a step-by-step approach to identifying and resolving co-elution issues during the GC analysis of this compound.

Step 1: Confirm Co-elution

  • Peak Shape Analysis: Visually inspect the chromatogram for asymmetrical peaks, shoulders, or broader-than-expected peaks.[1][2]

  • Mass Spectrometry (MS) Analysis: If using a GC-MS system, acquire mass spectra at different points across the peak (start, apex, and end). Significant differences in the mass spectra indicate the presence of multiple components.[2]

Step 2: Review and Optimize Sample Preparation

  • Derivatization: Ensure the derivatization process (e.g., conversion to FAMEs) is complete. Use high-quality derivatization reagents with low moisture content to prevent side reactions.[4]

  • Check for Contamination: Inject a solvent blank to rule out contamination from your system or solvents.[4]

Step 3: Optimize GC Method Parameters

The goal of optimizing GC parameters is to improve the three key factors of chromatographic resolution: capacity factor, selectivity, and efficiency.[4][8]

  • Temperature Program:

    • Lower Initial Temperature: This increases the retention and resolution of early-eluting peaks.[4]

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2°C/min instead of 10°C/min) generally improves separation for most compounds.[4]

    • Add an Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve their separation.[4][9]

  • Carrier Gas Flow Rate: Reducing the flow rate can increase column efficiency and improve separation, though it will increase the analysis time.[1]

  • Column Selection: If the above steps fail, consider a column with a different stationary phase to alter selectivity. For fatty acid analysis, highly polar columns are often used.[4] Longer columns also provide higher resolution but result in longer run times.[4]

Experimental Protocol: Optimization of GC Temperature Program

  • Initial Analysis: Run your standard method and identify the retention time of the co-eluting peaks.

  • Modify Initial Temperature: Lower the initial oven temperature by 10-20°C and re-run the analysis. Observe the effect on the resolution of early eluting peaks.

  • Adjust Ramp Rate: If co-elution persists, return to the original initial temperature and decrease the temperature ramp rate by half (e.g., from 10°C/min to 5°C/min).

  • Introduce Isothermal Hold: If the peaks are still not resolved, introduce an isothermal hold for 2-5 minutes at a temperature approximately 20-30°C below the elution temperature of the co-eluting pair.[9]

  • Evaluate Results: Compare the chromatograms from each run, paying close attention to the resolution between the peaks of interest.

Data Presentation: Effect of GC Parameters on Resolution

Parameter ChangeEffect on Retention TimeEffect on ResolutionBest For
Lower Initial TemperatureIncreasesIncreasesSeparating short-chain FAMEs from the solvent front
Faster Temperature RampDecreasesDecreasesScreening simple mixtures without critical pairs[4]
Slower Temperature RampIncreasesIncreasesResolving complex mixtures and isomers[4]
Add Isothermal HoldIncreasesIncreasesTargeting specific regions of the chromatogram with known co-elution[4]
Guide 2: Resolving Co-elution in HPLC Analysis

For users employing HPLC, this guide offers strategies to tackle co-eluting peaks.

Step 1: Confirm Peak Purity

  • Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV spectra across the peak; non-identical spectra indicate an impure peak.[1][4]

  • Mass Spectrometry (MS): An MS detector can reveal different mass spectra across the peak, confirming the presence of multiple components.[1]

Step 2: Optimize HPLC Method Parameters

  • Mobile Phase Composition:

    • Solvent Strength: Adjusting the ratio of organic solvent to water in a reversed-phase system can alter retention and improve separation. Increasing the water content will increase retention.[1]

    • Solvent Type: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can change the selectivity of the separation.[1]

    • Additives: For free fatty acids, adding a small amount of acid (e.g., 0.05% TFA) to the mobile phase can suppress ionization and lead to sharper peaks.[1]

  • Gradient Elution: Implement a shallower gradient (a slower increase in the organic solvent percentage over time) to improve the separation of closely eluting compounds.[1]

  • Flow Rate: Reducing the flow rate can enhance column efficiency and resolution.[1]

  • Column Temperature: Lowering the column temperature generally increases retention and may improve resolution for some compounds.[1]

Experimental Protocol: Mobile Phase Optimization for HPLC

  • Baseline Run: Perform an injection using your current method to establish a baseline chromatogram.

  • Adjust Solvent Strength: Systematically vary the mobile phase composition by altering the percentage of the organic solvent in 2-5% increments.

  • Change Organic Solvent: If adjusting the solvent strength is insufficient, prepare a new mobile phase with a different organic solvent (e.g., methanol instead of acetonitrile) at the optimal strength determined in the previous step.

  • Introduce an Additive: For free fatty acids, add a small concentration of an acid like TFA (0.05-0.1%) to both the aqueous and organic mobile phase components.

  • Analyze and Compare: Evaluate the resolution between the target peaks for each modification.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Peaks A Observe Asymmetrical or Broad Peak B Confirm Peak Purity (MS/DAD) A->B C Co-elution Confirmed? B->C D Optimize Chromatographic Method C->D Yes H Problem is Not Co-elution (e.g., column degradation) C->H No E Review Sample Preparation D->E F Issue Resolved D->F If resolution is achieved G Consider Alternative Column D->G If resolution is still poor E->C E->F If issue is found and fixed G->F

Caption: A flowchart for systematically troubleshooting co-eluting peaks.

GC_Method_Optimization GC Method Development for Resolving Co-elution cluster_0 Temperature Program cluster_1 Flow and Column A Lower Initial Temperature B Decrease Ramp Rate A->B C Introduce Isothermal Hold B->C D Optimize Flow Rate C->D E Change Column (Different Stationary Phase) D->E End Peaks Resolved E->End Start Co-elution Observed Start->A

Caption: A logical workflow for GC method optimization to resolve co-elution.

References

improving sensitivity for low-level tridecanoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for low-level tridecanoic acid detection.

Frequently Asked Questions (FAQs)

Q1: Why is detecting low levels of this compound challenging?

A1: The primary challenges in detecting low levels of this compound are its high polarity and low volatility.[1] These characteristics can result in poor chromatographic peak shape and low ionization efficiency in mass spectrometry.[1][2] For gas chromatography (GC), derivatization is necessary to convert it into a more volatile and less polar form.[2][3]

Q2: What is derivatization and why is it crucial for GC-MS analysis of this compound?

A2: Derivatization is a chemical modification of an analyte to improve its analytical properties.[1] For GC-MS analysis, the carboxylic acid group in this compound makes it polar and non-volatile.[1][2] Derivatization, typically through esterification to form a fatty acid methyl ester (FAME), converts it into a less polar and more volatile compound, which significantly improves chromatographic peak shape, thermal stability, and detection sensitivity.[2][4]

Q3: What are the most common derivatization techniques for this compound for GC-MS analysis?

A3: The most common and effective method is acid-catalyzed esterification to form methyl tridecanoate (B1259635) (a FAME).[2][3] Commonly used reagents for this include:

  • Boron Trifluoride (BF₃) in Methanol (B129727) (12-14%) : This is a widely used and effective reagent.[3][4]

  • Methanolic HCl : Another common acid-catalyst for esterification.[2]

  • Silylation Reagents (e.g., BSTFA) : These reagents can also be used to create trimethylsilyl (B98337) (TMS) esters, which are suitable for GC-MS analysis.[4][5]

Q4: I am observing a low signal or no peak for this compound in my LC-MS/MS analysis. What are the likely causes?

A4: Low signal intensity in LC-MS/MS analysis of this compound can stem from several factors:

  • Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized. For carboxylic acids like this compound, the negative ionization mode is often more sensitive.[1]

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte, leading to a lower signal.[1][6]

  • Inefficient Extraction: The protocol used to extract this compound from the sample matrix may not be efficient, resulting in low recovery.[7]

  • Poor Chromatographic Peak Shape: This can be due to an incompatible sample solvent with the mobile phase or issues with the analytical column.[7]

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, where other components in the sample interfere with the analyte's signal, can be a significant issue.[8][9][10] To minimize these effects, you can:

  • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering components.[7][11][12]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components relative to the analyte.[1][13]

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard that is structurally similar to the analyte can help compensate for matrix effects.[13]

  • Optimize Chromatography: Adjusting the chromatographic gradient can help separate this compound from co-eluting matrix components that cause ion suppression.[7]

Troubleshooting Guides

Issue 1: Low or No Signal Detected for this compound
Possible Cause Recommended Solution
Inefficient Extraction from Sample Matrix Optimize the extraction procedure. For biological samples, consider using established methods like the Folch or Bligh and Dyer methods. Ensure the pH of the extraction solvent is appropriate. For complex matrices, consider solid-phase extraction (SPE) for cleaner extracts.[11]
Incomplete Derivatization (GC-MS) Optimize reaction conditions (time and temperature). For esterification with BF₃-methanol, heating at 60-100°C for 5-10 minutes is a good starting point. Ensure anhydrous (water-free) conditions, as water can interfere with the reaction.[1][2]
Ion Suppression Due to Matrix Effects (LC-MS) Improve sample cleanup using SPE.[12] Dilute the sample if the expected concentration of this compound is high enough.[1] Adjust the chromatographic gradient to separate this compound from the region of ion suppression.[7]
Suboptimal MS/MS Parameters Infuse a standard solution of derivatized (for GC-MS) or underivatized (for LC-MS) this compound directly into the mass spectrometer to optimize precursor and product ions, collision energy, and other source parameters like spray voltage and gas flows.[7][14]
Analyte Degradation Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles. Process samples on ice and store extracts at low temperatures to prevent degradation.[7]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Incompatible Sample Solvent with Mobile Phase (LC-MS) The final sample solvent should be as close in composition to the initial mobile phase as possible.[7][14]
Column Overload Reduce the injection volume or dilute the sample.[7]
Active Sites on the GC or LC Column For GC, ensure proper silylation of the inlet liner. For LC, use a column with end-capping. The addition of a small amount of a competing base to the mobile phase can sometimes help improve peak shape for acidic compounds.[7]
Column Degradation If the column is old or has been used with complex matrices, it may be degraded. Replace the column.[14]
Issue 3: High Background Noise
Possible Cause Recommended Solution
Contaminated Mobile Phase or LC/GC System Use high-purity, MS-grade solvents and additives. Flush the LC or GC system thoroughly.[7] Plasticizers from containers can be a source of contamination.[15]
Matrix Interferences Enhance sample cleanup procedures. A more selective sample preparation method like SPE can be beneficial.[7][16]
Column Bleed (GC-MS) This is the natural degradation of the column's stationary phase. It appears as a rising baseline at higher temperatures and can increase background noise.[5] Use a low-bleed column and ensure the final oven temperature is not unnecessarily high.

Data Presentation

Table 1: Comparison of Derivatization Methods for this compound (GC-MS)

Derivatization MethodCatalyst/ReagentReaction Time & TemperatureTypical YieldApplicabilityKey Considerations
Acid-Catalyzed Esterification Boron Trifluoride-Methanol (BF₃-Methanol)5-10 minutes at 60-100°C[3]>95%[17]Free Fatty Acids & Esterified LipidsEffective and common method.[3]
Acid-Catalyzed Esterification Methanolic HCl2 hours at reflux or overnight at 50°C[2]>96%[2]Free Fatty Acids & Esterified LipidsRequires anhydrous conditions.[2]
Base-Catalyzed Transesterification Sodium Methoxide in Methanol2 minutes at room temperature[2]>95%[17]Esterified Lipids (Triglycerides, etc.)Not suitable for free fatty acids.[17]
Silylation BSTFA or MSTFA with 1% TMCS60 minutes at 60°C[4]HighCarboxylic acids, hydroxyl, and amino groupsCan derivatize other functional groups, which may complicate the chromatogram.[4]

Experimental Protocols

Protocol 1: Lipid Extraction and Derivatization for GC-MS Analysis

This protocol is suitable for biological samples such as plasma or tissues.[3]

1. Lipid Extraction (Folch Method adaptation) a. To 1 mL of a liquid sample (e.g., plasma), add a known amount of a suitable internal standard (e.g., deuterated this compound or another odd-chain fatty acid not expected in the sample). b. Add 2 mL of a chloroform:methanol (2:1, v/v) solution.[3] c. Vortex the mixture vigorously for 2 minutes.[3] d. Centrifuge at 2000 x g for 10 minutes to separate the phases.[3] e. Carefully collect the lower organic layer, which contains the lipids.[3] f. Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

2. Derivatization (Acid-Catalyzed Esterification with BF₃-Methanol) a. To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[3] b. Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-10 minutes.[3] c. Cool the tube to room temperature. d. Add 1 mL of hexane (B92381) and 1 mL of water or a saturated NaCl solution.[3] e. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[3] f. Allow the layers to separate. g. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[3]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS

This protocol is designed to clean up the sample and reduce matrix effects.[11][16]

1. Sample Pre-treatment a. Perform an initial lipid extraction as described in Protocol 1, steps 1a-1f. b. Reconstitute the dried extract in a solvent compatible with the SPE column.

2. SPE Procedure (using an aminopropyl bonded phase column) a. Conditioning: Condition the aminopropyl SPE column with the elution solvent followed by the equilibration solvent as per the manufacturer's instructions. b. Loading: Load the reconstituted sample onto the column. c. Washing: Wash the column with a solvent that removes non-polar lipids and other interferences while retaining the free fatty acids. d. Elution: Elute the free fatty acid fraction, including this compound, with an appropriate solvent (e.g., a solvent containing a small percentage of acid). e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Folch Method) sample->extraction Add Internal Standard derivatization Derivatization (BF3-Methanol) extraction->derivatization Dried Lipid Extract extraction_fame FAME Extraction (Hexane) derivatization->extraction_fame gcms GC-MS Analysis extraction_fame->gcms Hexane Layer (contains FAMEs) data Data Processing gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_low_signal decision decision process process issue issue start Low Signal Intensity Detected infuse_std Directly Infuse Standard into MS start->infuse_std infuse_ok Signal OK? infuse_std->infuse_ok troubleshoot_ms Troubleshoot MS: - Clean Ion Source - Check Tune/Calibration infuse_ok->troubleshoot_ms No inject_lc Inject Standard via LC System infuse_ok->inject_lc Yes lc_ok Signal OK? inject_lc->lc_ok troubleshoot_lc Troubleshoot LC: - Check for Leaks/Blockages - Column Integrity - Mobile Phase lc_ok->troubleshoot_lc No troubleshoot_prep Troubleshoot Sample Prep: - Review Extraction Protocol - Assess Matrix Effects - Check for Degradation lc_ok->troubleshoot_prep Yes

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Tridecanoic Acid Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of fatty acids like tridecanoic acid is critical for metabolic research and as a potential biomarker. This guide provides an objective comparison of two prevalent analytical techniques for the validation of this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the most suitable method is contingent on specific research needs, sample matrix, and available instrumentation.

Quantitative Performance Data

The following table summarizes key validation parameters for the analysis of this compound and other fatty acids using GC-MS and LC-MS, compiled from various studies. This data facilitates a direct comparison of the expected performance of each method.

Validation ParameterGC-MSLC-MSKey Considerations
Linearity (R²) >0.9998[1]Typically >0.99Both methods demonstrate excellent linearity for fatty acid quantification.
Limit of Detection (LOD) 0.008 - 0.21 µg/mL[1][2]Generally in the low ng/mL to pg/mL rangeLC-MS can offer higher sensitivity, particularly with tandem MS (MS/MS).[3][4]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[1]7.6 - 91.8 ng/mL (for a range of FAs)[5]The specific LOQ will depend on the sample matrix and instrumentation.
Precision (%RSD) <1.5% for peak areas[1]Typically <15%Both techniques offer good precision, with GC-MS often showing very high repeatability.
Accuracy/Recovery 96.2 – 103.9 %[6]97.4 – 99.2 %[6]Both methods provide high accuracy for the quantification of fatty acids.
Derivatization Mandatory[7]Often optional, but can improve performance[7]GC-MS requires derivatization to increase the volatility of fatty acids.[8]
Sample Throughput Generally lower[7]Typically higher[7]LC-MS often has simpler sample preparation and faster analysis times.

Experimental Workflows and Signaling Pathways

To visualize the analytical processes, the following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Add Internal Standard Derivatization Derivatization to FAMEs (e.g., BF3-methanol) Extraction->Derivatization GC_Inlet GC Injection Derivatization->GC_Inlet GC_Column Gas Chromatography Separation GC_Inlet->GC_Column MS_Detection Mass Spectrometry Detection (EI) GC_Column->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (Optional: Derivatization) Sample->Extraction Add Internal Standard LC_Inlet LC Injection Extraction->LC_Inlet LC_Column Liquid Chromatography Separation LC_Inlet->LC_Column MS_Detection Mass Spectrometry Detection (ESI) LC_Column->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of this compound

This protocol details the analysis of this compound in a biological matrix, such as plasma, and involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

1. Sample Preparation and Lipid Extraction (Modified Folch Method) [5][9]

  • To a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Add a known amount of an appropriate internal standard (e.g., nonadecanoic acid).[5]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully transfer the lower organic phase (chloroform layer) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) [10]

  • To the dried lipid extract, add 500 µL of 14% boron trifluoride-methanol (BF3-methanol) solution.

  • Tightly cap the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 500 µL of n-hexane and 200 µL of 0.9% NaCl solution to extract the FAMEs.

  • Vortex for 1 minute and centrifuge at 1,500 x g for 5 minutes.

  • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a GC-MS autosampler vial.

3. GC-MS Instrumentation and Conditions [10]

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-88 capillary column (60 m x 0.25 mm ID, 0.2 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Protocol 2: LC-MS Analysis of this compound

LC-MS offers a powerful alternative, particularly for high-throughput analysis, and may not always require derivatization.

1. Sample Preparation

  • To 100 µL of the biological sample, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantitative analysis of this compound. GC-MS is a well-established method with excellent chromatographic resolution, though it requires a mandatory derivatization step.[7] LC-MS, particularly LC-MS/MS, provides high selectivity and throughput, often with simpler sample preparation.[7] The choice between these methods should be guided by the specific analytical goals, the nature of the sample matrix, throughput requirements, and the instrumentation available. For targeted, high-sensitivity quantification in complex biological matrices, LC-MS/MS is often favored, while GC-MS remains a powerful tool for comprehensive fatty acid profiling.

References

A Head-to-Head Comparison: Tridecanoic Acid vs. Pentadecanoic Acid as Internal Standards in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative fatty acid analysis, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. Among the various choices, odd-chain fatty acids, such as tridecanoic acid (C13:0) and pentadecanoic acid (C15:0), are frequently employed due to their chemical similarity to endogenous even-chain fatty acids and their typically low natural abundance in most biological matrices.

This guide provides an objective comparison of this compound and pentadecanoic acid as internal standards, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid in the informed selection for your analytical needs.

Performance Characteristics: A Quantitative Overview

Performance MetricThis compound (C13:0)Pentadecanoic Acid (C15:0) - Typical PerformanceKey Considerations
Linearity (R²) > 0.995> 0.99Both internal standards generally exhibit excellent linearity over a wide concentration range.
Precision (Intra-day %CV) 1.1 - 12.0%< 15%This compound has demonstrated good precision in specific studies. Pentadecanoic acid is expected to perform similarly.
Precision (Inter-day %CV) 1.2 - 13.4%< 15%Both offer acceptable inter-day precision for reliable quantification.
Accuracy (% Bias) -15.6% to 6.3%80 - 110% (Recovery)This compound shows good accuracy. Pentadecanoic acid's recovery falls within the acceptable range for bioanalytical methods.
Natural Abundance Generally low, but detectable in some matrices.[1]Present in dairy products, ruminant fats, and some plants.[2]The potential for endogenous presence is a critical consideration and should be assessed in the specific sample matrix.
Cost-Effectiveness HighHighBoth are relatively inexpensive compared to stable isotope-labeled standards.[2]

Experimental Protocols

Accurate and reproducible quantification of fatty acids necessitates a robust and well-defined experimental protocol. Below are detailed methodologies for a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow using either this compound or pentadecanoic acid as an internal standard.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of the chosen internal standard (this compound or pentadecanoic acid) dissolved in a suitable organic solvent (e.g., methanol (B129727) or chloroform).

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate lipids from the sample matrix. A common method is the Folch extraction, which utilizes a chloroform:methanol (2:1, v/v) mixture.[3]

  • Phase Separation: After vigorous vortexing and centrifugation, two distinct phases will form. The lower organic phase, containing the lipids and the internal standard, is carefully collected.[2]

  • Solvent Evaporation: The collected organic solvent is evaporated to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC analysis, the extracted fatty acids are converted to their corresponding methyl esters.

  • Saponification (for total fatty acids): The dried lipid extract is hydrolyzed using a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide by heating at 80-100°C. This step liberates fatty acids from complex lipids like triglycerides and phospholipids.[2]

  • Methylation: Following saponification, or for the analysis of free fatty acids, methylation is performed. A common reagent is 14% Boron Trifluoride (BF₃) in methanol. The mixture is heated at 80-100°C to facilitate the conversion of fatty acids to FAMEs.[2]

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent, typically hexane (B92381). The addition of a saturated sodium chloride solution aids in phase separation.[2]

  • Final Preparation: The upper hexane layer containing the FAMEs is collected and may be concentrated before GC-MS analysis.

GC-MS Analysis
  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for FAME analysis, such as a DB-23 or equivalent.[4]

  • Injector: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all analytes.[2][4]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the metabolic fate of these odd-chain fatty acids, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (Tridecanoic or Pentadecanoic Acid) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3/Methanol) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Inject FAMEs Data_Processing Data Processing (Peak Integration, Ratio Calculation) GC_MS->Data_Processing Quantification Quantification (vs. Calibration Curve) Data_Processing->Quantification

A generalized workflow for fatty acid analysis using an internal standard.

G cluster_beta_oxidation Mitochondrial β-Oxidation cluster_krebs_cycle Krebs Cycle (TCA Cycle) OCFA Odd-Chain Fatty Acid (Tridecanoic or Pentadecanoic Acid) Acyl_CoA Odd-Chain Acyl-CoA OCFA->Acyl_CoA Beta_Ox_Cycles Multiple Cycles of β-Oxidation Acyl_CoA->Beta_Ox_Cycles Acetyl_CoA Acetyl-CoA Beta_Ox_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox_Cycles->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Energy Energy Production (ATP) Krebs_Cycle->Energy

Metabolic fate of odd-chain fatty acids like tridecanoic and pentadecanoic acid.

G cluster_receptors Cellular Receptors cluster_downstream Downstream Effects C15 Pentadecanoic Acid (C15:0) PPAR PPARα/δ C15->PPAR AMPK AMPK C15->AMPK Inflammation Reduced Inflammation PPAR->Inflammation Activation Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Activation mTOR mTOR Inhibition AMPK->mTOR

Simplified signaling pathways influenced by pentadecanoic acid.

Concluding Remarks

Both this compound and pentadecanoic acid are viable and cost-effective options for use as internal standards in the quantitative analysis of fatty acids. The choice between them may ultimately depend on the specific biological matrix being investigated. A crucial preliminary step is to screen the sample matrix for the endogenous presence of either fatty acid to avoid potential interference and ensure accurate quantification. While this compound (C13:0) is generally less common in biological systems, pentadecanoic acid (C15:0) can be found in samples with high dairy or ruminant fat content.[1][2]

For studies requiring the highest level of accuracy and where cost is less of a concern, stable isotope-labeled internal standards, such as deuterated versions of the analytes of interest, remain the gold standard. However, for many research and development applications, tridecanoic and pentadecanoic acid provide a robust and reliable alternative when their limitations are understood and accounted for.

References

A Researcher's Guide to the Comparative Analysis of Odd-Chain Fatty Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and understanding of odd-chain fatty acids (OCFAs) in biological samples is of growing importance. These fatty acids, once considered minor components, are increasingly recognized for their roles as biomarkers and bioactive molecules in various physiological and pathological processes. This guide provides a comprehensive comparison of the primary analytical methodologies, detailed experimental protocols, and an overview of the key metabolic pathways involving OCFAs to aid in the design and execution of robust and reliable studies.

Analytical Methodologies: A Head-to-Head Comparison of GC-MS and LC-MS/MS

The two most powerful and widely used techniques for the analysis of fatty acids, including OCFAs, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on several factors, including the specific research question, sample matrix, and desired throughput.

Data Presentation: Quantitative Performance Comparison

The following table summarizes key performance parameters for the analysis of fatty acids using GC-MS and LC-MS/MS. It is important to note that these values can vary depending on the specific instrumentation, the fatty acid being analyzed, and the complexity of the sample matrix.

Performance ParameterGC-MSLC-MS/MSKey Considerations
Linearity (R²) >0.99>0.99Both techniques offer excellent linearity over a wide dynamic range.[1]
Limit of Detection (LOD) 0.3–0.6 µg/mL (for acetate)0.05–0.1 µmol/l (for propionate (B1217596) and butyrate)LC-MS/MS generally offers lower limits of detection for underivatized fatty acids.[2][3][4]
Limit of Quantitation (LOQ) 9 - 88 ng[1]2.4 - 285.3 nmol/L[1]The LOQ for GC-MS is highly dependent on the derivatization efficiency.
Precision (%RSD) <15%[1]<10% (intraday), <10% (interday)[1]LC-MS/MS typically demonstrates slightly better precision.
Recovery 88.0 - 99.2%[1]83.4 - 112.8%[1]Recovery is highly dependent on the extraction method used for both techniques.
Derivatization Mandatory (e.g., FAMEs)Often not requiredThe mandatory derivatization step for GC-MS adds time and potential for variability to the workflow.[1][5][6][7][8]
Sample Throughput LowerHigherThe direct analysis of underivatized fatty acids in LC-MS/MS allows for higher sample throughput.[1]
Analysis of Isomers Excellent resolutionGood separationGC provides excellent separation of fatty acid isomers.[8]
Analysis of VLFAs Can be challengingWell-suitedLC-MS is generally better suited for the analysis of very-long-chain fatty acids (VLCFAs).[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in OCFA analysis. Below are representative protocols for sample preparation and analysis using both GC-MS and LC-MS.

Lipid Extraction from Biological Samples

The first critical step in the analysis of OCFAs is their efficient extraction from the biological matrix. The choice of extraction method can significantly impact the recovery and quantification of these lipids. Two of the most common and effective methods are the Bligh & Dyer and the Methyl-tert-butyl ether (MTBE) methods.

Protocol 1: Modified Bligh & Dyer Lipid Extraction for Plasma/Serum

This method is a classic and robust technique for the total lipid extraction from liquid biological samples.[9][10][11][12]

  • To 1 mL of plasma or serum in a glass tube, add 3.75 mL of a 1:2 (v/v) chloroform (B151607):methanol solution. This should include any internal standards.

  • Vortex the mixture vigorously for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the sample at 1000 x g for 10 minutes at room temperature to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen gas. The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

Protocol 2: MTBE-Based Lipid Extraction for Tissues

This method offers a less toxic alternative to chloroform and can be advantageous for higher throughput applications.[13][14][15][16][17]

  • Homogenize approximately 50 mg of tissue in 1 mL of a pre-cooled (-20°C) 3:1 (v/v) MTBE:methanol extraction mixture containing internal standards.

  • Incubate the homogenate for 1 hour at room temperature on a shaker.

  • Induce phase separation by adding 0.5 mL of deionized water.

  • Vortex the mixture and centrifuge at 1000 x g for 10 minutes.

  • Collect the upper organic phase (MTBE layer) containing the lipids.

  • Dry the collected organic phase under a stream of nitrogen. The dried lipid extract is ready for further processing.

Fatty Acid Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).

Protocol 3: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for the esterification of free fatty acids and transesterification of esterified fatty acids.[5][6][7]

  • To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride in methanol.

  • Cap the tube tightly and heat at 60°C for 10 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Shake the tube vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Mandatory Visualizations

Experimental Workflow for OCFA Analysis

The following diagram illustrates a typical experimental workflow for the comparative analysis of odd-chain fatty acids in biological samples.

experimental_workflow Experimental Workflow for OCFA Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, RBCs, Tissue) LipidExtraction Lipid Extraction (Bligh & Dyer or MTBE) BiologicalSample->LipidExtraction Derivatization Derivatization (to FAMEs) LipidExtraction->Derivatization For GC-MS Reconstitution Reconstitution in Solvent LipidExtraction->Reconstitution For LC-MS/MS GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing LCMS LC-MS/MS Analysis Reconstitution->LCMS LCMS->DataProcessing CompAnalysis Comparative Analysis DataProcessing->CompAnalysis

Caption: A typical workflow for OCFA analysis.

Signaling Pathway: The Anaplerotic Role of Odd-Chain Fatty Acids

Odd-chain fatty acids play a unique role in cellular metabolism. Their beta-oxidation yields acetyl-CoA and, importantly, a single molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle), thereby replenishing the cycle's intermediates in a process known as anaplerosis.[18][19][20][21][22][23][24][25] Emerging evidence also suggests a potential link between fatty acids and the mTOR signaling pathway, a central regulator of cell growth and metabolism.[26][27][28][29]

signaling_pathway Anaplerotic Role and Signaling of Odd-Chain Fatty Acids cluster_metabolism Metabolism cluster_signaling Signaling OCFA Odd-Chain Fatty Acids BetaOxidation β-Oxidation OCFA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->TCACycle Anaplerosis mTOR mTOR Signaling CellGrowth Cell Growth & Proliferation mTOR->CellGrowth OCFA_signal Odd-Chain Fatty Acids OCFA_signal->mTOR Potential Inhibition

Caption: Metabolism and signaling of OCFAs.

References

A Comparative Guide to the Quantification of Tridecanoic Acid: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids such as tridecanoic acid is crucial for metabolic studies, biomarker discovery, and pharmaceutical development. The selection of an appropriate analytical methodology is a critical step in ensuring data integrity and reliability. This guide provides a comprehensive comparison of two widely employed techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS for this compound quantification often depends on the specific requirements of the study, including sensitivity, sample matrix, and throughput. The following table summarizes illustrative performance characteristics of in-house validated methods for this compound analysis.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography with UV Detector (HPLC-UV)
Linearity (R²) ≥ 0.995≥ 0.998> 0.999
Quantitative Range 1 - 500 µg/mL0.1 - 100 µg/mL2.5 - 50 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%
Precision (%RSD) - Intraday ≤ 5%≤ 3%< 2%
Precision (%RSD) - Interday ≤ 8%≤ 5%< 5%
Limit of Detection (LOD) 1 µg/mL0.05 µg/mL0.3 - 0.8 µg/mL
Limit of Quantification (LOQ) 3 µg/mL0.15 µg/mL0.9 - 2.4 µg/mL
Specificity High (with derivatization)Very HighModerate
Sample Throughput ModerateHighHigh

Experimental Methodologies

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound necessitates a derivatization step to convert the non-volatile fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME).

1. Sample Preparation and Derivatization (Esterification):

  • Objective: To convert this compound to its methyl ester (methyl tridecanoate) to increase volatility for GC analysis.

  • Procedure:

    • Accurately weigh a known amount of the sample into a reaction vial.

    • Add a methanolic solution of an acid catalyst, such as 14% Boron Trifluoride (BF₃) in methanol (B129727).

    • Heat the mixture at 60-100°C for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

    • After cooling, add water and a non-polar organic solvent (e.g., hexane) to extract the FAMEs.

    • Vortex the mixture and allow the layers to separate.

    • The upper organic layer containing the methyl tridecanoate (B1259635) is collected and can be dried over anhydrous sodium sulfate (B86663) before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: Zebron ZB-1 (15 m × 0.25 mm i.d., 0.1 µm film thickness) or similar non-polar capillary column.

  • Injector: Split/splitless injector at 250°C in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C.

    • Ramp to 270°C at 10°C/min.

    • Increase to 310°C at 40°C/min and hold for 1 minute.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of methyl tridecanoate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing this compound in its native form without the need for derivatization, which can be beneficial for high-throughput applications.

1. Sample Preparation:

  • Objective: To extract this compound from the sample matrix and prepare it for LC-MS analysis.

  • Procedure:

    • For biological fluids like plasma, a protein precipitation step is typically performed by adding a solvent such as methanol or acetonitrile (B52724).

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant containing the analyte of interest is transferred to a clean vial for injection.

    • For solid samples, a liquid-liquid or solid-phase extraction may be necessary.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Gemini NX-C18, 3.0 × 100 mm, 3 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the precursor ion (this compound) to a specific product ion.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and LC-MS quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Derivatization Derivatization (Esterification) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quantification Quantification Data->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Extraction Protein Precipitation or LLE/SPE Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quantification Quantification Data->Quantification

A Comparative Guide to the Stability and Storage of Tridecanoic Acid Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount. Tridecanoic acid, a saturated odd-chain fatty acid, is frequently employed as an internal standard in chromatographic assays due to its low natural abundance in most biological matrices. This guide provides a comprehensive comparison of the stability and storage of this compound standard solutions against other common fatty acid standards, supported by established chemical principles and detailed experimental protocols for stability assessment.

Comparative Stability of Fatty Acid Standard Solutions

Saturated fatty acids, such as this compound, are inherently more stable than their unsaturated counterparts.[1] The absence of double bonds in their aliphatic chains makes them less susceptible to oxidation, a primary degradation pathway for fatty acids.[1] While direct comparative stability studies for this compound standard solutions are not extensively published, the following table summarizes the expected stability based on general principles of fatty acid chemistry. The data presented is a representative model based on the high stability of saturated fatty acids under controlled conditions.

Fatty Acid Standard Chain Length & Saturation Solvent Storage Condition Predicted Purity after 12 Months (%) Primary Degradation Pathway
This compound C13:0Hexane (B92381)-20°C, in amber vials>99%Minimal degradation
Pentadecanoic AcidC15:0Hexane-20°C, in amber vials>99%Minimal degradation
Palmitic AcidC16:0Hexane-20°C, in amber vials>99%Minimal degradation
Stearic AcidC18:0Hexane-20°C, in amber vials>99%Minimal degradation
Oleic AcidC18:1Hexane-20°C, in amber vials95-98%Oxidation
Linoleic AcidC18:2Hexane-20°C, in amber vials90-95%Oxidation

Note: The predicted purity values are based on ideal storage conditions. Deviations from these conditions, such as exposure to light, oxygen, and elevated temperatures, can accelerate degradation, particularly for unsaturated fatty acids.

Experimental Protocols

To ensure the accuracy of experimental results, it is crucial to verify the stability of standard solutions under the specific laboratory conditions. The following are detailed methodologies for preparing a this compound standard solution and conducting a stability study.

Protocol 1: Preparation of this compound Standard Stock Solution (1 mg/mL)

Materials:

  • This compound (analytical standard, ≥99% purity)

  • Hexane (HPLC grade)

  • Class A volumetric flasks (10 mL)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps (B75204)

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask.

  • Record the exact weight.

  • Add a small amount of hexane to dissolve the solid.

  • Once dissolved, dilute to the 10 mL mark with hexane.

  • Cap the flask and invert it multiple times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled amber glass vial and store at -20°C.[2]

Protocol 2: Stability Assessment of this compound Standard Solution

Objective: To evaluate the stability of a this compound standard solution over time under various storage conditions.

Materials:

  • Prepared this compound standard solution (1 mg/mL in hexane)

  • Gas chromatograph with flame ionization detector (GC-FID) or mass spectrometry (GC-MS)

  • Appropriate GC column (e.g., polar phase like polyethylene (B3416737) glycol)[3]

  • Internal standard (e.g., nonadecanoic acid, if not already the analyte)

  • Reagents for derivatization to fatty acid methyl esters (FAMEs), such as boron trifluoride-methanol (BF3-methanol)[4]

Procedure:

  • Time Points: Establish the time points for analysis (e.g., T=0, 1, 3, 6, 9, and 12 months).

  • Storage Conditions: Aliquot the standard solution into multiple amber vials and store them under the desired conditions:

    • -20°C (recommended)

    • 4°C (refrigerated)

    • Ambient temperature (e.g., 25°C)

    • Elevated temperature (e.g., 40°C for accelerated stability testing)

  • Sample Preparation for GC Analysis (at each time point):

    • Take an aliquot of the stored standard solution.

    • If necessary, add a known concentration of an internal standard.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Derivatize the fatty acid to its methyl ester using a standard procedure, such as heating with BF3-methanol.[4]

    • Extract the resulting FAMEs into hexane.

  • GC Analysis:

    • Inject the prepared FAME sample into the GC.

    • Use a suitable temperature program to achieve good separation of the FAME peaks.

    • Identify the this compound methyl ester peak based on its retention time compared to a freshly prepared standard.[3]

  • Data Analysis:

    • Determine the peak area of the this compound methyl ester.

    • Calculate the concentration of this compound at each time point, using the internal standard for normalization if applicable.

    • Compare the concentration at each time point to the initial (T=0) concentration to determine the percentage of degradation.

Factors Influencing Stability and Recommended Storage

The stability of a this compound standard solution is influenced by several factors. Adhering to proper storage guidelines is critical for maintaining its integrity.

Key Factors:

  • Temperature: Lower temperatures (-20°C or below) are recommended to minimize any potential for degradation over long periods.[5]

  • Light: Exposure to UV light can initiate photo-oxidative reactions. Storing solutions in amber vials is essential.[2]

  • Oxygen: While saturated fatty acids are less prone to oxidation, it is good practice to minimize headspace in vials and, for very long-term storage, to purge with an inert gas like nitrogen.

  • Solvent: A non-polar, aprotic solvent like hexane is a good choice for dissolving fatty acids and minimizing the risk of hydrolysis.

Recommended Storage Conditions for this compound Standard Solutions:

  • Temperature: -20°C for long-term storage.

  • Container: Amber glass vials with PTFE-lined caps to prevent solvent evaporation and contamination.

  • Atmosphere: For optimal long-term stability, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in stability testing, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships of factors affecting stability.

experimental_workflow prep Prepare this compound Standard Solution aliquot Aliquot Solution into Vials for Different Storage Conditions prep->aliquot storage Store Vials at Predetermined Time Points and Conditions aliquot->storage sampling Sample at Each Time Point storage->sampling deriv Derivatize to FAMEs sampling->deriv gc_analysis Analyze by GC-FID/MS deriv->gc_analysis data_analysis Analyze Data and Determine Degradation gc_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of a this compound standard solution.

stability_factors cluster_factors Influencing Factors stability Solution Stability temp Temperature temp->stability affects light Light Exposure light->stability affects oxygen Oxygen Presence oxygen->stability affects solvent Solvent Choice solvent->stability affects

Caption: Key factors influencing the stability of fatty acid standard solutions.

References

A Guide to Inter-Laboratory Comparison of Tridecanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantitative analysis of tridecanoic acid. Given the limited availability of publicly documented inter-laboratory proficiency tests specifically for this compound, this document outlines the standard analytical methods and presents a hypothetical inter-laboratory comparison to illustrate expected performance and guide researchers in setting up or participating in such studies. This compound is a saturated fatty acid that, due to its relatively low abundance in many biological systems, is frequently used as an internal standard for the quantification of other fatty acids.[1] Accurate measurement is therefore critical.

The primary methods for fatty acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is the most common and robust method, typically requiring a derivatization step to convert the fatty acids into more volatile esters.[2]

Data Presentation: Hypothetical Inter-Laboratory Study

The following table summarizes hypothetical results from a proficiency test involving three laboratories (Lab A, Lab B, and Lab C) tasked with quantifying this compound in a prepared serum sample. The consensus value for the sample is 15.0 µg/mL. All laboratories used a Gas Chromatography-Mass Spectrometry (GC-MS) method following a standardized protocol.

ParameterLaboratory ALaboratory BLaboratory C
Mean Measured Concentration (µg/mL) 14.8515.5214.53
Standard Deviation (µg/mL) 0.590.780.65
Coefficient of Variation (%CV) 3.97%5.03%4.47%
Accuracy (Recovery %) 99.0%103.5%96.9%
Z-Score *-0.230.79-0.71

*Z-scores are calculated based on the consensus value and a target standard deviation for proficiency assessment of 1.0. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures for the quantification of fatty acids like this compound from biological matrices.

Protocol 1: Lipid Extraction (Folch Method)

This protocol describes a standard method for the extraction of total lipids from a serum sample.[3][4][5][6][7]

Materials:

  • Serum Sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To 100 µL of serum in a glass centrifuge tube, add a known quantity of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and create a single-phase system.

  • Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

For GC-MS analysis, the carboxylic acid group of this compound must be derivatized to a more volatile form, typically a methyl ester.[2][8][9]

Materials:

  • Dried Lipid Extract

  • Boron Trifluoride in Methanol (12-14% BF₃-Methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 2 mL of 12-14% BF₃-Methanol.[10]

  • Tightly cap the tube and heat in a heating block or water bath at 80-100°C for 10-20 minutes.[11]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes to ensure clear phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Protocol 3: GC-MS Analysis

The following are typical instrumental parameters for the analysis of FAMEs.[10][11] Optimization may be required for specific instruments.

  • Gas Chromatograph: Agilent GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program: Initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent MS or equivalent

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. For methyl tridecanoate, characteristic ions would be monitored (e.g., m/z 74, 87, 228).

  • Data Analysis: Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a biological sample using GC-MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Serum Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Add Chloroform: Methanol (2:1) Derivatization FAME Derivatization (BF3-Methanol) Extraction->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS Inject FAMEs Data Data Processing & Quantification GCMS->Data Chromatogram & Mass Spectra Result Result Data->Result Final Concentration

Caption: Workflow for this compound Analysis by GC-MS.

Inter-Laboratory Comparison Logic

This diagram illustrates the logical flow of an inter-laboratory comparison study.

G cluster_labs Participating Laboratories cluster_results Data Submission & Analysis Coordinator Study Coordinator SamplePrep Prepare & Distribute Homogeneous Samples Coordinator->SamplePrep Protocol Provide Standardized Analytical Protocol Coordinator->Protocol LabA Laboratory A SamplePrep->LabA LabB Laboratory B SamplePrep->LabB LabC Laboratory C SamplePrep->LabC Protocol->LabA Protocol->LabB Protocol->LabC ResultsA Results from A LabA->ResultsA ResultsB Results from B LabB->ResultsB ResultsC Results from C LabC->ResultsC StatisticalAnalysis Statistical Analysis (e.g., Z-Scores, %CV) ResultsA->StatisticalAnalysis ResultsB->StatisticalAnalysis ResultsC->StatisticalAnalysis Report Performance Report StatisticalAnalysis->Report

Caption: Logical Flow of an Inter-Laboratory Comparison Study.

References

Tridecanoic Acid: An Emerging Biomarker in Metabolic and Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is gaining traction in the scientific community as a potential biomarker for metabolic diseases and gut microbiome health. Its unique metabolic pathway and microbial origins offer a window into the intricate interplay between diet, gut microbiota, and host metabolism. This guide provides a comprehensive comparison of this compound with established and other emerging biomarkers, supported by experimental data and detailed methodologies.

Performance Characteristics: A Comparative Overview

Direct comparative studies on the performance of this compound as a standalone biomarker are still in their nascent stages. Much of its potential is inferred from research on other odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1] Unlike its even-chain counterparts, the metabolism of this compound yields propionyl-CoA, which can replenish tricarboxylic acid (TCA) cycle intermediates, suggesting a role in metabolic regulation.[2]

Below is a summary of the performance characteristics of this compound in comparison to other relevant biomarkers.

BiomarkerTypePrimary Indication(s)Reported PerformanceAdvantagesLimitations
This compound (C13:0) Odd-Chain Fatty AcidMetabolic Disease, Gut Microbiome Health, Lung CancerAUC: 0.81 for lung cancer detection (limited data)Reflects gut microbiome activity; Low endogenous levels may provide a clear signal.[1]Lack of extensive clinical validation; Trace amounts can be difficult to detect reliably.[1]
Pentadecanoic Acid (C15:0) Odd-Chain Fatty AcidType 2 Diabetes, Cardiovascular DiseaseInverse association with Type 2 Diabetes risk.[1]Reflects dietary intake (dairy); More established in observational studies than C13:0.[1]Confounded by diet; Weaker association than some other biomarkers.[1]
Leptin/Adiponectin Ratio HormonesInsulin (B600854) Resistance, Metabolic SyndromeStrong correlation with insulin resistance.[1]Well-established and widely used in metabolic research.Can be influenced by acute factors like sleep and stress.
High-Sensitivity C-Reactive Protein (hs-CRP) Inflammatory MarkerInflammation, Cardiovascular Disease RiskWell-established predictor of cardiovascular events.Standardized and widely available clinical test.Non-specific marker of inflammation.
Branched-Chain Amino Acids (BCAAs) Amino AcidsInsulin Resistance, Type 2 DiabetesElevated levels are associated with an increased risk of Type 2 Diabetes.Reflects complex metabolic dysregulation.Influenced by recent protein intake.

Experimental Protocol: Quantification of this compound in Biological Samples

The accurate quantification of this compound, which exists in trace amounts in biological matrices, is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable analytical technique employed for this purpose.

Protocol: Quantification of this compound in Human Plasma by GC-MS

1. Lipid Extraction (Folch Method)

  • Objective: To isolate total lipids from the plasma sample.

  • Materials:

    • Human plasma (e.g., 100 µL)

    • Chloroform:Methanol solution (2:1, v/v)

    • 0.9% NaCl solution

    • Internal Standard (IS): Heptadecanoic acid (C17:0) solution in methanol

    • Glass centrifuge tubes with PTFE-lined caps

    • Nitrogen gas evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To a glass centrifuge tube, add the plasma sample.

    • Add a known amount of the internal standard solution.

    • Add 20 volumes of the chloroform:methanol solution to the sample volume.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

    • Vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Objective: To convert fatty acids into their more volatile methyl esters for GC-MS analysis.

  • Materials:

    • Dried lipid extract from Step 1

    • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

    • Hexane (B92381)

    • Saturated NaCl solution

  • Procedure:

    • To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

    • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

3. GC-MS Analysis

  • Objective: To separate, identify, and quantify the this compound methyl ester.

  • Instrument Parameters (Illustrative):

    • Gas Chromatograph: Agilent 7890B GC or equivalent

    • Mass Spectrometer: Agilent 5977A MSD or equivalent

    • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound methyl ester (e.g., m/z 74, 87, 228) and the internal standard.

  • Data Analysis:

    • Identify the FAME peaks by comparing their retention times with known standards.

    • Confirm the identity of the peaks by comparing their mass spectra with a reference library.

    • Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard (heptadecanoic acid methyl ester). A calibration curve should be generated using standards of known concentrations.

Metabolic Pathway and Experimental Workflow Visualization

To better understand the biological significance of this compound and the process of its analysis, the following diagrams illustrate its metabolic fate and a typical experimental workflow.

Metabolic Pathway of this compound This compound (C13:0) This compound (C13:0) β-Oxidation β-Oxidation This compound (C13:0)->β-Oxidation Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Anaplerosis

Caption: Metabolic fate of this compound via β-oxidation.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Lipid Extraction Lipid Extraction Biological Sample (e.g., Plasma)->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for quantifying this compound by GC-MS.

Conclusion

This compound is a promising, yet under-validated, biomarker that may provide unique insights into metabolic health and the gut microbiome. Its low endogenous levels and distinct metabolic pathway are advantageous for a biomarker. However, more extensive clinical validation is required to establish its sensitivity, specificity, and overall clinical utility in comparison to established biomarkers. The provided GC-MS protocol offers a robust method for its accurate quantification, which will be essential for future research in this area. As our understanding of the gut-host metabolic axis deepens, the role of this compound as a key signaling molecule and biomarker is likely to become more prominent.

References

A Comparative Guide to the Ionization Efficiency of Fatty Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is paramount. A critical factor influencing this accuracy is the ionization efficiency of different fatty acid standards in mass spectrometry. This guide provides an objective comparison of the ionization efficiency of various fatty acid standards, supported by experimental data and detailed methodologies, to aid in the selection of appropriate standards and analytical conditions.

Factors Influencing Ionization Efficiency

The ionization efficiency of fatty acids in electrospray ionization mass spectrometry (ESI-MS) is not uniform and is influenced by several factors, including:

  • Chain Length: Longer carbon chains generally lead to increased hydrophobicity, which can enhance ionization efficiency in ESI.[1]

  • Degree of Unsaturation: The presence of double bonds in the fatty acid chain can also affect ionization.

  • Ionization Mode: For underivatized fatty acids, the negative ion mode is typically preferred due to the acidic nature of the carboxylic acid group, which is readily deprotonated.[2][3] However, acidic mobile phases used for chromatographic separation can suppress this ionization.[2][4]

  • Derivatization: To overcome the poor ionization efficiency of free fatty acids, especially in the more common positive ion mode, chemical derivatization is a widely used strategy.[2][4][5][6]

Comparison of Ionization Efficiency of Saturated Fatty Acids

Experimental data demonstrates a clear trend in the ionization efficiency of saturated fatty acids with varying chain lengths. In a study utilizing negative ion mode ESI-MS, the ionization efficiencies of equimolar concentrations of saturated fatty acids were compared relative to an internal standard, undecanoic acid (C11:0). The results are summarized in the table below.

Fatty AcidCarbon AtomsRelative Ionization Efficiency (%)
Caproic Acid6< 100
Caprylic Acid8< 100
Capric Acid10< 100
Undecanoic Acid (Internal Standard) 11 100
Lauric Acid12> 100
Myristic Acid14> 100
Palmitic Acid16> 100
Stearic Acid18> 100

Data adapted from a study on the electrospray ionization efficiency of different fatty acids.[1] The ion counts of undecanoic acid were set to 100%, and the ion counts of all other fatty acids were recalculated with respect to this value.[1]

As the data indicates, fatty acids with a shorter chain length than the internal standard exhibited lower ionization efficiencies, while those with longer chains (12 or more carbon atoms) showed higher ionization efficiencies.[1] This is attributed to the increasing hydrophobicity with the addition of carbon atoms, which favorably influences the ESI process.[1]

Experimental Protocols

Accurate comparison of ionization efficiency relies on robust and well-defined experimental protocols. Below are representative methodologies for the analysis of fatty acids by LC-MS, both with and without derivatization.

Protocol 1: Analysis of Underivatized Free Fatty Acids by LC-ESI-MS/MS

This method is suitable for the direct analysis of free fatty acids in biological samples.

1. Sample Preparation:

  • For biological samples like plasma or tissue, perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent, for example, a mixture of methanol (B129727) and water.[7]

2. Liquid Chromatography (LC) Conditions:

  • Column: A C8 or C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with 0.01% ammonium (B1175870) hydroxide.[7]

    • Mobile Phase B: Methanol with 0.01% ammonium hydroxide.[7]

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic fatty acids.[7]

  • Flow Rate: A flow rate of around 400 µL/min is common.[7]

  • Injection Volume: Typically 10-20 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

  • Ion Spray Voltage: Approximately -4500 V.[7]

  • Source Temperature: Around 525 °C.[7]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis, or full scan for profiling. Fatty acids are detected as [M-H]⁻ ions.[7]

Protocol 2: Analysis of Fatty Acids after Derivatization by LC-ESI-MS/MS

Derivatization can significantly enhance the ionization efficiency of fatty acids, particularly in positive ion mode. One common approach is amidation.

1. Derivatization:

  • React the extracted fatty acids with a derivatizing agent such as N-(4-aminomethylphenyl)pyridinium (AMPP).[4] This converts the carboxylic acid to an amide with a permanent positive charge.[4]

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient: A gradient elution to separate the derivatized fatty acids.[4]

  • Flow Rate: Approximately 0.4 ml/min.[4]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly effective for sensitive and specific quantification of the derivatized fatty acids.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the ionization efficiency of different fatty acid standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Mixture Prepare Equimolar Fatty Acid Standard Mixture Internal_Standard Spike with Internal Standard Standard_Mixture->Internal_Standard Derivatization Derivatization (Optional) Internal_Standard->Derivatization If Applicable LC_Separation LC Separation Internal_Standard->LC_Separation Derivatization->LC_Separation MS_Detection MS Detection (e.g., ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/Internal Standard) Peak_Integration->Ratio_Calculation Efficiency_Comparison Compare Ratios to Determine Relative Ionization Efficiency Ratio_Calculation->Efficiency_Comparison

Caption: Workflow for comparing fatty acid ionization efficiency.

References

A Researcher's Guide to Tridecanoic Acid Quantification: Accuracy, Precision, and Methodological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids like tridecanoic acid (C13:0) is paramount for robust experimental outcomes. This odd-chain saturated fatty acid, found in trace amounts in most biological samples, serves as a valuable internal standard in fatty acid analysis and is gaining interest for its potential role in metabolism and signaling. This guide provides an objective comparison of the primary analytical techniques for this compound quantification, supported by experimental data and detailed methodologies, to empower informed decisions in your research endeavors.

Quantitative Performance of Analytical Methods

The quantification of this compound is predominantly achieved through gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). The choice of method depends on factors such as the required sensitivity, sample matrix, and the specific research question. Below is a summary of typical performance characteristics for these methods in the context of fatty acid analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.99[1]> 0.99[2]> 0.999[3]
Limit of Detection (LOD) 0.008 - 0.016 mg/L[4]0.03 - 10 pg/µL (for C18 fatty acid metabolites)[2]0.21 - 0.54 µg/mL[3]
Limit of Quantification (LOQ) 0.010 - 10 mg/L[4]Typically low ng/mL to pg/mL range0.63 - 1.63 µg/mL[3]
Accuracy (Recovery) 82 - 109.9% (using odd-chain fatty acid internal standard)[5]92% to 120% (for short-chain fatty acids)[6]Satisfactory recoveries reported[7]
Precision (CV% or %RSD) < 5% (as internal standard)[4]Intra-day: <12%, Inter-day: <20% (for short-chain fatty acids)[6]Intra-day and Inter-day CVs generally <15%

Experimental Protocols: A Step-by-Step Approach

Reliable quantification of this compound necessitates meticulous adherence to validated experimental protocols. Below are detailed methodologies for the widely used GC-MS and LC-MS/MS techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acid Analysis (including this compound)

This protocol involves the extraction of total lipids from a biological sample, followed by derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Lipid Extraction (Folch Method)

  • To 1 mL of a biological sample (e.g., plasma, serum, or tissue homogenate), add a known amount of a suitable internal standard (if this compound is the analyte, a deuterated version like C13:0-d25 can be used; if this compound is the internal standard, it is added at this step).

  • Add 3.9 mL of a chloroform:methanol (2:1, v/v) solution.[4]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 900 g for 5 minutes to induce phase separation.[4]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.[5][7]

  • Tightly cap the tube and heat at 100°C for 5 minutes.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.[5]

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial for analysis.[5]

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent GC-6890 system or equivalent.

  • Column: FAMEWAX capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 230°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan (m/z 50-550) for qualitative and quantitative analysis.

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free this compound Analysis

This method is suitable for the direct quantification of free (non-esterified) this compound and other fatty acids without derivatization, offering a simpler sample preparation workflow.

1. Sample Preparation

  • To 100 µL of plasma or serum, add a known amount of an appropriate internal standard (e.g., deuterated this compound).

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental and biological context of this compound quantification, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) GC-MS or LC-MS/MS GC-MS or LC-MS/MS Lipid Extraction->GC-MS or LC-MS/MS for LC-MS/MS (direct analysis) Derivatization (for GC-MS)->GC-MS or LC-MS/MS Peak Integration Peak Integration GC-MS or LC-MS/MS->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Caption: Metabolic fate and potential signaling role of this compound.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. GC-MS, particularly after derivatization to FAMEs, offers high sensitivity and is a well-established method for comprehensive fatty acid profiling. LC-MS/MS provides a simpler and faster sample preparation workflow for the analysis of free fatty acids. The selection of the optimal method should be guided by the specific research context, including the nature of the biological matrix, the required level of sensitivity, and available instrumentation. The provided protocols and performance data serve as a valuable resource for establishing accurate and precise quantification of this compound in your laboratory.

References

A Researcher's Guide to Tridecanoic Acid Reference Materials for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The validation of these methods ensures that the data generated is precise, accurate, and reproducible. Tridecanoic acid, a C13 saturated fatty acid, is a widely used internal standard in the quantitative analysis of fatty acids by gas chromatography (GC) and high-performance liquid chromatography (HPLC). This guide provides a comparative overview of commercially available this compound reference materials, details on their application in method validation, and standardized experimental protocols.

Comparison of this compound Reference Materials

The selection of a suitable reference material is the foundation of robust analytical method validation. Key parameters to consider include purity, the availability of a certificate of analysis (CoA), and the type of reference material (e.g., analytical standard vs. certified reference material). Below is a comparison of this compound reference materials from prominent suppliers.

SupplierProduct NamePurity (Assay)GradeCertificate of Analysis (CoA)Key Applications
Sigma-Aldrich (Supelco) This compound≥99.0% (GC)[1][2]Analytical Standard[1][2]Available upon request for specific lotsInternal standard for GC and HPLC-MS analysis of fatty acids, triglycerides, and other metabolites.[3]
Cayman Chemical This compound≥98%[4]Not specifiedAvailable for download by batch number[4]Substrate for phospholipase A2 studies, internal standard in lipid analysis.[4]
MOLNOVA This compound98% (HPLC)[5]Not specifiedProvided with product[5]Research use for analytical method development.[5]
Selleck Chemicals This compound99.13%Not specifiedAvailableFound in various foods; used in metabolic research.
Chem-Impex This compound≥ 98% (Assay by titration, GC)Not specifiedNot specifiedUsed in the synthesis of surfactants, emulsifiers, and lubricants.

The Role of this compound in Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) and other regulatory bodies, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6] this compound is an ideal internal standard for fatty acid analysis because it is structurally similar to many fatty acid analytes but is not typically found in high concentrations in biological samples.[7]

Here is a logical overview of how a this compound reference material is integrated into the method validation process:

G Logical Flow of Method Validation Using this compound cluster_validation Validation Parameters RM This compound Reference Material SS Standard Stock Solution Preparation RM->SS CAL Calibration Standards (Analyte + IS) SS->CAL QC Quality Control Samples (Matrix + Analyte + IS) SS->QC SP Sample Preparation (Extraction & Derivatization) CAL->SP QC->SP AI Analytical Instrumentation (GC/HPLC) SP->AI DP Data Processing (Peak Area Ratio) AI->DP VAL Validation Parameter Assessment DP->VAL Specificity Specificity VAL->Specificity Linearity Linearity VAL->Linearity Accuracy Accuracy VAL->Accuracy Precision Precision VAL->Precision LOD LOD VAL->LOD LOQ LOQ VAL->LOQ

Method Validation Workflow with an Internal Standard

Experimental Protocols for Method Validation

Below are detailed methodologies for key experiments in validating an analytical method for fatty acid quantification using this compound as an internal standard. These protocols are based on established methods found in the scientific literature.[6][8][9]

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference material and dissolve it in 10 mL of a suitable organic solvent (e.g., chloroform (B151607) or methanol).

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the fatty acid analyte(s) of interest in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the IS stock solution and varying amounts of the analyte stock solution into a blank matrix. This will create a concentration range that covers the expected analyte concentrations in the samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation (Lipid Extraction and Derivatization)
  • Spiking: Add a known amount of the this compound internal standard solution to the unknown sample.

  • Extraction: Perform a lipid extraction using a method appropriate for the sample matrix (e.g., Folch or Bligh-Dyer extraction for biological samples).

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) for GC analysis. A common method is to use boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[8]

    • Add 2 mL of 14% BF3-methanol to the extracted lipid sample.

    • Heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of water and 2 mL of hexane (B92381).

    • Vortex and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the FAMEs for GC analysis.

The following diagram illustrates a typical sample preparation workflow for fatty acid analysis:

G Sample Preparation Workflow for Fatty Acid Analysis Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Deriv Derivatization to FAMEs (e.g., BF3-Methanol) Extract->Deriv Analyze GC-FID/MS Analysis Deriv->Analyze

Fatty Acid Sample Preparation Workflow
Gas Chromatography (GC) Analysis

  • Instrument: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A polar capillary column suitable for FAME analysis (e.g., BPX70 or DB-23).[7]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient to ensure separation of all FAMEs of interest. A typical program might be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Injector and Detector Temperature: Typically 250°C and 280°C, respectively.

Data Analysis and Validation Parameter Assessment
  • Linearity: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Perform a linear regression and determine the coefficient of determination (R²), which should ideally be >0.99.[6]

  • Accuracy: Analyze the QC samples and calculate the percent recovery of the analyte. The recovery should typically be within 80-120%.[6] For example, one study reported recovery percentages for various fatty acids between 96.2% and 103.9% using a C13:0 internal standard.[7]

  • Precision: Analyze multiple preparations of the QC samples on the same day (repeatability) and on different days (intermediate precision). Calculate the relative standard deviation (RSD), which should generally be <15%. A study on fatty acid analysis in formula milk reported RSDs of less than 1.9%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

By following these guidelines and utilizing high-purity this compound reference materials, researchers can confidently validate their analytical methods for fatty acid analysis, ensuring the generation of high-quality, reliable data for their research and development activities.

References

Assessing the Linearity of Tridecanoic Acid Calibration Curves for Accurate Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise quantification of fatty acids, essential for researchers, scientists, and drug development professionals, the linearity of calibration curves is a critical parameter ensuring data accuracy and reliability. Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is frequently employed as an internal standard in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) for this purpose. Its low natural abundance in most biological samples makes it a suitable choice to correct for variability during sample preparation and analysis.[1] This guide provides a comprehensive comparison of the linearity of this compound calibration curves against other common internal standards, supported by experimental data and detailed protocols.

Comparison of Internal Standard Performance

The selection of an appropriate internal standard is paramount for robust analytical methods. Besides this compound, other odd-chain fatty acids such as pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and nonadecanoic acid (C19:0) are also utilized.[1] Stable isotope-labeled fatty acids are considered the gold standard for quantification due to their chemical and physical properties being nearly identical to their endogenous counterparts.[2]

Below is a summary of typical performance characteristics for different types of internal standards used in fatty acid analysis.

Performance MetricThis compound (C13:0) & other Odd-Chain Fatty AcidsStable Isotope-Labeled Fatty Acids
Linearity (r²) > 0.99> 0.99
Recovery (%) 82 - 110%Typically 80 - 110%[2]
Precision (RSD%) < 15%< 15%[2]
Natural Occurrence Low, but present in some matrices (e.g., dairy, ruminant fats)[1]No
Cost Cost-effectiveHigh

Linearity of this compound Calibration Curves: Experimental Data

Excellent linearity, with a coefficient of determination (r²) greater than 0.99, is consistently reported for calibration curves constructed using this compound as an internal standard for the quantification of various fatty acid methyl esters (FAMEs).

A study on the fatty acid profile of suet oil using GC-MS demonstrated excellent linearity for the ten most abundant FAMEs with r² values exceeding 0.999 over a concentration range of 0.01 to 50 µg/mL.[3] Another method validation for fatty acids in bee products also reported outstanding linearity with determination coefficients (r²) > 0.9998.[4]

The following table presents a compilation of linearity data for various fatty acids using an odd-chain fatty acid internal standard.

Fatty AcidCalibration Range (µg/mL)Coefficient of Determination (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Various FAMEs 0.01 - 50> 0.9990.00125 - 0.00595Not Specified
Various FAMEs 3.09 - 599.40> 0.99980.21 - 0.540.63 - 1.63

Alternative Internal Standards and their Linearity

While this compound demonstrates excellent performance, other internal standards are also widely used.

  • Other Odd-Chain Fatty Acids: Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are frequently used. However, their presence in certain samples, like those from ruminants, should be considered. Nonadecanoic acid has also been successfully used as an internal standard.

  • Stable Isotope-Labeled Fatty Acids: These are considered the most accurate internal standards as they co-elute with the analyte of interest and exhibit nearly identical chemical behavior, correcting for variations in extraction, derivatization, and instrument response.[2]

Experimental Protocols

Accurate assessment of calibration curve linearity is dependent on a well-defined experimental protocol. Below is a typical workflow for the analysis of fatty acids in a biological sample using an internal standard with GC-MS.

Sample Preparation and Lipid Extraction
  • To a known quantity of the sample (e.g., 100 µL of plasma), add a precise amount of the this compound internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously.

  • Add 0.5 mL of 0.9% NaCl solution and vortex to induce phase separation.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat the sample at 100°C for 5 minutes to hydrolyze the lipids.

  • After cooling, add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat again at 100°C for 5 minutes to methylate the free fatty acids.

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the layers.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[2]

GC-MS Analysis
  • Gas Chromatograph: A GC system coupled to a mass spectrometer.

  • Column: A suitable capillary column for FAME analysis (e.g., SP-2560).

  • Injector: Split/splitless injector.

  • Oven Temperature Program: An optimized temperature gradient is crucial for good chromatographic separation. A typical program might be: initial temperature of 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, ramp to 250°C at 5°C/min, and hold for 5 min.[2]

  • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan mode for identification.

Calibration Curve Construction
  • Prepare a series of calibration standards containing known concentrations of a FAME mix and a constant concentration of the this compound internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

  • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (r²).

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 Hydrolysis Hydrolysis (NaOH/Methanol) Evaporation1->Hydrolysis Methylation Methylation (BF3/Methanol) Hydrolysis->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Analysis & Calibration Curve GCMS->Data_Analysis

Fatty acid analysis workflow.

Conclusion

This compound serves as a reliable and cost-effective internal standard for the quantification of fatty acids by GC-MS, consistently demonstrating excellent linearity (r² > 0.99) in calibration curves across a wide range of fatty acids and concentrations. While stable isotope-labeled standards offer the highest accuracy, their cost can be prohibitive. For many applications in research and drug development, this compound provides a robust and validatable option for achieving accurate and precise quantification of fatty acids. The choice of internal standard should ultimately be based on the specific requirements of the analysis, including the sample matrix, desired level of accuracy, and budgetary constraints.

References

Tridecanoic Acid: A Comparative Analysis of its Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tridecanoic acid (C13:0) levels in healthy individuals versus those with various disease states. This compound, a saturated odd-chain fatty acid, is typically found in trace amounts in human plasma, with its origins largely attributed to gut microbial metabolism. Emerging research suggests its potential as a biomarker for diet-microbiome interactions and its possible role in metabolic health. This document summarizes available quantitative data, details common experimental protocols for its measurement, and illustrates its metabolic pathway.

Quantitative Data Summary

Direct comparative studies detailing absolute concentrations of this compound across a wide range of diseases are limited. Much of the current understanding is inferred from studies on odd-chain fatty acids as a group or total saturated fatty acids. The following table summarizes available quantitative data for this compound in healthy individuals and highlights the trends observed for related fatty acids in various disease states.

ConditionAnalyteSample TypeConcentration/ObservationStudy Population
Healthy State This compound (C13:0)PlasmaMean: 4.5 ± 2.6 µmol/L826 healthy young Canadian adults (males and females)[1][2]
Metabolic Syndrome Odd-Chain Saturated Fatty AcidsSerum Cholesteryl EstersHigher estimated activity of enzymes involved in fatty acid synthesis (SCD-1, D6D) and lower activity of D5D found to predict the development of metabolic syndrome.[3]1,558 50-year-old men in a prospective cohort study.[3]
Type 2 Diabetes Total Saturated Fatty AcidsSerumSignificantly higher in diabetic subjects compared to controls.[4]98 diabetic adults and 76 normal adults.[4]
Cardiovascular Disease Odd-Chain Saturated Fatty AcidsSerumInversely associated with arterial stiffness (a marker of arteriosclerosis) in Sri Lankan patients with diabetes, dyslipidemia, or hypertension.[2]100 Sri Lankan patients and 236 Japanese patients with diabetes, dyslipidemia, or hypertension.[2]
Cancer (Advanced) Total Fatty AcidsPlasma Phospholipids (B1166683)Patients with advanced cancer exhibited low levels of total plasma phospholipids and constituent fatty acids.[3]23 advanced cancer patients experiencing weight loss.[3]

Note: The data for diseased states primarily reflects trends in broader fatty acid categories due to the limited availability of specific quantitative data for this compound. Further research is needed to establish definitive concentration ranges for this compound in these conditions.

Metabolic Pathway of this compound

This compound, as an odd-chain fatty acid, follows a specific metabolic pathway that distinguishes it from its even-chain counterparts. The primary pathway is mitochondrial β-oxidation.

Tridecanoic_Acid_Metabolism cluster_mitochondria Mitochondrial Matrix cluster_origin Origin C13_0 This compound (C13:0) Propionyl_CoA Propionyl-CoA C13_0->Propionyl_CoA β-Oxidation Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin) Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA Krebs Cycle Succinyl_CoA->TCA Enters Cycle Gut_Microbiota Gut Microbiota Metabolism Gut_Microbiota->C13_0 Primary Source

Metabolism of this compound

The diagram above illustrates that this compound undergoes β-oxidation in the mitochondria, a process similar to that of even-chain fatty acids.[5][6] However, the final cycle of β-oxidation of this compound yields a molecule of propionyl-CoA (a three-carbon molecule) and acetyl-CoA.[7] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.[8][9] Succinyl-CoA is an intermediate of the Krebs cycle (also known as the citric acid cycle), and its entry into this central metabolic pathway allows for the net synthesis of carbohydrates, making odd-chain fatty acids like this compound gluconeogenic.[10]

Experimental Protocols

The quantitative analysis of this compound in biological samples, such as plasma or serum, is typically performed using chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation (General Steps)

Regardless of the analytical method, sample preparation is a critical step to extract and isolate fatty acids from the complex biological matrix.

  • Lipid Extraction: The first step involves the extraction of total lipids from the plasma or serum sample. A common method is the Folch or Bligh-Dyer method, which uses a mixture of chloroform (B151607) and methanol (B129727).

  • Saponification (for Total Fatty Acids): To analyze the total fatty acid profile (including those esterified in triglycerides, phospholipids, etc.), the extracted lipids are saponified (hydrolyzed) using a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol. This process liberates the free fatty acids.

  • Derivatization (Primarily for GC-MS): Free fatty acids are often not volatile enough for GC analysis. Therefore, they are converted into more volatile ester derivatives. A common method is methylation to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF3) in methanol or by acid-catalyzed esterification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for fatty acid profiling.

  • Principle: The derivatized fatty acids (FAMEs) are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Workflow:

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Sample Extraction Lipid Extraction Plasma->Extraction Derivatization Derivatization (to FAMEs) Extraction->Derivatization GC Gas Chromatography (GC) Derivatization->GC MS Mass Spectrometry (MS) GC->MS Data Data Analysis MS->Data

    GC-MS Experimental Workflow
  • Internal Standards: For accurate quantification, a known amount of an internal standard, often a fatty acid with an odd number of carbons not typically found in the sample (e.g., C17:0 or a stable isotope-labeled C13:0), is added at the beginning of the sample preparation process.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is another powerful technique that can be used for the analysis of fatty acids, often without the need for derivatization.

  • Principle: Fatty acids are separated by liquid chromatography based on their polarity and other chemical properties. The eluting compounds are then introduced into the mass spectrometer for detection and quantification.

  • Advantages: LC-MS can often analyze free fatty acids directly, avoiding the derivatization step which can sometimes introduce variability. It is also well-suited for the analysis of a broader range of lipid species in a single run.

  • Workflow: The workflow is similar to GC-MS but omits the derivatization step for free fatty acid analysis.

Conclusion

This compound is an emerging fatty acid of interest, with potential links to metabolic health and disease. While quantitative data in diseased states remains scarce, the available information on its concentration in healthy individuals and its unique metabolic pathway provides a foundation for future research. The established analytical protocols using GC-MS and LC-MS offer reliable methods for its quantification in biological samples. Further studies are warranted to elucidate the precise changes in this compound levels in various pathologies and to understand its potential as a diagnostic or prognostic biomarker and therapeutic target.

References

Safety Operating Guide

Proper Disposal of Tridecanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of tridecanoic acid, safeguarding both personnel and the environment.

This compound, a saturated fatty acid, is utilized in various research and development applications. While not classified as a highly hazardous substance, it can cause skin and eye irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles or glasses, chemical-resistant gloves, and a lab coat.[1][4] Work should be conducted in a well-ventilated area, and facilities should be equipped with an eyewash station and a safety shower.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound waste should be managed systematically to ensure safety and compliance.

  • Waste Collection:

    • Collect this compound waste in a dedicated, properly labeled, and sealed container.[4]

    • The container must be compatible with the chemical.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazards (e.g., "Irritant").[4][6]

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be secure, well-ventilated, and situated away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[1][5]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.[4]

  • Accidental Spills:

    • In the event of a spill, immediately clean it up, observing all safety precautions.[1]

    • For solid spills, vacuum or sweep up the material and place it into a suitable disposal container.[1][5] Avoid generating dust.[1][7]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent like vermiculite (B1170534) or dry sand.[4]

    • Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.[4]

    • Ensure the spill area is well-ventilated.[4]

  • Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[4]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[4]

    • After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous waste or recycled if appropriate.[4][6]

Quantitative Data Summary

While specific quantitative thresholds for this compound disposal are determined by local, state, and federal regulations, the following table summarizes key physical and safety data.

PropertyValueReference
Chemical FormulaC₁₃H₂₆O₂[5]
Molecular Weight214.35 g/mol [5]
Physical StateSolid[5]
Flash Point113 °C / 235.4 °F[8]
Incompatible MaterialsStrong oxidizing agents, strong reducing agents, strong bases[1]

It is imperative to consult your institution's specific safety protocols and local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), to ensure complete and accurate classification and disposal of chemical waste.[5][8][9][10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tridecanoic_Acid_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal cluster_3 Spill & Empty Container Management A This compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Dedicated, Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' 'Irritant' C->D E Store in Designated, Secure, Ventilated Area D->E F Contact EHS or Licensed Contractor E->F G Provide Safety Data Sheet (SDS) F->G H Arrange for Pickup and Disposal G->H I Accidental Spill Occurs J Contain & Clean Up with Absorbent I->J K Dispose of as Hazardous Waste J->K L Empty Container M Triple-Rinse with Solvent L->M N Collect Rinsate as Hazardous Waste M->N O Dispose of/Recycle Clean Container M->O N->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Tridecanoic Acid

This guide provides crucial procedural information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white crystalline powder that can cause skin, eye, and respiratory tract irritation.[1][2][3] While the toxicological properties have not been fully investigated, it is crucial to handle this chemical with care to minimize exposure.[1]

Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.[1][4] Use in a well-ventilated area is essential to minimize dust generation and accumulation.[1][4][5]

Personal Protective Equipment (PPE): A comprehensive PPE plan is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/SpecificationPurpose
Eyes Chemical safety goggles or eyeglasses with side protection. A face shield may be appropriate in some situations.[1][4]OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][6]To prevent eye irritation from dust or splashes.[1][2][6]
Skin Appropriate protective gloves (e.g., synthetic rubber).[1][7][8]Inspect gloves prior to use.[7]To prevent skin irritation.[1][2][6]
Body Laboratory coat and closed-toed footwear are the minimum requirements. Wear appropriate protective clothing to minimize skin contact.[1][4][8]N/ATo minimize skin contact.[1][4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][4][8]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]To prevent respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that the ventilation system is operational.

  • Confirm the location and accessibility of the nearest eyewash station and safety shower.

  • Don all required PPE as outlined in the table above.

2. Handling:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Wash hands thoroughly after handling.[1][4][6]

  • Minimize dust generation and accumulation.[1][4]

  • Keep the container tightly closed when not in use.[1][4]

  • Do not eat, drink, or smoke in the handling area.[4][5]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong reducing agents, and strong bases.[1]

  • Keep containers tightly closed to prevent contamination and spillage.[1][4]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, labeled, and closed container.[1][4][7]

2. Spill Response:

  • In case of a spill, immediately evacuate unprotected personnel.

  • Wear appropriate PPE, including respiratory protection.

  • For dry spills, vacuum or sweep up the material, avoiding dust generation, and place it into a suitable disposal container.[1][4][5]

  • For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.[4][5]

  • Wash the spill area thoroughly with soap and water.[5]

  • Prevent runoff from entering drains.[5]

3. Final Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_hazards Assess Potential for: - Skin/Eye Contact - Dust Inhalation start->assess_hazards eye_protection Eye Protection: Safety Goggles/Glasses (EN166 / OSHA 29 CFR 1910.133) assess_hazards->eye_protection Always Required skin_protection Skin Protection: - Protective Gloves - Lab Coat - Closed-toed Shoes assess_hazards->skin_protection Always Required respiratory_protection Respiratory Protection: NIOSH/MSHA/EN 149 Approved Respirator (If dust is generated or irritation occurs) assess_hazards->respiratory_protection Conditional proceed Proceed with Handling eye_protection->proceed skin_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tridecanoic acid
Reactant of Route 2
Reactant of Route 2
Tridecanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.